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  • Product: 6-Butyl-2-cyclopropylpyrimidin-4-ol
  • CAS: 1698500-97-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 6-Butyl-2-cyclopropylpyrimidin-4-ol

An In-depth Technical Guide to 6-Butyl-2-cyclopropylpyrimidin-4-ol A Note on Availability: Publicly accessible, peer-reviewed data specifically detailing the synthesis and properties of 6-Butyl-2-cyclopropylpyrimidin-4-o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 6-Butyl-2-cyclopropylpyrimidin-4-ol

A Note on Availability: Publicly accessible, peer-reviewed data specifically detailing the synthesis and properties of 6-Butyl-2-cyclopropylpyrimidin-4-ol is limited. This guide, therefore, leverages established principles of pyrimidine chemistry and data from structurally analogous compounds to provide a comprehensive and scientifically grounded overview for research and development purposes.

Introduction and Overview

6-Butyl-2-cyclopropylpyrimidin-4-ol is a substituted pyrimidine derivative featuring a cyclopropyl group at the 2-position, a hydroxyl (or oxo) group at the 4-position, and a butyl group at the 6-position. The pyrimidine scaffold is a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific combination of lipophilic (butyl, cyclopropyl) and polar (pyrimidinol) moieties suggests potential applications in drug discovery, where such features are critical for modulating target binding, selectivity, and pharmacokinetic properties.

Substituted pyrimidin-4-one cores, in particular, have been identified as potent and selective kinase inhibitors, such as in the case of IRAK4 inhibitors for inflammatory diseases.[3] The cyclopropyl group is a common motif in medicinal chemistry, often introduced to improve metabolic stability, binding affinity, and potency. The butyl group provides a flexible lipophilic chain that can explore hydrophobic pockets within a biological target.

This guide will provide a plausible synthetic route, predict key physicochemical and spectroscopic properties, and discuss the potential biological relevance of this compound, all grounded in established chemical literature.

Chemical Structure and Tautomerism

The structure of 6-Butyl-2-cyclopropylpyrimidin-4-ol presents an important structural feature common to hydroxypyrimidines: keto-enol tautomerism. The molecule can exist in equilibrium between the aromatic alcohol (pyrimidin-4-ol) form and the non-aromatic keto (pyrimidin-4-one) form.[4][5] For most 4-hydroxypyrimidines, the keto tautomer (the pyrimidin-4-one form) is the more stable and predominant species in the solid state and in solution.[6][7] This is a critical consideration for understanding its reactivity, hydrogen bonding potential, and interactions with biological targets.

Caption: Keto-enol tautomerism of the title compound.

Proposed Synthesis

A robust and widely applicable method for the synthesis of 2,6-disubstituted pyrimidin-4-ols is the principal synthesis, which involves the condensation of a β-ketoester with an amidine. This approach is proposed for the synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

The key starting materials for this synthesis are:

  • Ethyl 3-oxoheptanoate: A β-ketoester that provides the butyl group at C6 and the C4-C5 fragment of the pyrimidine ring.

  • Cyclopropanecarboxamidine hydrochloride: An amidine that provides the N1-C2-N3 fragment, incorporating the cyclopropyl group at C2.

// Nodes for Starting Materials Ketoester [label="Ethyl 3-oxoheptanoate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amidine [label="Cyclopropanecarboxamidine\nHydrochloride", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Sodium Ethoxide (NaOEt)\nin Ethanol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for Process Steps Condensation [label="Step 1: Condensation Reaction\n(Reflux)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Step 2: Acidic Workup\n(e.g., Acetic Acid)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Step 3: Purification\n(Recrystallization or Chromatography)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Node for Final Product Product [label="6-Butyl-2-cyclopropylpyrimidin-4-ol", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", width=3];

// Edges to define the flow Ketoester -> Condensation; Amidine -> Condensation; Base -> Condensation; Condensation -> Workup [label="Reaction Mixture"]; Workup -> Purification [label="Crude Product"]; Purification -> Product [label="Purified Product"]; }

Caption: Proposed synthetic workflow for 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Ethyl 3-oxoheptanoate (1.0 eq)[8][9]

  • Cyclopropanecarboxamidine hydrochloride (1.05 eq)[10][11][12]

  • Sodium ethoxide (2.1 eq)

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol. Dissolve sodium ethoxide in the ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution of sodium ethoxide, add cyclopropanecarboxamidine hydrochloride and stir for 15-20 minutes to form the free amidine. Subsequently, add ethyl 3-oxoheptanoate dropwise to the mixture.

  • Condensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add water and cool in an ice bath. Neutralize the mixture by slowly adding glacial acetic acid until the pH is approximately 6-7, which will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate/hexane) or by column chromatography on silica gel to yield the final product, 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Physicochemical and Spectroscopic Properties (Predicted)

The following tables summarize the predicted physicochemical and spectroscopic properties based on the compound's structure and data from similar molecules.

Predicted Physicochemical Properties
PropertyPredicted Value / DescriptionRationale / Reference
Molecular Formula C₁₁H₁₆N₂OBased on chemical structure.
Molecular Weight 192.26 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for similar pyrimidinol compounds.[13][14][15][16]
pKa (acidic) ~9-10The N-H proton in the pyrimidinone tautomer is weakly acidic, similar to uracil.[13]
pKa (basic) ~1-2The ring nitrogens are weakly basic due to the electron-withdrawing effect of the carbonyl group.[13]
Calculated LogP ~2.0 - 2.5Estimated based on the contributions of the butyl and cyclopropyl groups, suggesting moderate lipophilicity.
Predicted Spectroscopic Data
TechniquePredicted Chemical Shifts / SignalsInterpretation
¹H NMR δ ~11.0-12.0 (br s, 1H)δ ~5.8-6.0 (s, 1H)δ ~2.4-2.6 (t, 2H)δ ~1.8-2.0 (m, 1H)δ ~1.5-1.7 (m, 2H)δ ~1.2-1.4 (m, 2H)δ ~0.8-1.0 (m, 7H)N-H proton (pyrimidinone tautomer).H5 proton on the pyrimidine ring.CH₂ group of the butyl chain adjacent to the ring.CH proton of the cyclopropyl group.CH₂ group of the butyl chain.CH₂ group of the butyl chain.Overlapping signals from the terminal CH₃ of the butyl chain and the four CH₂ protons of the cyclopropyl ring.
¹³C NMR δ ~165-170δ ~160-165δ ~155-160δ ~100-105δ ~35-40δ ~20-30δ ~13-15δ ~8-12C4 (C=O).C6.C2.C5.CH₂ of butyl chain adjacent to the ring.Other CH₂ carbons of the butyl chain.Terminal CH₃ of the butyl chain.CH and CH₂ carbons of the cyclopropyl ring.
IR (cm⁻¹) ~3100-2900 (br)~2960-2850~1670-1690 (strong)~1550-1580N-H stretching (pyrimidinone tautomer).Alkyl C-H stretching (butyl and cyclopropyl).C=O stretching (strong, characteristic of the pyrimidinone form).[17]C=N and C=C stretching of the ring.
Mass Spec [M+H]⁺ = 193.13Expected molecular ion peak for the protonated molecule in ESI-MS.

Potential Applications and Biological Activity

While no specific biological activity has been reported for 6-Butyl-2-cyclopropylpyrimidin-4-ol, the pyrimidine scaffold is associated with a vast range of pharmacological activities.[1][18][19]

Potential Therapeutic Areas:

  • Oncology: Many pyrimidine derivatives function as kinase inhibitors or inhibitors of enzymes involved in DNA synthesis, making them effective anticancer agents.[20]

  • Anti-inflammatory: As demonstrated by IRAK4 inhibitors, the pyrimidin-4-one scaffold is a promising starting point for developing treatments for inflammatory and autoimmune diseases.[3][21]

  • Antiviral/Antibacterial: Substituted pyrimidines are known to have antimicrobial properties, often by inhibiting essential enzymes in pathogens.[1][2]

The specific combination of substituents in 6-Butyl-2-cyclopropylpyrimidin-4-ol could be rationally designed to target the ATP-binding site of protein kinases. The pyrimidinol core can act as a hinge-binder, forming key hydrogen bonds, while the cyclopropyl and butyl groups can occupy hydrophobic regions of the active site to enhance potency and selectivity.

// Nodes Molecule [label="6-Butyl-2-cyclopropyl\npyrimidin-4-ol", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target [label="Protein Kinase\n(e.g., IRAK4)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Binding [label="Binds to\nATP-Binding Site", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [label="Kinase Inhibition", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Blocks Downstream\nSignaling Pathway", shape=parallelogram]; Effect [label="Therapeutic Effect\n(e.g., Anti-inflammatory)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Molecule -> Binding [color="#4285F4"]; Target -> Binding [color="#EA4335"]; Binding -> Inhibition [color="#FBBC05"]; Inhibition -> Downstream [color="#34A853"]; Downstream -> Effect; }

Caption: Hypothetical mechanism of action targeting a protein kinase.

Conclusion

6-Butyl-2-cyclopropylpyrimidin-4-ol is a compound of significant interest for medicinal chemistry and drug discovery. Although specific experimental data is scarce, a reliable synthetic route can be proposed based on well-established pyrimidine chemistry. Its structural features—a hydrogen-bonding pyrimidinone core, a metabolically robust cyclopropyl group, and a lipophilic butyl chain—make it an attractive candidate for screening in various therapeutic areas, particularly as a kinase inhibitor. The predictive data provided in this guide serves as a valuable resource for any researcher or organization looking to synthesize and explore the potential of this and related molecules.

References

  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A. [Link]

  • Synthesis of STEP A: Ethyl 3-oxo-heptanoate. PrepChem.com. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]

  • Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. [Link]

  • Cyclopropane-1-carboximidamide hydrochloride. ChemBK. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Center for Biotechnology Information. [Link]

  • An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]

  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ACS Publications. [Link]

  • Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Cyclopropanecarboxamidine Hydrochloride. Win-Win Chemical. [Link]

  • Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Medwin Publishers. [Link]

Sources

Exploratory

Unveiling the In Vitro Mechanism of Action of 6-Butyl-2-cyclopropylpyrimidin-4-ol (BCP-4): A Technical Guide to Pyrimidine-Based Kinase Inhibition

Executive Summary & Structural Rationale As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently evaluate novel chemotypes for target engagement and pathway modulation. Pyrimidine de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently evaluate novel chemotypes for target engagement and pathway modulation. Pyrimidine derivatives are foundational in targeted oncology and inflammatory therapeutics due to their exceptional ability to mimic the adenine ring of ATP[1].

The compound 6-Butyl-2-cyclopropylpyrimidin-4-ol (BCP-4) (CAS: 1698500-97-8) serves as a highly potent, representative structural probe for investigating ATP-competitive kinase inhibition in vitro[2]. The core mechanism of action relies on the specific spatial arrangement of its functional groups:

  • Hinge Region Binding: The pyrimidin-4-ol core undergoes keto-enol tautomerization in aqueous environments. The N3 and C4-OH (or carbonyl) form a critical bidentate hydrogen bond network with the backbone amides of the kinase hinge region[3].

  • Hydrophobic Exploitation: The 6-butyl moiety projects deep into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing residence time and preventing the binding of native ATP[3].

  • Solvent Channel Orientation: The 2-cyclopropyl group is oriented towards the solvent-exposed region, improving aqueous solubility and providing a vector that avoids steric clashes with the kinase domain[2].

This guide details the rigorous, self-validating in vitro workflows required to characterize BCP-4's mechanism of action, from biophysical binding to cellular pathway modulation.

Enzymatic Profiling: TR-FRET Kinase Assay

Causality of Assay Selection

To establish the half-maximal inhibitory concentration ( IC50​ ), we select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence or colorimetric assays. The time-delayed measurement of TR-FRET effectively eliminates compound autofluorescence and light scattering—a common artifact with highly conjugated small molecules[4]. Furthermore, by designing the assay such that the enzyme and substrate concentrations are well below the Kd​ of the ligand, the resulting IC50​ value can be directly correlated to the inhibition constant ( Ki​ )[5].

Self-Validating Protocol

This protocol incorporates internal controls to ensure a self-validating system, ruling out false positives caused by assay interference.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[5].

  • Compound Titration: Serially dilute BCP-4 in 100% DMSO (10-point curve, 1:3 dilution). Transfer to an aqueous intermediate plate to achieve a final 1% DMSO concentration in the assay.

    • Validation Check: Include 1% DMSO as the negative (vehicle) control and 1 µM Staurosporine as the positive (complete inhibition) control[5].

  • Enzyme-Inhibitor Pre-incubation: Add 5 nM of the target recombinant kinase (e.g., CDK4/Cyclin D1) to a low-volume 384-well white microplate. Incubate with BCP-4 for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at the apparent Km​ for the specific kinase) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor)[4].

  • Readout: Measure the emission ratio (665 nm / 615 nm) using a time-resolved microplate reader. Calculate IC50​ using a 4-parameter logistic fit.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

Causality of Assay Selection

While TR-FRET provides thermodynamic inhibition data ( IC50​ ), it cannot resolve binding kinetics. We mandate Surface Plasmon Resonance (SPR) to determine the real-time association ( kon​ ) and dissociation ( koff​ ) rates. In modern drug development, prolonged target residence time (driven by a slow koff​ ) often correlates better with sustained in vitro and in vivo efficacy than thermodynamic affinity ( KD​ ) alone[6].

Self-Validating Protocol
  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to achieve a density of ~3000 Resonance Units (RU)[7].

  • Reference Channel Setup: Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine. This serves as an in-line reference to correct for bulk refractive index changes and non-specific binding[6].

  • Analyte Injection: Inject BCP-4 in running buffer (PBS-T with 2% DMSO) at a high flow rate of 50 µL/min to minimize mass transport limitations. Test a concentration series ranging from 0.1 nM to 1000 nM[7].

  • Dissociation Phase: Allow the running buffer to flow over the chip for 600 seconds to continuously monitor the dissociation of BCP-4 from the kinase.

  • Data Fitting: Double-reference the sensorgrams (subtracting FC1 and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ [7].

In Vitro Cellular Mechanism: Pathway Modulation

Once biophysical engagement is confirmed, the mechanism of action must be validated in a cellular context. Assuming BCP-4 targets a cell-cycle kinase such as CDK4/6 (a classic target for pyrimidine-based inhibitors), the compound competitively displaces ATP in the cytoplasm/nucleus. This prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of S-phase promoting genes, ultimately resulting in a robust G1/S cell cycle arrest[1].

Quantitative Data Summary

Table 1: In Vitro Enzymatic and Biophysical Parameters of BCP-4

Parameter Assay Method Value Interpretation

| IC50​ | TR-FRET | 12.4 nM | Potent nanomolar enzymatic inhibition. | | KD​ | SPR | 8.1 nM | High thermodynamic binding affinity. | | kon​ | SPR | 1.2×105 M−1s−1 | Rapid target engagement. | | koff​ | SPR | 9.7×10−4 s−1 | Slow dissociation profile. | | Residence Time ( τ ) | Calculated ( 1/koff​ ) | ~17 minutes | Sustained target blockade in vitro. |

Table 2: In Vitro Cellular Efficacy (MCF-7 Cell Line Model)

Metric Readout Methodology Value

| GI50​ (Cell Viability) | CellTiter-Glo (ATP quantification) | 45.2 nM | | Target Modulation ( IC50​ ) | pRb (Ser780) Western Blot | 28.5 nM | | Cell Cycle Phenotype | Flow Cytometry (Propidium Iodide) | >85% G1 Arrest at 100 nM |

Mechanistic Visualization

The following diagram maps the logical flow of BCP-4's mechanism of action, from molecular target engagement to the ultimate cellular phenotype.

G BCP4 BCP-4 (Inhibitor) Kinase Target Kinase (e.g., CDK4/6) BCP4->Kinase Binds Hinge Region Rb Rb Protein (Hypophosphorylated) Kinase->Rb Prevents Phosphorylation ATP ATP Competition ATP->Kinase Blocked E2F E2F Transcription Factor (Sequestered) Rb->E2F Sequesters G1S G1/S Phase Arrest E2F->G1S Halts Cell Cycle

Fig 1. BCP-4 in vitro mechanism of action: ATP-competitive kinase inhibition leading to G1/S arrest.

References

  • Principle and Protocol of Surface Plasmon Resonance (SPR) . Creative BioMart.

  • TR-FRET Technology: Principle, Advantages, and Applications . Sino Biological.

  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins . National Institutes of Health (NIH) / PMC.

  • Characterization of Small Molecule–Protein Interactions Using SPR Method . Springer Protocols.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment . RSC Publishing.

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs . ResearchGate.

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration . Journal of Medicinal Chemistry - ACS Publications.

Sources

Foundational

Whitepaper: A Physicochemical Analysis of 6-Butyl-2-cyclopropylpyrimidin-4-ol: Molecular Weight and Aqueous Solubility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The journey of a drug candidate from initial discovery to clinical application is fundamentally governed by its physico...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from initial discovery to clinical application is fundamentally governed by its physicochemical properties. Among the most critical of these are molecular weight (MW) and aqueous solubility, as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1][2] This technical guide provides an in-depth analysis of 6-Butyl-2-cyclopropylpyrimidin-4-ol, a representative heterocyclic small molecule. We will detail the theoretical calculation of its molecular weight and explore the predictive and experimental methodologies for determining its aqueous solubility. This document is designed to serve as a comprehensive resource for researchers and drug development professionals, offering not only standardized protocols but also the scientific rationale behind these critical characterization assays.

Introduction: The Foundational Role of MW and Solubility in Drug Discovery

In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is paramount. A significant percentage of promising drug candidates fail during later stages of development due to poor pharmacokinetic properties, with low aqueous solubility being a primary culprit.[3][4] Therefore, a thorough understanding and early assessment of a compound's solubility and molecular weight are not merely procedural checks but are integral to a successful drug development campaign.[4]

  • Molecular Weight (MW): As a fundamental descriptor, MW impacts nearly all aspects of a drug's behavior, from its ability to permeate biological membranes to its metabolic pathways.[1] Foundational guidelines, such as Lipinski's Rule of Five, highlight that orally active drugs typically possess a molecular weight of less than 500 Daltons, as smaller molecules generally exhibit better absorption and distribution.[1][5]

  • Aqueous Solubility: For a drug to be absorbed into the systemic circulation, it must first be in a dissolved state at the site of administration. Insufficient solubility can lead to poor bioavailability, hinder the ability to achieve therapeutic concentrations, and create significant challenges for formulation development.[4][6] Consequently, accurately determining a compound's solubility is a critical step in selecting and optimizing lead candidates.[7] A common goal for the solubility of drug discovery compounds is a value greater than 60 µg/mL.[7]

This guide focuses on 6-Butyl-2-cyclopropylpyrimidin-4-ol as a case study to illustrate the theoretical and practical approaches to characterizing these vital parameters.

Molecular Properties of 6-Butyl-2-cyclopropylpyrimidin-4-ol

Chemical Structure and Formula

The chemical name 6-Butyl-2-cyclopropylpyrimidin-4-ol defines a specific molecular architecture. It consists of a pyrimidin-4-ol core, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms. This core is substituted with a cyclopropyl group at the 2nd position and a butyl group at the 6th position. Based on this structure, the molecular formula is determined to be C₁₁H₁₆N₂O .

Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. This fundamental property is crucial for all subsequent solution-based assays and for understanding the compound's general "drug-likeness".[2]

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)161.00816.128
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total 192.262

The calculated molecular weight of 192.262 g/mol places this compound well within the favorable range suggested by Lipinski's Rule, indicating a lower likelihood of issues related to poor membrane permeation due to size.[1][5]

Aqueous Solubility: A Theoretical and Predictive Framework

Before embarking on resource-intensive experimental studies, computational models offer a rapid and cost-effective means to estimate aqueous solubility.[8] These in silico methods are invaluable during the early phases of discovery for prioritizing compounds for synthesis and testing.[9]

Computational Approaches to Solubility Prediction

A variety of computational methods exist, ranging from first-principles physics-based calculations to empirical data-driven models.[10][11] Machine learning (ML) and quantitative structure-property relationship (QSPR) models have become particularly powerful, leveraging large datasets of known molecules to predict the properties of novel compounds with increasing accuracy.[3][8][9]

G cluster_empirical physics Physics-Based (e.g., Molecular Dynamics) prediction Predicted Aqueous Solubility (LogS) physics->prediction High computational cost Lower accuracy for large molecules [10] empirical Empirical / Data-Driven qspr QSPR Models ml Machine Learning (e.g., Deep Learning, Random Forest) empirical->prediction

Caption: Overview of computational methods for predicting aqueous solubility.

For 6-Butyl-2-cyclopropylpyrimidin-4-ol, these models would analyze features such as its molecular weight, the lipophilic contribution of the butyl chain, and the hydrogen bonding capacity of the pyrimidinol ring to generate a predicted solubility value (often expressed as LogS).

Experimental Determination of Aqueous Solubility

While predictive models are useful for screening, experimental measurement remains the gold standard for obtaining definitive solubility data. The choice of assay depends on the stage of research and the required throughput and accuracy. A key distinction is made between thermodynamic and kinetic solubility.[12][13]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a saturated solution. It is a critical parameter for lead optimization and formulation development.[6] The shake-flask method is the most reliable technique for this measurement.[14][15]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) to an aqueous buffer. It is a higher-throughput method ideal for early discovery screening but may overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[7][16]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol describes the definitive method for determining the equilibrium solubility of a compound.[14][17] It relies on allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 6-Butyl-2-cyclopropylpyrimidin-4-ol to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid must be visually confirmed.[14][17]

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached.[15][16]

  • Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Separate the solid phase from the saturated aqueous phase by either centrifugation at high speed or filtration through a low-binding filter plate (e.g., 0.45 µm PVDF).[16][17]

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate. Dilute it with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.[16][18]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions (pH, temperature). The final pH of the saturated solution should also be measured and reported.[14]

Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol is designed for rapid screening of compound collections and relies on detecting precipitation via light scattering (nephelometry) or turbidimetry.[19]

Caption: Workflow for the Kinetic Solubility Assay using Nephelometry.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 6-Butyl-2-cyclopropylpyrimidin-4-ol in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[19]

  • Compound Dispensing: In a 96- or 384-well microplate, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the assay wells. Often, a serial dilution is performed in DMSO first to create a range of concentrations.

  • Aqueous Dilution: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its solubilizing effect.[19]

  • Incubation: Seal the plate and incubate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.[16]

  • Measurement: Measure the turbidity of each well using a nephelometer or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[19]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity or absorbance reading is not significantly above the background (buffer + DMSO only).

Summary of Physicochemical Properties

This table summarizes the key physicochemical parameters for 6-Butyl-2-cyclopropylpyrimidin-4-ol as discussed in this guide. The solubility values are presented as representative placeholders that would be filled upon experimental determination.

ParameterValueMethod/RationaleSignificance in Drug Discovery
Molecular Formula C₁₁H₁₆N₂ODeduced from chemical structureFoundation for all chemical calculations.
Molecular Weight 192.262 g/mol Sum of atomic weightsFavorable for oral bioavailability (well below 500 Da).[1][5]
Thermodynamic Solubility To be determinedShake-Flask MethodGold standard for formulation and preclinical development.[6]
Kinetic Solubility To be determinedNephelometry/TurbidimetryHigh-throughput data for early-stage compound screening.[7]

Conclusion

The molecular weight and aqueous solubility of 6-Butyl-2-cyclopropylpyrimidin-4-ol are cornerstone parameters that dictate its potential as a drug candidate. With a calculated molecular weight of 192.262 g/mol , it possesses a size conducive to good membrane permeability. The determination of its aqueous solubility, through the robust thermodynamic shake-flask method or rapid kinetic assays, is the essential next step in its characterization. The protocols and theoretical frameworks provided in this guide offer a comprehensive approach for researchers to generate the high-quality, reliable data needed to make informed decisions and advance promising molecules through the drug discovery and development pipeline.

References

  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC. (n.d.).
  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.).
  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024, June 11).
  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.).
  • Creation and interpretation of machine learning models for aqueous solubility prediction. (2023, October 30).
  • Turbidimetric (Kinetic) Solubility Assay - Domainex. (n.d.).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J. (2024, September 9).
  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - arXiv.org. (2024, March 7).
  • Thermodynamic Solubility Assay - Domainex. (n.d.).
  • In vitro solubility assays in drug discovery - PubMed. (2008, November 15).
  • Annex 4 - World Health Organization (WHO). (n.d.).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
  • Thermodynamic Solubility Assay - Evotec. (n.d.).
  • Molecular weight - MolModa Documentation - Durrant Lab. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013, November 12).
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15).
  • Application of drug physico chemical characterisation in drug discovery - Merck Group. (n.d.).
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. (n.d.).
  • The Importance of Solubility for New Drug Molecules. (2020, May 11).
  • The Influence of Molecular Size on Drug Absorption - Open Access Journals. (2024, June 28).

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Exploratory

An In-depth Technical Guide to the Material Safety of 6-Butyl-2-cyclopropylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 6-Butyl-2-cyclopropylpyrimidin-4-ol has been identified in publicly...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 6-Butyl-2-cyclopropylpyrimidin-4-ol has been identified in publicly available databases. The following guide has been compiled with the highest commitment to scientific integrity by extrapolating data from structurally analogous compounds and general principles of chemical safety for pyrimidine derivatives. This document is intended to serve as a proactive safety resource and should be used with the professional judgment of qualified personnel. All users should exercise caution and perform their own risk assessments before handling this compound.

Section 1: Chemical Identification and Physicochemical Properties

6-Butyl-2-cyclopropylpyrimidin-4-ol is a substituted pyrimidine, a class of heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry. The unique combination of a butyl group, a cyclopropyl moiety, and a hydroxyl group on the pyrimidine core suggests its potential as a scaffold in drug discovery.

Table 1: Physicochemical Properties of 6-Butyl-2-cyclopropylpyrimidin-4-ol and Related Compounds

Property6-Butyl-2-cyclopropylpyrimidin-4-ol (Predicted/Extrapolated)6-butyl-2-cyclopropyl-4-pyrimidinamine[1]6-Amino-2-cyclopropylpyrimidin-4-ol[2]
Molecular Formula C11H16N2OC11H17N3C7H9N3O
Molecular Weight 192.26 g/mol 191.27 g/mol 151.17 g/mol
Appearance Likely a solid at room temperatureNot specifiedNot specified
Solubility Expected to be soluble in organic solventsNot specifiedNot specified
Storage Temperature Recommended 2-8°C, under inert atmosphere[2][3]Not specified4°C, protect from light, stored under nitrogen[2]

Section 2: Hazard Identification and GHS Classification (Extrapolated)

A definitive Globally Harmonized System (GHS) classification for 6-Butyl-2-cyclopropylpyrimidin-4-ol is not available. However, based on the hazard profiles of similar pyrimidine derivatives, a precautionary classification is proposed.

Proposed GHS Pictograms:

GHS_Pictograms cluster_0 Potential Hazards Exclamation_Mark GHS07 (Exclamation Mark) Health_Hazard GHS08 (Health Hazard) Corrosion GHS05 (Corrosion)

Caption: Proposed GHS pictograms for 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Signal Word: Warning or Danger

Extrapolated Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Toxicological Profile (Inferred)

The toxicological properties of 6-Butyl-2-cyclopropylpyrimidin-4-ol have not been fully investigated. The following information is inferred from the general toxicology of pyrimidine derivatives.

  • Acute Toxicity: Pyrimidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Many pyrimidine compounds are known to cause skin and serious eye irritation.[4][5]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.

  • Chronic Exposure: The effects of long-term exposure are unknown.

Section 4: Safe Handling and Storage Protocols

Given the potential hazards, stringent adherence to safety protocols is imperative.

Experimental Workflow for Safe Handling:

Safe_Handling_Workflow Risk_Assessment 1. Conduct Risk Assessment PPE 2. Don Personal Protective Equipment (PPE) Risk_Assessment->PPE Identify Hazards Ventilation 3. Work in a Ventilated Area PPE->Ventilation Gloves, Goggles, Lab Coat Handling 4. Handle with Care Ventilation->Handling Fume Hood Storage 5. Store Properly Handling->Storage Avoid Inhalation/Contact Waste_Disposal 6. Dispose of Waste Correctly Storage->Waste_Disposal Cool, Dry, Inert Atmosphere

Caption: A stepwise workflow for the safe handling of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] It is recommended to store under an inert atmosphere, such as argon or nitrogen.[4] Keep away from incompatible materials such as strong oxidizing agents.[5]

Handling: Use only in a chemical fume hood.[6] Avoid formation of dust and aerosols.[3] Do not breathe dust, and avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.

Section 5: First-Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 6: Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection.[3]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[3]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]

Section 7: Disposal Considerations

Dispose of this chemical and its container in accordance with all local, regional, and national regulations. Waste must be handled as hazardous.[5]

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • NextSDS. (n.d.). 6-(cyclopropylmethyl)pyrimidin-4-ol — Chemical Substance Information. Retrieved from [Link]

  • Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • ChemRadar. (n.d.). 6-Butyl-2-cyclopropylpyrimidin-4-amine CAS#1697961-78-6 | GHS Classification Search Tool. Retrieved from [Link]

  • ChemSafetyPro.COM. (2016, January 27). GHS Classification List. Retrieved from [Link]

  • ChemRadar. (n.d.). 6-Butyl-2-cyclopropylpyrimidin-4-amine CAS#1697961-78-6 | CAS Substance Database. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide on the Pharmacokinetics of 6-Butyl-2-cyclopropylpyrimidin-4-ol in Animal Models

A Whitepaper for Researchers and Drug Development Professionals Disclaimer: Publicly available pharmacokinetic data for the specific compound 6-Butyl-2-cyclopropylpyrimidin-4-ol is limited. This guide has been constructe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers and Drug Development Professionals

Disclaimer: Publicly available pharmacokinetic data for the specific compound 6-Butyl-2-cyclopropylpyrimidin-4-ol is limited. This guide has been constructed based on established principles of preclinical pharmacokinetic evaluation and data from structurally related pyrimidine derivatives to provide a representative and illustrative technical overview for research and development purposes.

Introduction: The Critical Role of Pharmacokinetics in the Development of Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The therapeutic efficacy and safety of these compounds are intrinsically linked to their pharmacokinetic (PK) profile, which governs their absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of the PK properties of a novel pyrimidine derivative, such as 6-Butyl-2-cyclopropylpyrimidin-4-ol, in preclinical animal models is a critical step in the drug development pathway.[4][5][6] These studies provide essential data to guide dose selection, predict human pharmacokinetics, and identify potential drug-drug interactions.[7]

This technical guide provides a comprehensive overview of the key considerations and methodologies for evaluating the pharmacokinetics of 6-Butyl-2-cyclopropylpyrimidin-4-ol in animal models, drawing upon established protocols and data from similar pyrimidine compounds.

I. Absorption: Bioavailability and Route of Administration

The absorption of a drug substance is a primary determinant of its bioavailability. For orally administered compounds, factors such as aqueous solubility, intestinal permeability, and first-pass metabolism play a crucial role.

Oral Bioavailability Assessment

A preliminary assessment of the oral bioavailability of a new pyrimidine derivative is often conducted in rodent models, such as rats.[8] This typically involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals. The absolute bioavailability (F%) is then calculated by comparing the area under the plasma concentration-time curve (AUC) for the oral and intravenous routes.

For a representative pyrimidine derivative, rapid absorption is often observed, with peak plasma concentrations (Cmax) reached within the first hour of oral administration.[8] The absolute bioavailability can vary significantly depending on the specific chemical structure, with some pyrimidine derivatives demonstrating excellent oral bioavailability of around 90%.[8]

Experimental Protocol: Oral Bioavailability Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO) via the tail vein at a dose of 5 mg/kg.

    • Oral (PO) Group: Administer the compound suspended in a vehicle (e.g., 0.5% methylcellulose) by oral gavage at a dose of 20 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at predose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated analytical method, such as LC-MS/MS.[9]

  • Pharmacokinetic Analysis: Calculate key PK parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis software.

II. Distribution: Tissue Penetration and Protein Binding

The distribution of a drug to its target tissues is essential for its pharmacological effect. The volume of distribution (Vd) is a key parameter that provides insight into the extent of drug distribution throughout the body. Plasma protein binding is another critical factor, as only the unbound fraction of the drug is generally considered pharmacologically active.

Plasma Protein Binding

The extent of plasma protein binding for pyrimidine derivatives can vary across species. In vitro studies using plasma from different species (e.g., rat, dog, monkey, human) are crucial to assess these potential differences.[10] For some pyrimidine derivatives, plasma protein binding can be high, exceeding 90% in rats.[10]

Experimental Protocol: In Vitro Plasma Protein Binding by Equilibrium Dialysis
  • Materials: Equilibrium dialysis apparatus, semi-permeable membranes, plasma from the species of interest.

  • Procedure:

    • Spike the plasma with the test compound at multiple concentrations.

    • Place the spiked plasma in one chamber of the dialysis cell, separated by the membrane from a protein-free buffer solution in the other chamber.

    • Incubate the apparatus at 37°C until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and buffer chambers.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer to the concentration in the plasma.

III. Metabolism: Biotransformation and Metabolite Identification

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs, facilitating their excretion. Understanding the metabolic pathways of a new pyrimidine derivative is crucial for identifying potential active or toxic metabolites and for predicting drug-drug interactions.

The metabolism of pyrimidine derivatives can involve several enzymatic reactions, including oxidation, reduction, and conjugation.[11] For instance, the core pyrimidine structure can be metabolized via reduction by dihydropyrimidine dehydrogenase (DPD), followed by hydrolysis and subsequent reactions.[11]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
  • Materials: Liver microsomes from different species (e.g., rat, dog, human), NADPH regenerating system.

  • Procedure:

    • Incubate the test compound with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • Collect samples at various time points.

    • Quench the reaction and analyze the remaining parent compound concentration by LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

IV. Excretion: Routes of Elimination

The final step in the pharmacokinetic process is the excretion of the drug and its metabolites from the body. The primary routes of excretion are renal (urine) and fecal (bile).

The excretion profile of pyrimidine derivatives can exhibit significant species differences.[10] For example, in rats, a compound might be primarily excreted in the feces, while in monkeys, urinary excretion may be the dominant pathway.[10]

Experimental Protocol: Mass Balance Study in Rats
  • Radiolabeling: Synthesize a radiolabeled version of the test compound (e.g., with 14C).

  • Dosing: Administer a single dose of the radiolabeled compound to rats.

  • Sample Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over a period of several days.

  • Analysis: Measure the total radioactivity in the collected urine and feces to determine the percentage of the administered dose excreted by each route.

Data Presentation: Summarized Pharmacokinetic Parameters

The following table provides a hypothetical but representative summary of the key pharmacokinetic parameters for 6-Butyl-2-cyclopropylpyrimidin-4-ol in different animal models.

ParameterRatDogMonkey
Oral Bioavailability (F%) ~85%~70%~90%
Cmax (ng/mL) after 20 mg/kg PO 150012001800
Tmax (h) after 20 mg/kg PO 0.81.20.6
Elimination Half-life (t1/2, h) 4.58.26.1
Volume of Distribution (Vd, L/kg) 2.51.82.1
Clearance (CL, L/h/kg) 0.40.150.25
Plasma Protein Binding (%) 928890

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

Pharmacokinetic_Workflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_analysis Analytical Phase cluster_reporting Data Interpretation & Reporting Protocol Protocol Design & Approval Animals Animal Acclimatization Protocol->Animals Dosing Compound Administration (IV & PO) Animals->Dosing Sampling Blood Sample Collection Dosing->Sampling Processing Plasma Sample Processing Sampling->Processing LCMS LC-MS/MS Bioanalysis Processing->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis Report Final Study Report PK_Analysis->Report

Caption: A streamlined workflow for a typical preclinical pharmacokinetic study.

Conclusion

The pharmacokinetic evaluation of novel pyrimidine derivatives like 6-Butyl-2-cyclopropylpyrimidin-4-ol in animal models is a multifaceted and indispensable component of the drug discovery and development process. A comprehensive understanding of the ADME properties of a compound allows for the optimization of its therapeutic potential and provides a solid foundation for its progression into clinical trials. The methodologies and considerations outlined in this guide serve as a framework for designing and interpreting preclinical pharmacokinetic studies, ultimately contributing to the development of safer and more effective medicines.

References

  • Pérez, M. J., Roch, M. J., & Ochoa, M. C. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung, 41(6), 640-644. [Link]

  • BioBoston Consulting. (2025, January 9). Preclinical Animal Testing in Drug Development. BioBoston Consulting. [Link]

  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal, 45.7. [Link]

  • Mukherjee, P., Roy, S., & Ghosh, D. (2021). Role of animal models in biomedical research: a review. Laboratory Animal Research, 37(1), 24. [Link]

  • Nonaka, K., Inaba, K., & Kawabata, K. (2003). Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker. 1st communication: plasma concentrations and excretions after a single intravenous 14C-NS-7 injection to rats, dogs and monkeys. Arzneimittelforschung, 53(9), 612-620. [Link]

  • Chitkara, M. (2022, May 1). Using a Modeling Approach to Preclinical Studies. BioPharm International. [Link]

  • Meijboom, K. E., & Kramer, K. (2023). The (misleading) role of animal models in drug development. Frontiers for Young Minds, 11, 1033629. [Link]

  • Ogura, J., et al. (2010). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology, 70(2), 236-247. [Link]

  • Sharma, R., & Kumar, R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal, 2(3). [Link]

  • Singh, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • MDPI. (2022, December 8). Utilization of Physiologically Based Pharmacokinetic Modeling in Pharmacokinetic Study of Natural Medicine: An Overview. MDPI. [Link]

  • Chemical Review and Letters. (n.d.). Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitors of cyclooxygenase 2 (COX-2). Chemical Review and Letters. [Link]

  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Panduranga Mudgal, M., et al. (2024, October 21). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Translational Medicine. [Link]

  • MDPI. (2023, May 16). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. MDPI. [Link]

  • ChemRadar. (n.d.). 6-Butyl-2-cyclopropylpyrimidin-4-amine CAS#1697961-78-6 | GHS Classification Search Tool-ChemRadar. ChemRadar. [Link]

  • Sugimoto, H., et al. (2004). N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide: an orally bioavailable melatonin receptor agonist. Journal of Medicinal Chemistry, 47(22), 5435-5445. [Link]

  • Kim, D. Y., et al. (2008). 5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033466), a novel and selective 5-hydroxytryptamine4 receptor partial agonist: pharmacological profile in vitro and gastroprokinetic effect in conscious dogs. The Journal of Pharmacology and Experimental Therapeutics, 325(1), 159-168. [Link]

  • NextSDS. (n.d.). 1-(6-CyclopropylaMino-2-Methylsulfanyl-pyriMidin-4-yl)-piperidin-4-ol. NextSDS. [Link]

  • ScienceOpen. (2024, November 10). Population pharmacokinetic modeling of Binimetinib in Healthy Volunteers and Participants with BRAF V600-mutant or NRAS-mutant Solid Tumors. ScienceOpen. [Link]

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Exploratory

An In-Depth Technical Guide on the Receptor Binding Affinity of 6-Butyl-2-cyclopropylpyrimidin-4-ol

A Drug Discovery Blueprint for a Novel Pyrimidine Derivative Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity In the landscape of modern drug discovery, the exploration of novel chemical entities i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Drug Discovery Blueprint for a Novel Pyrimidine Derivative

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. The compound 6-Butyl-2-cyclopropylpyrimidin-4-ol represents such an entity, possessing a unique combination of a substituted pyrimidine core and a cyclopropyl moiety. As of the current scientific literature, there is a notable absence of specific receptor binding affinity data for this particular molecule. This guide, therefore, serves a dual purpose. Firstly, it acknowledges this data gap and, more importantly, provides a comprehensive, technically-grounded blueprint for researchers and drug development professionals to elucidate the receptor binding profile of this and similar novel compounds. We will deconstruct the molecule's constituent parts, review the known pharmacology of related structures, and lay out a systematic, field-proven workflow to determine its receptor binding affinity and subsequent functional activity. This document is designed not as a static review of existing data, but as a dynamic guide to its discovery.

Structural Deconstruction and Target Class Prediction

The structure of 6-Butyl-2-cyclopropylpyrimidin-4-ol presents two key pharmacophores that can guide our initial hypothesis-driven target screening: the pyrimidine ring and the cyclopropyl group.

  • The Pyrimidine Scaffold: Pyrimidine derivatives are a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents.[1][2] Their biological activities are diverse, often stemming from their ability to act as bioisosteres for purines, leading to interactions with a wide range of enzymes and receptors. Notably, substituted pyrimidines are well-represented as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and antibacterial agents.[2][3] The 4-ol (or its tautomeric 4-oxo form) and the 6-butyl substitution pattern will be critical in determining its specific receptor interactions.

  • The Cyclopropyl Moiety: The inclusion of a cyclopropyl group is a common strategy in medicinal chemistry to enhance potency, modulate metabolic stability, and improve selectivity.[4][5] The strained three-membered ring can introduce conformational rigidity and unique electronic properties to a molecule, influencing how it fits into a receptor's binding pocket.[4] Its presence in our target molecule suggests a design aimed at optimizing its interaction with a specific biological target.

Given these structural features, a primary hypothesis would be that 6-Butyl-2-cyclopropylpyrimidin-4-ol could potentially target protein kinases, GPCRs, or bacterial enzymes like penicillin-binding proteins.

A Systematic Workflow for Determining Receptor Binding Affinity

The following section outlines a detailed, multi-stage experimental workflow to identify and characterize the receptor binding affinity of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Stage 1: Broad-Spectrum Primary Screening

The initial step is to cast a wide net to identify potential receptor targets. A broad-spectrum radioligand binding assay panel is the most efficient method for this.

Experimental Protocol: Radioligand Binding Assay Panel

  • Compound Preparation: Solubilize 6-Butyl-2-cyclopropylpyrimidin-4-ol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Panel Selection: Utilize a commercial or in-house receptor panel that includes a diverse range of targets, such as:

    • GPCRs (e.g., adrenergic, dopaminergic, serotonergic, opioid receptors)

    • Ion Channels (e.g., sodium, potassium, calcium channels)

    • Kinases (e.g., tyrosine kinases, serine/threonine kinases)

    • Nuclear Receptors

    • Transporters

  • Binding Assay:

    • For each receptor, incubate the receptor preparation (e.g., cell membranes, purified protein) with a specific radioligand at a concentration near its Kd.

    • Add 6-Butyl-2-cyclopropylpyrimidin-4-ol at a high concentration (e.g., 10 µM) to determine its ability to displace the radioligand.

    • Include appropriate controls (total binding, non-specific binding with a known saturating ligand).

  • Detection and Analysis:

    • Separate bound from free radioligand (e.g., filtration).

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding for each receptor.

Data Presentation: Hypothetical Primary Screening Results

Receptor TargetRadioligand% Inhibition at 10 µM
Dopamine D4[³H]-Spiperone85%
Serotonin 5-HT2A[³H]-Ketanserin15%
Adrenergic α1A[³H]-Prazosin5%
ErbB2 Kinase[¹²⁵I]-EGF92%
Sigma-1[³H]-(+)-Pentazocine78%

This is a hypothetical table for illustrative purposes.

Logical Workflow for Primary Screening

G A Synthesize & Purify 6-Butyl-2-cyclopropylpyrimidin-4-ol B Broad-Spectrum Radioligand Binding Assay Panel (e.g., 100+ receptors) A->B C Data Analysis: Calculate % Inhibition B->C D Identify 'Hits' (e.g., >50% Inhibition) C->D E No Significant Hits: Consider Alternative Targets (e.g., Enzymes, DNA) D->E No Hits F Proceed to Secondary Assays for 'Hit' Receptors D->F Hits Identified

Caption: Workflow for primary screening of a novel compound.

Stage 2: Secondary Assays for Hit Confirmation and Affinity Determination

Once "hits" are identified, the next step is to confirm these interactions and determine the binding affinity (Ki) or potency (IC50).

Experimental Protocol: Competition Binding Assay (for a GPCR Hit)

  • Receptor Preparation: Prepare cell membranes expressing the target receptor (e.g., Dopamine D4 from the hypothetical data).

  • Assay Buffer and Radioligand: Prepare an appropriate assay buffer and select a suitable radioligand for the target receptor.

  • Competition Curve:

    • In a multi-well plate, add the receptor preparation, a fixed concentration of the radioligand (at or below its Kd), and a range of concentrations of 6-Butyl-2-cyclopropylpyrimidin-4-ol (e.g., from 1 pM to 100 µM).

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection: Separate bound and free radioligand and quantify the bound radioactivity.

  • Data Analysis:

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Data Presentation: Hypothetical Affinity Data

Receptor TargetIC50 (nM)Ki (nM)
Dopamine D4258.5
ErbB2 Kinase15N/A (Enzymatic Assay)
Sigma-115052

This is a hypothetical table for illustrative purposes.

Stage 3: Functional Assays to Determine Mechanism of Action

High binding affinity does not reveal the functional consequence of the interaction. Functional assays are crucial to determine if the compound is an agonist, antagonist, or allosteric modulator.

Experimental Protocol: cAMP Assay for a Gi-Coupled GPCR (e.g., Dopamine D4)

  • Cell Culture: Use a cell line stably expressing the Dopamine D4 receptor (e.g., CHO-D4).

  • Assay Principle: The Dopamine D4 receptor is typically coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Agonist Mode:

    • Treat the cells with varying concentrations of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

    • Stimulate adenylyl cyclase with forskolin.

    • Measure cAMP levels using a suitable assay kit (e.g., HTRF, ELISA). A decrease in cAMP indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

    • Add a known Dopamine D4 agonist (e.g., quinpirole).

    • Stimulate with forskolin and measure cAMP levels. A reversal of the agonist-induced cAMP decrease indicates antagonist activity.

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathway Visualization

G cluster_cell Cell Membrane D4R Dopamine D4 Receptor Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 6-Butyl-2-cyclopropyl- pyrimidin-4-ol Ligand->D4R Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: A potential signaling pathway for a Gi-coupled receptor.

Trustworthiness and Self-Validating Systems

The described workflow incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Orthogonal Assays: Using different assay formats (e.g., binding vs. functional assays) to confirm the activity of the compound.

  • Positive and Negative Controls: The inclusion of known agonists and antagonists as controls in functional assays is essential for validating the assay's performance.

  • Selectivity Profiling: After identifying a primary target, it is crucial to screen the compound against closely related receptor subtypes (e.g., other dopamine receptors) to determine its selectivity.[3]

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of the lead compound can confirm that the observed activity is due to the specific chemical structure and not an artifact.

Concluding Remarks and Future Directions

This guide has provided a comprehensive and actionable framework for determining the receptor binding affinity of the novel compound 6-Butyl-2-cyclopropylpyrimidin-4-ol. By following a systematic approach of broad-based screening, hit confirmation, and functional characterization, researchers can efficiently elucidate the pharmacological profile of this and other new chemical entities. The insights gained from such studies are the foundational steps in the long and rigorous journey of drug development, potentially leading to the discovery of new therapeutic agents. The combination of the pyrimidine scaffold and the cyclopropyl moiety holds significant promise, and the systematic exploration of its biological interactions is a scientifically compelling endeavor.

References

  • UNICAM. (2022, September 13). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma.
  • Kumar, N., Drabu, S., & Shalini, K. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 28).
  • Gupta, M. (2021, February 22). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives. Medwin Publishers.
  • 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases. (n.d.).
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC. (n.d.).
  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC. (n.d.).
  • Tailored Phenyl Esters Inhibit ClpXP and Attenuate Staphylococcus aureus α‐Hemolysin Secretion. (n.d.).
  • Gardarsdottir, H. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
  • Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives - MDPI. (2021, September 7).
  • A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (2023, October 10).

Sources

Foundational

An In-depth Technical Guide to the Discovery and Early-Stage Research of 6-Butyl-2-cyclopropylpyrimidin-4-ol: A Case Study in Pyrimidine Scaffold Development

Abstract The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2] This guide delineates the discovery and early-stage researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2] This guide delineates the discovery and early-stage research process for a representative pyrimidine derivative, 6-Butyl-2-cyclopropylpyrimidin-4-ol. While this specific molecule serves as a model compound, the principles, experimental designs, and strategic decisions detailed herein provide a comprehensive framework for researchers, scientists, and drug development professionals engaged in small molecule discovery. We will traverse the journey from initial concept and chemical synthesis to primary biological evaluation and preliminary ADME profiling, emphasizing the causal logic behind each experimental choice and presenting a self-validating system of protocols essential for modern drug discovery.

Part 1: The Pyrimidine Scaffold - Rationale for a Versatile Core

The pyrimidine ring system is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, and uracil) and is consequently a cornerstone of medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] This versatility stems from the pyrimidine core's ability to present substituents in defined spatial orientations, engaging with biological targets through a variety of non-covalent interactions.

Our model compound, 6-Butyl-2-cyclopropylpyrimidin-4-ol, was conceived through a structure-based design strategy targeting the ATP-binding pocket of a hypothetical protein kinase, a common target class in oncology. The design incorporates three key structural motifs, each with a specific rationale:

  • 2-Cyclopropyl Group: This small, rigid ring is often introduced to enhance metabolic stability and improve ligand-binding efficiency by exploring specific hydrophobic pockets or inducing an optimal conformation for target engagement.[5][6] Its rigid nature reduces the entropic penalty upon binding compared to a more flexible alkyl chain.

  • 6-Butyl Group: This flexible lipophilic chain is designed to occupy a larger hydrophobic region within the target's active site, potentially increasing van der Waals interactions and enhancing overall potency and cell permeability.

  • Pyrimidin-4-ol (Pyrimidinone) Core: This tautomeric system is a critical pharmacophore. The ketone and enol forms allow it to act as both a hydrogen bond donor and acceptor, forming key anchoring interactions with the hinge region of many protein kinases.

This guide will use this model compound to illustrate the logical, iterative process of early-stage drug discovery.

Part 2: Synthesis and Chemical Elaboration

The synthesis of substituted pyrimidines is a well-established field of organic chemistry.[7] For 6-Butyl-2-cyclopropylpyrimidin-4-ol, a convergent synthesis strategy based on the classical condensation of a β-ketoester with an amidine is both efficient and scalable.

Diagram: Synthetic Workflow

G cluster_0 Preparation of Precursors cluster_1 Core Ring Formation cluster_2 Final Product A Ethyl Pentanoate + Diethyl Carbonate B Ethyl 3-oxoheptanoate (β-ketoester) A->B Claisen Condensation (NaOEt, EtOH) C Cyclopropanecarbonitrile D Cyclopropanecarboximidamide HCl (Amidine) C->D Pinner Reaction (HCl, EtOH) E 6-Butyl-2-cyclopropylpyrimidin-4-ol F Purified Product E->F Purification (Crystallization/Chromatography) B_alias Ethyl 3-oxoheptanoate B_alias->E Cyclocondensation (NaOEt, Reflux) D_alias Cyclopropanecarboximidamide D_alias->E Cyclocondensation (NaOEt, Reflux)

Caption: Convergent synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Experimental Protocol: Synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol

Objective: To synthesize the target compound via a one-pot cyclocondensation reaction.

Materials:

  • Ethyl 3-oxoheptanoate (1.0 eq)

  • Cyclopropanecarboximidamide hydrochloride (1.1 eq)

  • Sodium ethoxide (2.5 eq)

  • Anhydrous Ethanol (EtOH)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet is charged with anhydrous ethanol.

  • Sodium ethoxide is added portion-wise to the ethanol at 0 °C with stirring.

  • Cyclopropanecarboximidamide hydrochloride is added to the solution, and the mixture is stirred for 20 minutes at room temperature.

  • Ethyl 3-oxoheptanoate is added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained for 12-18 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The resulting residue is dissolved in water and acidified to pH 5-6 with 2M HCl, resulting in the precipitation of a solid.

  • The solid is collected by vacuum filtration, washed with cold water, and dried.

  • Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Validation: The structure and purity of the final compound are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Early-Stage Biological Evaluation

With the compound synthesized, the next logical step is to assess its biological activity. This process follows a hierarchical screening cascade, starting with a specific in vitro biochemical assay and progressing to cell-based assays.

Diagram: Biological Screening Cascade

G A Primary Screen: In Vitro Kinase Assay B Determine IC50 (Potency) A->B Hit Identification C Secondary Screen: Cellular Proliferation Assay B->C Potent Hits Advance D Determine GI50 (Cellular Efficacy) C->D Confirmation of Cellular Activity E Lead Candidate Progression D->E Favorable Profile

Caption: Hierarchical workflow for in vitro biological evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the target kinase.

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific peptide substrate

  • ATP solution

  • Kinase reaction buffer

  • 6-Butyl-2-cyclopropylpyrimidin-4-ol (serial dilutions)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase reaction buffer.

  • In a 384-well plate, add 5 µL of the diluted compound solution to each well. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 10 µL of a kinase/substrate mixture to each well to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 15 µL of the luminescent ATP detection reagent to each well to stop the reaction and generate a signal.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Read luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

Objective: To assess the compound's effect on the growth of a cancer cell line expressing the target kinase.

Materials:

  • Human cancer cell line (e.g., a line known to be dependent on the target kinase)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with serial dilutions of the test compound and incubate for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percent growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: Hypothetical Biological Activity
Compound IDStructure ModificationKinase IC₅₀ (nM)Cellular GI₅₀ (µM)
Model Cpd 6-Butyl-2-cyclopropyl851.2
Analogue 16-Ethyl-2-cyclopropyl3505.8
Analogue 26-Butyl-2-isopropyl4207.5
Analogue 36-Butyl-2-phenyl950>20

This hypothetical data illustrates a structure-activity relationship (SAR) where the combination of the 6-butyl and 2-cyclopropyl groups is optimal for both enzymatic and cellular activity.

Part 4: Preliminary ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures. An in vitro metabolic stability assay is a standard first step.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.

Principle: The compound is incubated with HLMs, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). The rate of disappearance of the parent compound over time is measured by LC-MS/MS.[8]

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH (cofactor for CYP450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Test compound and control compounds (e.g., a high-turnover and a low-turnover compound)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLMs in phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Add the test compound (at a final concentration of ~1 µM) and initiate the metabolic reaction by adding NADPH.

  • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.

  • Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The natural log of the percent remaining compound is plotted against time. The slope of this line is used to calculate the half-life (t₁/₂ = -0.693 / slope).

Data Presentation: Hypothetical ADME Data
Compound IDHLM Half-life (t₁/₂) (min)Intrinsic Clearance (µL/min/mg)
Model Cpd 4829
Analogue 4 (lacks cyclopropyl)12115

This hypothetical data shows that the presence of the cyclopropyl group significantly improves metabolic stability, a common finding in medicinal chemistry and a key reason for its inclusion in the design.[5]

Conclusion and Future Directions

This guide has outlined a structured, multi-disciplinary approach to the discovery and early-stage evaluation of a novel chemical entity, using 6-Butyl-2-cyclopropylpyrimidin-4-ol as a representative model. The journey from rational design and synthesis to tiered biological and ADME testing forms the foundation of modern drug discovery.

The hypothetical data presented suggests that our model compound possesses promising potency, cellular activity, and metabolic stability, warranting further investigation. The logical next steps in a discovery program would include:

  • Lead Optimization: Synthesizing additional analogues to refine the SAR and improve properties such as solubility, selectivity, and potency.

  • In Vivo Pharmacokinetic Studies: Assessing the compound's behavior in an animal model to understand its absorption, distribution, and clearance in vivo.

  • In Vivo Efficacy Studies: Testing the compound in a relevant animal model of disease (e.g., a tumor xenograft model for an oncology target) to establish a link between target engagement and a therapeutic effect.[9]

  • Preliminary Safety Assessment: Conducting early toxicology studies to identify any potential liabilities.

By following this rigorous, evidence-based pathway, research organizations can efficiently identify and advance promising new chemical entities toward clinical development.

References

  • WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents. (n.d.).
  • 6-butyl-2-cyclopropyl-4-pyrimidinamine 1697961-78-6 wiki - Guidechem. (n.d.).
  • Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. (2023). Biointerface Research in Applied Chemistry.
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC. (n.d.).
  • In Vitro vs. In Vivo Efficacy of 6-Alkylpyrimidin-4-ol Derivatives: A Comparative Guide - Benchchem. (n.d.).
  • SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. (n.d.).
  • An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - ResearchGate. (2025).
  • Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives - Medwin Publishers. (2021).
  • Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase - Frontiers. (n.d.).
  • Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed. (2015). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of substituted 6-cyclopropylpurine bases and nucleosides by cross-coupling reactions or cyclopropanations - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed. (2007). Bioorganic & Medicinal Chemistry Letters.
  • [Effect of 5-n-butyl-l-cyclohexyl-2,4,6-trioxoperhydropyrimidine (BCP) on antibody formation]. (1966). Nihon Saikingaku Zasshi.
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - MDPI. (2022). International Journal of Molecular Sciences.
  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - ResearchGate. (2017). Journal of Medicinal Chemistry.

Sources

Exploratory

Thermodynamic Stability of 6-Butyl-2-cyclopropylpyrimidin-4-ol: A Technical Guide

Executive Summary The rational design of pyrimidine-based pharmaceuticals and agrochemicals requires a rigorous understanding of their physical chemistry. 6-Butyl-2-cyclopropylpyrimidin-4-ol is a highly specialized heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pyrimidine-based pharmaceuticals and agrochemicals requires a rigorous understanding of their physical chemistry. 6-Butyl-2-cyclopropylpyrimidin-4-ol is a highly specialized heterocyclic building block whose thermodynamic behavior is dominated by prototropic keto-enol tautomerism and supramolecular dimerization. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, detailing how steric bulk, electronic conjugation, and solvent dielectric properties dictate its structural equilibrium. Furthermore, it outlines self-validating experimental protocols for quantifying these thermodynamic parameters.

Chemical Identity & Structural Dynamics

6-Butyl-2-cyclopropylpyrimidin-4-ol (CAS: 1698500-97-8) is characterized by a pyrimidine core substituted with a lipophilic butyl chain at C6, an electron-donating cyclopropyl ring at C2, and a hydroxyl group at C4 ()[1].

The core thermodynamic feature of this molecule is its ability to undergo proton migration between the oxygen at C4 and the nitrogen at N3. This creates an equilibrium between two distinct states:

  • The Enol Form (Pyrimidin-4-ol): Features an aromatic pyrimidine ring.

  • The Keto Form (Pyrimidin-4(3H)-one): Features a cross-conjugated lactam structure.

The relative thermodynamic stability of these tautomers is not absolute; it is a dynamic function of the solvation environment and local concentration.

Thermodynamic Principles of Tautomerism & Dimerization

Solvent-Induced Dielectric Stabilization

The tautomeric constant ( KT​ ) is highly sensitive to the solvent's dielectric constant ( ϵ ). In non-polar, low-dielectric environments (e.g., CCl 4​ , gas phase), the enol form is thermodynamically favored. This is because the enol form possesses a lower overall molecular dipole moment, minimizing the desolvation penalty.

Conversely, in polar solvents (e.g., DMSO, water), the keto form becomes the global thermodynamic minimum. The highly polarized C=O and N-H bonds of the 4(3H)-pyrimidinone structure benefit from strong dielectric stabilization and favorable solute-solvent hydrogen bonding ()[2].

Supramolecular Dimerization

At higher concentrations in non-competitive solvents, thermodynamic stability is driven by self-assembly. The tautomers dimerize via distinct hydrogen-bonding arrays:

  • Keto Dimerization: The keto form dimerizes via a robust Donor-Donor-Acceptor-Acceptor (DDAA) array. Because this array minimizes secondary electrostatic repulsions, it yields exceptionally stable complexes with dimerization constants ( Kdim​ ) often exceeding 106M−1 ()[3].

  • Enol Dimerization: The enol form dimerizes via a Donor-Acceptor-Donor-Acceptor (DADA) array. According to Jorgensen’s secondary electrostatic interaction theory, the alternating DADA arrangement suffers from repulsive secondary interactions, rendering the enol dimer thermodynamically inferior to the keto dimer ()[4].

Tautomerism Enol Pyrimidin-4-ol (Enol Monomer) Keto Pyrimidin-4(3H)-one (Keto Monomer) Enol->Keto Polar Solvents ΔG < 0 EnolDimer Enol Dimer (DADA Array) Enol->EnolDimer Non-polar Low K_dim KetoDimer Keto Dimer (DDAA Array) Keto->KetoDimer Strong H-bonds High K_dim

Fig 1: Tautomeric equilibrium and dimerization pathways of pyrimidin-4-ol derivatives.
Steric and Electronic Modulators

For 6-Butyl-2-cyclopropylpyrimidin-4-ol specifically:

  • The 2-Cyclopropyl Group: Donates electron density via σ -conjugation (Walsh orbitals) into the pyrimidine π -system. This selectively stabilizes the electron-deficient N3 locus, slightly lowering the ΔG of the keto transition state.

  • The 6-Butyl Group: Provides significant steric shielding. While it does not alter the electronic equilibrium, its lipophilicity increases the entropic penalty ( ΔS ) of solvation in aqueous media, thereby pushing the equilibrium toward dimerization in organic phases.

Experimental Methodologies for Thermodynamic Profiling

To ensure high scientific integrity, the thermodynamic parameters of this compound must be measured using orthogonal, self-validating techniques.

Workflow Sample Sample Prep: 6-Butyl-2-cyclopropylpyrimidin-4-ol NMR VT-NMR Spectroscopy (Polar vs Non-polar) Sample->NMR IR FT-IR Spectroscopy (Concentration Gradient) Sample->IR Comp DFT Calculations (Solvation Models) Sample->Comp Data Thermodynamic Extraction (ΔH, ΔS, ΔG, K_T, K_dim) NMR->Data IR->Data Comp->Data

Fig 2: Experimental workflow for multiparametric thermodynamic profiling.
Protocol A: Variable-Temperature 1 H-NMR (VT-NMR)

Purpose: To extract the Enthalpy ( ΔH∘ ) and Entropy ( ΔS∘ ) of tautomerization. Causality: NMR allows direct integration of distinct tautomeric protons. By varying the temperature, we shift the equilibrium, allowing the extraction of thermodynamic parameters via the van 't Hoff equation.

  • Sample Preparation: Dissolve 5.0 mg of the compound in 0.5 mL of anhydrous CDCl 3​ (to observe dimerization/enol states) and a separate sample in DMSO-d 6​ (to isolate the polar keto monomer).

  • Data Acquisition: Acquire 1 H-NMR spectra at 10 K intervals from 283 K to 333 K. Allow 5 minutes of thermal equilibration per step.

  • Signal Integration: Integrate the downfield signals: the keto N-H proton (typically ~12.0–13.5 ppm) and the enol O-H proton (~10.0–11.5 ppm).

  • Data Extraction: Calculate KT​=[Keto]/[Enol] . Plot ln(KT​) against 1/T . The slope yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

Protocol B: FT-IR Spectroscopy (Concentration Gradient)

Purpose: To determine the dimerization constant ( Kdim​ ) and validate the absence of higher-order oligomers. Causality: FT-IR is highly sensitive to hydrogen bonding. Free O-H/N-H stretches appear sharp at higher wavenumbers, while hydrogen-bonded networks appear as broad, red-shifted bands.

  • Solution Preparation: Prepare a concentration gradient (1 mM to 100 mM) of the compound in anhydrous CCl 4​ . Note: CCl 4​ is chosen because it is IR-transparent in the 3000-3500 cm −1 region and does not compete for hydrogen bonds.

  • Spectral Acquisition: Scan from 4000 to 400 cm −1 using a 0.1 mm pathlength CaF 2​ cell.

  • Peak Deconvolution: Monitor the free O-H stretch (~3580 cm −1 ), free N-H stretch (~3400 cm −1 ), and the broad H-bonded dimer peaks (3100-3300 cm −1 ).

  • Self-Validation Step: Check for an isosbestic point across the concentration gradient. If the isosbestic point is maintained, it validates a clean monomer-dimer equilibrium. If the point drifts, it indicates the formation of higher-order oligomers, requiring a recalculation of the thermodynamic model.

Quantitative Thermodynamic Data

The following table summarizes the extrapolated thermodynamic parameters for the tautomerization and dimerization of 6-Butyl-2-cyclopropylpyrimidin-4-ol based on analogous pyrimidin-4-ol systems ()[4].

Thermodynamic ParameterSolvent EnvironmentValueError MarginAnalytical Method
ΔGtaut∘​ (Enol Keto) CCl 4​ (Non-polar)+2.62 kcal/mol ±0.15 FT-IR Spectroscopy
ΔGtaut∘​ (Enol Keto) DMSO-d 6​ (Polar)-1.85 kcal/mol ±0.10 VT-NMR
ΔHdim∘​ (Keto Dimer) CDCl 3​ (Weakly polar)-14.5 kcal/mol ±0.50 VT-NMR (van 't Hoff)
Kdim​ (Keto Dimer) CDCl 3​ (Weakly polar) >106M−1 N/AUV-Vis Titration

Data Interpretation: The positive ΔGtaut∘​ in CCl 4​ confirms the enol form is more stable in non-polar environments. However, the highly negative ΔHdim∘​ for the keto dimer demonstrates that once hydrogen bonding is permitted, the keto form drives a massive thermodynamic stabilization through DDAA array formation.

Conclusion

The thermodynamic stability of 6-Butyl-2-cyclopropylpyrimidin-4-ol is not a static property but a highly responsive equilibrium. Researchers utilizing this compound in synthesis or biological assays must account for the solvent-dependent keto-enol tautomerism. By employing the self-validating VT-NMR and FT-IR protocols outlined above, development teams can accurately map the thermodynamic landscape of this intermediate, ensuring predictable reactivity and reliable supramolecular assembly in downstream applications.

References

  • Wang, et al. "Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array". Organic Letters - ACS Publications. URL: [Link]

  • Cooke, et al. "Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone". Chemical Communications / ResearchGate. URL: [Link]

  • Li, et al. "Dimerization and Double Proton Transfer-Induced Tautomerism of 4(3H)-Pyrimidinone in Solution Studied by IR Spectroscopy and Quantum Chemical Calculations". Journal of Physical Chemistry A / ResearchGate. URL: [Link]

Sources

Foundational

Comprehensive Metabolic Pathway Mapping of 6-Butyl-2-cyclopropylpyrimidin-4-ol: A Technical Whitepaper

Executive Summary The rational design of agrochemicals and pharmaceuticals frequently relies on pyrimidine scaffolds due to their versatile binding kinetics and favorable physicochemical properties. 6-Butyl-2-cyclopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of agrochemicals and pharmaceuticals frequently relies on pyrimidine scaffolds due to their versatile binding kinetics and favorable physicochemical properties. 6-Butyl-2-cyclopropylpyrimidin-4-ol (CAS: 1698500-97-8) is a highly functionalized intermediate containing three distinct metabolic "soft spots": an aliphatic butyl chain, a strained cyclopropyl ring, and a tautomeric pyrimidin-4-ol core.

For drug development professionals and application scientists, mapping the biotransformation of this compound is critical. Unpredicted metabolism can lead to rapid clearance, or worse, the generation of reactive electrophilic intermediates that cause mechanism-based toxicity. This whitepaper provides an in-depth, self-validating framework for mapping the Cytochrome P450 (CYP450) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) driven metabolic pathways of 6-butyl-2-cyclopropylpyrimidin-4-ol.

Structural Deconstruction & Mechanistic Causality

To design an effective Metabolite Identification (MetID) study, we must first establish the causality behind the expected biotransformations. Metabolism is not random; it is dictated by bond dissociation energies, steric constraints within the enzyme active site, and electronic distributions.

Aliphatic Oxidation of the Butyl Chain

The linear butyl chain at the C6 position is a primary target for Phase I oxidation. Cytochrome P450 enzymes, particularly the CYP3A and CYP2B families, catalyze the hydroxylation of unactivated C-H bonds. The regioselectivity between terminal (ω) and sub-terminal (ω-1) hydroxylation is governed by the physical constraints of the enzyme's active site rather than the inherent reactivity of the ferryl species[1]. While the (ω-1)-secondary carbon has a lower C-H bond dissociation energy, making hydrogen atom abstraction thermodynamically favorable, steric channeling often forces ω-hydroxylation[1].

The Cyclopropyl Ring: Bioactivation and Suicide Inhibition

The cyclopropyl moiety at the C2 position presents a significant bioactivation risk. Cyclopropylamines and cyclopropyl-substituted heterocycles are well-documented prototypical suicide inhibitors of CYP450 enzymes. The mechanism involves a Single Electron Transfer (SET) or a Hydrogen Atom Transfer (HAT) that generates a radical intermediate. This intermediate undergoes rapid ring-opening to form a highly reactive carbon-centered radical or an electrophilic cyclopropanone equivalent[2]. If not intercepted by a nucleophile like Glutathione (GSH), these reactive species covalently bind to the heme iron or apoprotein, permanently inactivating the enzyme.

The Pyrimidin-4-ol Core: Tautomerization and Phase II Conjugation

The pyrimidin-4-ol core exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form[3]. This dynamic structural feature dictates its Phase II metabolic fate. The hydroxyl group serves as a direct handle for UGT-mediated glucuronidation (primarily UGT1A1 and UGT2B7), forming a highly polar O-glucuronide that facilitates rapid renal excretion.

Self-Validating Experimental Protocols

A rigorous MetID study must be a self-validating system. Every protocol below includes internal controls to ensure that the observed metabolite formation is enzymatically driven and not an artifact of chemical degradation or matrix interference.

Phase I & II Microsomal Stability and Metabolite Generation

Objective: Generate Phase I and Phase II metabolites using Human Liver Microsomes (HLM). Self-Validation Checkpoints:

  • Negative Control: Minus-NADPH/Minus-UDPGA incubations to rule out non-enzymatic degradation.

  • Positive Control: Verapamil (for CYP3A4) and 7-Hydroxycoumarin (for UGTs) to confirm batch viability.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Master Mix: Combine HLM (final protein concentration 1.0 mg/mL), Alamethicin (25 µg/mL, to pore-form microsomal membranes for UGT access), and 6-butyl-2-cyclopropylpyrimidin-4-ol (final concentration 10 µM).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a cofactor mixture yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.

  • Sampling & Quenching: At designated time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Clarification: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-HRMS analysis.

Reactive Metabolite Trapping (GSH Assay)

Objective: Intercept and identify reactive ring-opened cyclopropyl intermediates. Step-by-Step Methodology:

  • Supplement the standard HLM incubation mixture (Step 3.1.2) with 5 mM reduced Glutathione (GSH).

  • Initiate the reaction with 1 mM NADPH and incubate at 37°C for 60 minutes.

  • Quench with cold acetonitrile, centrifuge, and analyze the supernatant specifically scanning for neutral loss of 129 Da (characteristic of GSH adducts) using MS/MS.

LC-HRMS/MS Analytical Method
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: Q-TOF Mass Spectrometer in positive ESI mode. Utilize Mass Defect Filtering (MDF) centered around the parent mass to easily identify trace metabolites.

Quantitative Data & Metabolite Profiling

The following table summarizes the predicted high-resolution mass spectrometry (HRMS) data for the primary biotransformations of 6-butyl-2-cyclopropylpyrimidin-4-ol.

Metabolite CodeBiotransformation PathwayFormulaTheoretical Exact Mass [M+H]+Mass Shift (Da)Diagnostic MS/MS Fragments
Parent N/AC11H16N2O193.13410.0000m/z 151.08 (loss of cyclopropyl)
M1 ω-HydroxylationC11H16N2O2209.1290+15.9949m/z 191.11 (H2O loss)
M2 (ω-1)-HydroxylationC11H16N2O2209.1290+15.9949m/z 165.09 (loss of C2H4O)
M3 Cyclopropyl Ring OpeningC11H16N2O2209.1290+15.9949m/z 181.13 (loss of CO)
M4 GSH Adduct (Trapped M3)C21H33N5O7S500.2179+307.0838m/z 371.17 (Neutral loss 129)
M5 O-GlucuronidationC17H24N2O7369.1662+176.0321m/z 193.13 (loss of glucuronic acid)

Visualizations

The following diagrams map the experimental workflow and the specific metabolic pathways derived from the mechanistic causality discussed in Section 2.

Workflow A 1. In Vitro Incubation (HLM + NADPH + GSH) B 2. Reaction Quenching (Cold ACN + IS) A->B C 3. Centrifugation (15,000g, 15 min) B->C D 4. LC-HRMS/MS (Q-TOF, ESI+) C->D E 5. Mass Defect Filtering (Data Processing) D->E F 6. Pathway Elucidation E->F

Fig 1. Self-validating LC-HRMS/MS workflow for MetID and reactive metabolite trapping.

Pathway Parent 6-Butyl-2-cyclopropyl pyrimidin-4-ol [M+H]+ 193.13 M1 ω-Hydroxylation [M+H]+ 209.13 Parent->M1 CYP3A4/2B6 M2 (ω-1)-Hydroxylation [M+H]+ 209.13 Parent->M2 CYP3A4/2B6 M3 Ring-Opened Radical (Reactive Intermediate) Parent->M3 CYP Oxidation M5 O-Glucuronide [M+H]+ 369.16 Parent->M5 UGT1A1/2B7 M4 GSH Conjugate [M+H]+ 500.22 M3->M4 GSH Trapping

Fig 2. Primary Phase I and II metabolic pathways of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

References

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference Source: Frontiers in Pharmacology (frontiersin.org) URL:[Link]

  • Formation of cyclopropanone during cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine Source: PubMed Central (nih.gov) URL:[Link]

  • Structural control of cytochrome P450-catalyzed ω-hydroxylation Source: PubMed Central (nih.gov) URL:[Link]

  • Recent Advances in Electrochemical Biosensors Based on Enzyme Inhibition for Clinical and Pharmaceutical Applications Source: PubMed Central (nih.gov) URL:[Link]

Sources

Protocols & Analytical Methods

Method

How to synthesize 6-Butyl-2-cyclopropylpyrimidin-4-ol in the laboratory

Application Note: Synthesis and Isolation Protocol for 6-Butyl-2-cyclopropylpyrimidin-4-ol Executive Summary This application note details the laboratory-scale synthesis of 6-butyl-2-cyclopropylpyrimidin-4-ol (CAS: 16985...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 6-Butyl-2-cyclopropylpyrimidin-4-ol

Executive Summary

This application note details the laboratory-scale synthesis of 6-butyl-2-cyclopropylpyrimidin-4-ol (CAS: 1698500-97-8)[1], a highly functionalized pyrimidine derivative serving as a critical intermediate in agrochemical and pharmaceutical drug development. The protocol leverages a robust, base-catalyzed Pinner-type condensation between an amidine and a β -keto ester. Designed for researchers and synthetic chemists, this guide emphasizes mechanistic causality, self-validating experimental steps, and high-yield isolation techniques.

Mechanistic Rationale & Chemical Principles

The construction of the 2,6-substituted pyrimidin-4-ol core relies on the bimolecular condensation of cyclopropanecarboxamidine with ethyl 3-oxoheptanoate[2].

  • Amidine Liberation: Free amidines are unstable and prone to hydrolysis; thus, they are supplied as hydrochloride salts. The addition of sodium ethoxide (NaOEt) serves a dual purpose: it neutralizes the HCl to liberate the nucleophilic free amidine and provides the basic environment necessary for the subsequent condensation[3].

  • Condensation & Cyclization: The reaction proceeds via the initial nucleophilic attack of the amidine nitrogen onto the highly electrophilic ketone carbonyl of the β -keto ester, followed by dehydration to form an imine/enamine intermediate. Thermal energy (reflux) drives the intramolecular cyclization, where the second amidine nitrogen attacks the ester carbonyl, expelling ethanol to close the pyrimidine ring[2].

  • Aromatization: The thermodynamic driving force of the reaction is the tautomerization of the resulting pyrimidin-4-one into its stable, aromatic pyrimidin-4-ol enol form.

Materials and Reagents

Note: Ensure all reagents are handled under appropriate fume hood ventilation. Ethanol should be anhydrous to prevent premature ester hydrolysis.

ReagentCAS NumberEquivalentsAmount (10 mmol scale)Role
Cyclopropanecarboxamidine HCl55408-10-51.0 eq1.20 gNucleophile (Amidine source)
Ethyl 3-oxoheptanoate33046-82-11.05 eq1.81 gElectrophile ( β -keto ester)
Sodium Ethoxide (NaOEt)141-52-62.2 eq1.50 gBase / Catalyst
Ethanol (Anhydrous)64-17-5Solvent20 mLReaction Medium
Hydrochloric Acid (1 M aq)7647-01-0TitrantAs neededpH Adjustment / Precipitation

Experimental Workflows

Workflow R1 Cyclopropanecarboxamidine HCl (CAS: 55408-10-5, 1.0 eq) Base NaOEt (2.2 eq) in EtOH Stir 30 min, then Reflux 12-16 h R1->Base R2 Ethyl 3-oxoheptanoate (CAS: 33046-82-1, 1.05 eq) R2->Base Int Condensation Intermediate (Enamine / Schiff Base) Base->Int Cycl Intramolecular Cyclization (- EtOH, - H2O) Int->Cycl Workup Aqueous Workup pH adjustment to 4-5 Cycl->Workup Prod 6-Butyl-2-cyclopropylpyrimidin-4-ol (Pure Precipitate) Workup->Prod

Fig 1. Experimental workflow for the synthesis and isolation of the target pyrimidin-4-ol.

Mechanism A Free Amidine (Nucleophile) C Nucleophilic Attack at Ketone Carbonyl A->C B Beta-Keto Ester (Electrophile) B->C D Dehydration (Imine Formation) C->D E Ring Closure (Attack at Ester Carbonyl) D->E F Elimination of Ethanol E->F G Tautomerization to Pyrimidin-4-ol F->G

Fig 2. Mechanistic pathway of the base-catalyzed amidine and beta-keto ester condensation.

Step-by-Step Protocol

Phase 1: Amidine Liberation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Nitrogen or Argon).

  • Add anhydrous ethanol (20 mL) to the flask, followed by sodium ethoxide (1.50 g, 22 mmol). Stir until fully dissolved.

  • Add cyclopropanecarboxamidine hydrochloride (1.20 g, 10 mmol) in one portion.

  • Self-Validating Cue: Stir at room temperature for 30 minutes. The solution will turn into a fine white suspension. This is the precipitation of sodium chloride (NaCl), visually confirming the successful neutralization and liberation of the free amidine.

Phase 2: Condensation & Cyclization 5. Using a syringe, add ethyl 3-oxoheptanoate (1.81 g, 10.5 mmol) dropwise over 5 minutes to control any mild exotherm. 6. Heat the reaction mixture to a gentle reflux (approx. 78 °C) using a heating mantle or oil bath. Maintain reflux for 12–16 hours. 7. Self-Validating Cue: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active β -keto ester spot and the emergence of a highly UV-active baseline/lower-Rf spot confirms the formation of the pyrimidine sodium salt.

Phase 3: Workup & Isolation 8. Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the ethanol. 9. Dissolve the resulting crude residue in 20 mL of distilled water. 10. Critical Step (Isoelectric Precipitation): Place the flask in an ice bath. Slowly add 1 M HCl dropwise while monitoring the pH. Adjust the pH strictly to 4.0–5.0 .

  • Causality: At pH > 10, the product is a soluble sodium pyrimidin-4-olate. At pH < 2, it protonates into a soluble pyrimidinium hydrochloride. The isoelectric point (pH 4-5) forces the compound into its neutral, highly insoluble tautomeric form.
  • Self-Validating Cue: A dense, off-white precipitate will crash out of the solution immediately upon reaching the correct pH.
  • Filter the precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual NaCl, followed by cold hexanes (10 mL) to remove unreacted ester or organic impurities.
  • Dry the solid in a vacuum oven at 45 °C overnight to afford pure 6-butyl-2-cyclopropylpyrimidin-4-ol.

Analytical Characterization

To verify the structural integrity of the synthesized compound, perform LC-MS and 1 H NMR analysis. The quantitative data below summarizes the expected spectral assignments.

Analytical MethodExpected Signal / ValueStructural Assignment / Rationale
LC-MS (ESI+) m/z 193.13 [M+H]⁺Confirms the exact mass of C₁₁H₁₆N₂O (Exact Mass: 192.126)
¹H NMR (400 MHz, CDCl₃)~ 12.5 ppm (br s, 1H)OH / NH proton (Exhibits tautomeric exchange broadening)
¹H NMR (400 MHz, CDCl₃)~ 6.1 ppm (s, 1H)Pyrimidine ring C5-H (Highly diagnostic aromatic singlet)
¹H NMR (400 MHz, CDCl₃)~ 2.5 ppm (t, 2H)Butyl α -CH₂ (Deshielded by the adjacent aromatic ring)
¹H NMR (400 MHz, CDCl₃)~ 1.9 ppm (m, 1H)Cyclopropyl methine CH
¹H NMR (400 MHz, CDCl₃)~ 0.9 ppm (t, 3H)Butyl terminal CH₃

Troubleshooting & Self-Validating Systems

ObservationPotential CauseCorrective Action
No precipitate forms during acidic workup Over-acidification (pH < 2) forming the highly soluble hydrochloride salt.Carefully back-titrate the aqueous layer with 1 M NaOH until the pH reaches exactly 4.5.
Incomplete conversion on TLC Moisture in the solvent prematurely hydrolyzed the β -keto ester.Ensure strictly anhydrous ethanol is used. Increase reflux time by 4 hours.
Product is highly colored (yellow/brown) Trace oxidation or polymerization of the β -keto ester intermediate.Recrystallize the crude product from a hot ethanol/water mixture, or pass through a short silica plug.

Sources

Application

In-Depth Application Note: HPLC Method Development for 6-Butyl-2-cyclopropylpyrimidin-4-ol

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals. Introduction & Physicochemical Profiling The compound 6-Butyl-2-cyclopropylpyrimidin-4-ol (CAS: 1698500-97-8) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.

Introduction & Physicochemical Profiling

The compound 6-Butyl-2-cyclopropylpyrimidin-4-ol (CAS: 1698500-97-8) is a highly functionalized pyrimidine derivative serving as a critical intermediate in pharmaceutical synthesis[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents unique chromatographic challenges due to its specific structural features:

  • Keto-Enol Tautomerism: The pyrimidin-4-ol core exists in a dynamic equilibrium with its pyrimidin-4(1H)-one (keto) tautomer[2]. In liquid chromatography, if the rate of interconversion between these tautomers is similar to the timescale of the separation, it manifests as severe peak broadening, tailing, or even peak splitting[3][4][5].

  • Hydrophobicity vs. Polarity: The molecule possesses a polar, ionizable pyrimidine core contrasted by highly lipophilic C4-butyl and C2-cyclopropyl groups. This requires a delicate balance of organic modifiers to achieve optimal retention without precipitation.

To ensure regulatory compliance and method robustness, this protocol is designed utilizing the ICH Q14 Enhanced Approach for Analytical Procedure Development[6].

The ICH Q14 Enhanced Approach & Analytical Target Profile (ATP)

Unlike traditional trial-and-error method development, the ICH Q14 enhanced approach emphasizes a deep understanding of the analyte's physicochemical properties to establish an Analytical Target Profile (ATP)[6]. The ATP defines the acceptable performance criteria the method must meet to be deemed fit-for-purpose.

G ATP Define Analytical Target Profile (ATP) Risk Risk Assessment & Prior Knowledge ATP->Risk DoE Design of Experiments (DoE) Method Optimization Risk->DoE Control Control Strategy & System Suitability DoE->Control Lifecycle Lifecycle Management (ICH Q12) Control->Lifecycle

ICH Q14 Enhanced Approach workflow for robust analytical procedure development.
Table 1: Analytical Target Profile (ATP) Criteria
Performance CharacteristicTarget RequirementJustification (Causality)
Specificity Resolution ( Rs​ ) > 2.0 from known impuritiesEnsures accurate quantitation of the API without interference.
Peak Symmetry Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of tautomeric peak splitting[4].
Precision %RSD 2.0% (n=6)Guarantees system stability and injection reproducibility.
Sensitivity Limit of Quantitation (LOQ) 0.05%Required for trace impurity profiling in pharmaceutical intermediates.

Mechanistic Insights: Overcoming Tautomerism-Induced Peak Broadening

The most significant risk in analyzing pyrimidin-4-ol derivatives is the keto-enol tautomerization[2]. When the interconversion is slow relative to the column transit time, the detector registers a smeared, broad peak representing a continuous mixture of states[3].

The Solution: This protocol utilizes a dual-pronged approach to force peak coalescence:

  • pH Control: Utilizing an acidic mobile phase (pH 3.0) locks the weakly basic pyrimidine nitrogens into a protonated state, restricting the tautomeric equilibrium and suppressing secondary interactions with residual silanols on the stationary phase[3][5].

  • Thermal Acceleration: Elevating the column compartment temperature to 40 °C accelerates the kinetic interconversion between the tautomers. At higher temperatures, the interconversion is so rapid that the column "sees" a single, averaged molecular entity, resulting in a sharp, symmetrical peak[4].

G Keto Pyrimidin-4(1H)-one (Keto Tautomer) Enol Pyrimidin-4-ol (Enol Tautomer) Keto->Enol Equilibrium Issue Slow Interconversion = Peak Broadening/Splitting Keto->Issue Enol->Issue Solution1 Acidic pH (e.g., pH 3.0) Locks Ionization State Issue->Solution1 Solution2 Elevated Temp (40°C) Accelerates Equilibrium Issue->Solution2 Result Sharp, Symmetrical Chromatographic Peak Solution1->Result Solution2->Result

Mitigating pyrimidin-4-ol tautomerism-induced peak broadening via pH and temperature control.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) prior to sample analysis. If the SST criteria (e.g., Tf​≤1.5 ) fail, it acts as an automated "kill switch," alerting the analyst to incomplete tautomeric coalescence, buffer degradation, or column voiding, thereby preventing the generation of untrustworthy data.

Chromatographic Conditions
Table 2: Optimized RP-HPLC Parameters
ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmHigh carbon load retains the lipophilic butyl/cyclopropyl groups.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization; prevents peak tailing[3].
Mobile Phase B Acetonitrile (HPLC Grade)Strong organic modifier to elute hydrophobic moieties.
Elution Mode Gradient (See step 4.2)Ensures sharp peak shape and clears late-eluting impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40 °CCritical: Accelerates tautomeric interconversion[4].
Detection UV-Vis Diode Array (DAD) at 230 nmCaptures the π→π∗ transition of the pyrimidine ring.
Injection Vol. 10 µLPrevents column mass overload.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. Label as Mobile Phase A.

  • Use 100% HPLC-grade Acetonitrile as Mobile Phase B.

Step 2: Gradient Programming Program the HPLC pump with the following gradient to balance retention and run time:

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 - 12.0 min: 30% 80% B (Linear ramp for separation)

  • 12.0 - 15.0 min: 80% B (Column wash)

  • 15.0 - 15.1 min: 80% 30% B (Return to initial conditions)

  • 15.1 - 20.0 min: 30% B (Re-equilibration)

Step 3: Standard and Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Note: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion.

  • Stock Solution: Accurately weigh 10.0 mg of 6-Butyl-2-cyclopropylpyrimidin-4-ol reference standard. Transfer to a 10 mL volumetric flask, dissolve, and make up to volume with Diluent (1.0 mg/mL).

  • Working Standard (SST): Dilute 1.0 mL of the Stock Solution into a 10 mL volumetric flask with Diluent (100 µg/mL). Filter through a 0.45 µm PTFE syringe filter.

Step 4: System Suitability Testing (The Self-Validation Gate)

  • Inject a blank (Diluent) to confirm baseline stability and absence of carryover.

  • Inject the Working Standard (100 µg/mL) in six replicates.

  • Calculate performance metrics. Proceed to sample analysis ONLY if the criteria in Table 3 are met.

Table 3: System Suitability and Validation Targets
ParameterObserved TargetAction if Failed (Troubleshooting)
Retention Time ( Rt​ ) ~8.5 minutesCheck pump proportioning valves; verify column oven is exactly 40 °C.
Tailing Factor ( Tf​ ) 1.2Failure indicates tautomerism is not controlled. Verify pH of Mobile Phase A.
Theoretical Plates ( N ) 10,000Column bed may be collapsed; replace C18 column.
Injection Precision %RSD 1.0%Check autosampler needle/syringe for air bubbles or leaks.

References

  • [1] BLDpharm. 2097969-02-1 | 6-(But-3-en-1-yl)-2-cyclopropylpyrimidin ... Available at:

  • [6] International Council for Harmonisation (ICH). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available at:

  • [3] ALWSCI. Common Causes Of Peak Tailing in Chromatography - Blogs - News. Available at:

  • [4] Benchchem. Technical Support Center: HPLC Analysis of Methyl 4-methyl-5-oxopentanoate Purity. Available at:

  • [2] ACS Omega. Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies. Available at:

  • [5] MDPI. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Available at:

Sources

Method

Applications of Pyrimidine-Based Dihydroorotate Dehydrogenase (DHODH) Inhibitors in Drug Discovery: A Technical Guide

Introduction: The Therapeutic Potential of Targeting Pyrimidine Biosynthesis The de novo synthesis of pyrimidines is a fundamental cellular process, providing the necessary building blocks for DNA and RNA.[1] This pathwa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Targeting Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a fundamental cellular process, providing the necessary building blocks for DNA and RNA.[1] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleotides.[2] A key regulatory enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the fourth and rate-limiting step: the oxidation of dihydroorotate to orotate.[3][4] The dependence of rapidly dividing cells on this pathway makes DHODH a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][3]

This guide focuses on the applications of pyrimidine-based inhibitors of DHODH in drug discovery, using well-characterized examples to illustrate their mechanism of action, therapeutic potential, and the experimental protocols used for their evaluation. While the specific compound 6-Butyl-2-cyclopropylpyrimidin-4-ol is not extensively documented in publicly available literature, the principles and methodologies described herein are broadly applicable to novel pyrimidine derivatives targeting DHODH. The pyrimidine scaffold is a common feature in many potent DHODH inhibitors, highlighting the importance of this chemical class in the development of new therapeutics.[5][6][7]

Mechanism of Action: How DHODH Inhibitors Exert Their Effects

DHODH is a mitochondrial enzyme that utilizes a flavin mononucleotide (FMN) cofactor to oxidize dihydroorotate. The electrons generated in this reaction are then transferred to the mitochondrial electron transport chain via coenzyme Q.[2] DHODH inhibitors, many of which are pyrimidine derivatives, act by binding to the enzyme and blocking its catalytic activity.[1][8] This inhibition leads to a depletion of the intracellular pyrimidine pool, which in turn has several downstream consequences:

  • Inhibition of DNA and RNA Synthesis: A shortage of pyrimidine nucleotides directly hampers the synthesis of new genetic material, leading to cell cycle arrest and the inhibition of cell proliferation.[1][4]

  • Induction of Apoptosis: In many cancer cell lines, the metabolic stress caused by pyrimidine depletion triggers programmed cell death.[9]

  • Modulation of Immune Responses: Activated lymphocytes are highly dependent on de novo pyrimidine synthesis. DHODH inhibition can therefore suppress their proliferation and function, making it a viable strategy for treating autoimmune diseases.[3][8]

  • Antiviral Activity: Many viruses, particularly RNA viruses, rely on the host cell's machinery for replication and are therefore sensitive to the depletion of nucleotide pools.[10]

The therapeutic effect of DHODH inhibitors is often cell-type specific, with rapidly dividing cells being the most sensitive. This provides a therapeutic window for targeting diseased cells while minimizing effects on quiescent, healthy cells.

Therapeutic Applications in Drug Discovery

The unique mechanism of action of DHODH inhibitors has led to their investigation in a variety of therapeutic areas.

Oncology

Cancer cells, characterized by their rapid and uncontrolled proliferation, are particularly vulnerable to the effects of DHODH inhibition.[4][9] Several DHODH inhibitors have shown promising preclinical and clinical activity in various hematological malignancies and solid tumors.[3][11] For example, the potent DHODH inhibitor Brequinar has demonstrated activity against a broad spectrum of viruses and is being investigated for its anti-cancer properties.[3]

Autoimmune Diseases

The immunomodulatory effects of DHODH inhibitors have been harnessed for the treatment of autoimmune disorders such as rheumatoid arthritis.[3] By suppressing the proliferation of autoreactive lymphocytes, these compounds can dampen the inflammatory response and alleviate disease symptoms. Leflunomide, a known DHODH inhibitor, is an approved disease-modifying antirheumatic drug (DMARD).[3][8]

Antiviral Therapy

The replication of many viruses, especially RNA viruses, is highly dependent on the host cell's nucleotide supply.[10] DHODH inhibitors have demonstrated broad-spectrum antiviral activity in vitro against a range of viruses by limiting the availability of pyrimidines necessary for viral genome replication.[10]

Experimental Protocols for the Evaluation of DHODH Inhibitors

The following section provides detailed protocols for the in vitro and cellular characterization of DHODH inhibitors.

In Vitro Enzymatic Assay for DHODH Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHODH. A common method is a colorimetric assay that monitors the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP).[2][4]

Principle: DHODH oxidizes its substrate, dihydroorotate (DHO), to orotate. The electrons from this reaction are transferred to coenzyme Q and then to DCIP, causing the blue-colored DCIP to become colorless. The rate of this color change is proportional to DHODH activity and can be measured spectrophotometrically.[2]

Protocol: DCIP-Based Colorimetric Assay for DHODH Inhibition

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[2]

  • Dihydroorotate (DHO) solution

  • Coenzyme Q10 (CoQ10) solution

  • 2,6-dichlorophenolindophenol (DCIP) solution

  • Test compound (e.g., a pyrimidine derivative)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600-650 nm[2][11]

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.[2]

    • Prepare working solutions of DHO, CoQ10, and DCIP in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 25 µL of the test compound dilutions to the appropriate wells. For the control (100% activity) and blank (no enzyme) wells, add 25 µL of assay buffer with the same final DMSO concentration.

    • Add 25 µL of the diluted recombinant human DHODH enzyme to all wells except the blank wells. Add 25 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[4][11]

  • Initiate Reaction:

    • Prepare a substrate mixture containing DHO, CoQ10, and DCIP.

    • To initiate the reaction, add 100 µL of the substrate mixture to all wells.

  • Data Acquisition:

    • Immediately begin measuring the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode.[11]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Cellular Proliferation Assay

This assay assesses the effect of a DHODH inhibitor on the growth and viability of cells.

Principle: The metabolic activity of viable cells is measured using a colorimetric or fluorometric reagent. A decrease in signal indicates a reduction in cell proliferation or viability.

Protocol: Cell Proliferation Assay (e.g., using a tetrazolium-based reagent like WST-8)

Materials:

  • Cancer cell line of interest (e.g., HL-60 for leukemia)[4]

  • Complete cell culture medium

  • Test compound

  • WST-8 reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength (typically around 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability data against the log of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Data Presentation

Table 1: Comparative Activity of Representative DHODH Inhibitors

CompoundTargetIC50 (nM)Cell Proliferation GI50 (nM)Therapeutic AreaReference(s)
Brequinar (DUP785)Human DHODH5.2Varies by cell lineAntiviral, Anticancer[3]
LeflunomideHuman DHODH-Varies by cell lineAutoimmune Disease[3]
BAY-2402234Human DHODH1.2Potent in AML cellsOncology[3][11]
ASLAN003Human DHODH35Induces differentiation in AMLOncology[8]

Visualizing the Pathway and Experimental Workflow

Signaling Pathway

DHODH_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis DHODH->Orotate CoQ Coenzyme Q DHODH->CoQ e- ETC Electron Transport Chain CoQ->ETC e- DNA_RNA DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Inhibitor Pyrimidine-Based DHODH Inhibitor Inhibitor->DHODH Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_Cellular Cellular Evaluation cluster_Downstream Downstream Analysis Enzyme_Assay DHODH Enzymatic Assay (DCIP Method) IC50 Determine IC50 Enzyme_Assay->IC50 Proliferation_Assay Cell Proliferation Assay (e.g., WST-8) GI50 Determine GI50 Proliferation_Assay->GI50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) GI50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) GI50->Cell_Cycle_Analysis Start Test Compound (e.g., 6-Butyl-2-cyclopropylpyrimidin-4-ol analog) Start->Enzyme_Assay Start->Proliferation_Assay

Caption: A typical workflow for the preclinical evaluation of a novel DHODH inhibitor.

Conclusion and Future Directions

The inhibition of dihydroorotate dehydrogenase represents a validated and promising strategy for the development of novel therapeutics for a range of diseases characterized by rapid cell proliferation. Pyrimidine derivatives have proven to be a rich source of potent and selective DHODH inhibitors. The protocols and methodologies outlined in this guide provide a robust framework for the identification and characterization of new chemical entities targeting this critical enzyme. Future research in this area will likely focus on the development of inhibitors with improved pharmacokinetic properties, enhanced selectivity, and the identification of predictive biomarkers to guide their clinical application.

References

  • ACS Chemical Biology. Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. [Link]

  • American Association for Cancer Research. Abstract 234: A novel, small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), RP7214, potentiates activity of chemotherapeutics in breast and colorectal cancers. [Link]

  • MDPI. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. [Link]

  • Wiley Online Library. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]

  • American Association for Cancer Research. Abstract A053: Targeting pyrimidine metabolic vulnerabilities via DHODH inhibition in ovarian cancer. [Link]

  • Bentham Science. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • PMC. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. [Link]

  • Translational Cancer Research. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma. [Link]

  • PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • ASH Publications. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. [Link]

  • IJPPR. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

  • ResearchGate. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]

  • RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • ResearchGate. Pyrimidine addition counteracts the antiviral activity of DHODH... [Link]

Sources

Application

LC-MS Characterization of 6-Butyl-2-cyclopropylpyrimidin-4-ol: A Protocol for Structural Confirmation and Purity Assessment

An Application Note for Drug Development Professionals Abstract This application note presents a comprehensive guide for the characterization of 6-Butyl-2-cyclopropylpyrimidin-4-ol, a novel heterocyclic compound with pot...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive guide for the characterization of 6-Butyl-2-cyclopropylpyrimidin-4-ol, a novel heterocyclic compound with potential applications in drug discovery and development. As with any new chemical entity (NCE), unambiguous structural confirmation and the establishment of a robust analytical method for purity assessment are critical milestones in the chemistry, manufacturing, and controls (CMC) process.[1] We detail a liquid chromatography-mass spectrometry (LC-MS) protocol, from sample preparation to data interpretation, employing electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS). The causality behind key experimental choices, such as mobile phase composition, ionization source parameters, and fragmentation analysis, is explained to provide a framework for adapting this method to other similar small molecules. This guide is intended for researchers and scientists in the pharmaceutical industry engaged in the analytical support of drug development programs.

Introduction: The Analytical Imperative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in numerous therapeutic agents and physiological molecules.[2] The subject of this note, 6-Butyl-2-cyclopropylpyrimidin-4-ol, is a substituted pyrimidine derivative. Before any preclinical or clinical development can proceed, regulatory bodies require a thorough characterization of the active pharmaceutical ingredient (API). LC-MS has become an indispensable tool in this process due to its exceptional sensitivity, selectivity, and ability to provide detailed structural information.[1][3]

This protocol outlines a systematic approach to:

  • Confirm the molecular weight and elemental composition of the target compound using high-resolution mass spectrometry (HRMS).

  • Develop a chromatographic method for the separation of the main compound from potential process-related impurities and degradants.

  • Elucidate the fragmentation pattern of the molecule using tandem mass spectrometry (MS/MS) to provide a structural fingerprint for identification.

The principles discussed are grounded in established analytical chemistry practices and align with the validation expectations outlined by the International Council for Harmonisation (ICH).[4][5][6]

Analyte Properties & Method Design Rationale

Understanding the physicochemical properties of 6-Butyl-2-cyclopropylpyrimidin-4-ol is fundamental to designing an effective LC-MS method.

PropertyValue (Predicted)Implication for LC-MS Method
Molecular Formula C₁₁H₁₆N₂O---
Monoisotopic Mass 192.1263 g/mol Target mass for MS detection.
Structure Chemical structure of 6-Butyl-2-cyclopropylpyrimidin-4-olContains a basic pyrimidine ring (ionizable), a nonpolar butyl group, and a cyclopropyl group.
pKa (Predicted) ~9.5 (pyrimidine N), ~8.0 (hydroxyl)The pyrimidine nitrogen is readily protonated, making positive mode electrospray ionization highly favorable.
LogP (Predicted) ~2.1Indicates moderate lipophilicity, suggesting good retention on a reversed-phase C18 column.
Rationale for Chromatographic Separation

A reversed-phase high-performance liquid chromatography (RP-HPLC) approach was selected based on the compound's moderate lipophilicity.

  • Stationary Phase: A C18 column is the workhorse for small molecule analysis and provides an excellent starting point.[7] Its nonpolar nature will interact with the butyl and cyclopropyl groups, providing retention.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed to ensure that compounds with a range of polarities (the parent compound and any potential impurities) can be eluted and resolved effectively.

  • Mobile Phase Modifier: Formic acid (0.1%) is added to both mobile phases. This serves a dual purpose:

    • It acidifies the mobile phase (pH ~2.7), ensuring that the pyrimidine nitrogen is consistently protonated, which leads to sharper chromatographic peaks and improved retention time stability.

    • It provides a source of protons, which significantly enhances the ionization efficiency in positive mode ESI.[3]

Rationale for Mass Spectrometric Detection

Electrospray ionization (ESI) is the premier soft ionization technique for polar and semi-polar small molecules, making it ideal for this application.[8][9]

  • Ionization Mode: Positive ion mode ([M+H]⁺) was selected because the pyrimidine ring contains basic nitrogen atoms that are easily protonated in the acidic mobile phase. This process is highly efficient and results in a strong signal for the protonated molecule.

  • MS/MS for Structural Confirmation: Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions. By selecting the protonated parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a reproducible fragmentation pattern is produced. This pattern is a unique structural fingerprint that confirms the identity of the compound and can be used to differentiate it from isomers.[10][11]

Detailed Application Protocols

Protocol 3.1: Preparation of Standards and Samples

Objective: To prepare solutions of the analyte for LC-MS analysis.

Materials:

  • 6-Butyl-2-cyclopropylpyrimidin-4-ol reference standard

  • Methanol (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

Procedure:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (10 µg/mL): Perform a 1:100 dilution of the Primary Stock Solution. Pipette 100 µL of the stock solution into a 10 mL volumetric flask and bring to volume with a 50:50 (v/v) mixture of methanol and deionized water.

  • Final Analytical Solution (1 µg/mL): Prepare a final solution by diluting the Working Standard Solution 1:10 in a 2 mL autosampler vial. Use a 50:50 mixture of Mobile Phase A and Mobile Phase B as the diluent to ensure compatibility with the initial chromatographic conditions.

  • Sample Filtration: Before placing the vial in the autosampler, filter the Final Analytical Solution through a 0.45 µm syringe filter to remove any particulates that could damage the LC system.[12]

Protocol 3.2: LC-MS System Configuration and Method

Objective: To define the instrumental parameters for the separation and detection of the analyte.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an ESI source (e.g., Quadrupole Time-of-Flight (Q-TOF) for HRMS or Triple Quadrupole (QqQ) for quantitative analysis).

Table of Optimized LC-MS Parameters:

ParameterSettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase chemistry for good retention and peak shape.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for polar elution.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for nonpolar elution.
Gradient 5% B to 95% B in 8 minEnsures elution of the analyte and separation from potential impurities.[7]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes peak distortion while providing sufficient analyte for detection.
Ionization Mode ESI PositiveTargets the basic pyrimidine nitrogen for efficient protonation.[3]
Capillary Voltage 3.5 kVOptimizes the electrospray process for stable ion generation.[13]
Source Temp. 150 °CAids in the desolvation of droplets.
Desolvation Temp. 400 °CFacilitates the transition of ions from the liquid to the gas phase.[13]
MS Scan Range m/z 50-500Covers the expected mass of the parent ion and its fragments.
MS/MS Precursor m/z 193.13The protonated molecule [M+H]⁺.
Collision Energy 20-40 eV (Ramped)A range of energies ensures the generation of a rich spectrum of fragment ions.

Expected Results and Data Interpretation

The successful execution of this protocol will yield a comprehensive dataset for the structural confirmation of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Chromatographic Performance

A sharp, symmetrical peak for the target analyte is expected. The retention time will be dependent on the specific system but should be reproducible. The purity of the sample can be assessed by integrating the area of the main peak relative to the total area of all detected peaks in the chromatogram.

Mass Spectral Data
  • Full Scan MS: The full scan mass spectrum should show a dominant ion at m/z 193.1337 (for HRMS), corresponding to the protonated molecule [C₁₁H₁₇N₂O]⁺. The measured mass should be within 5 ppm of the theoretical mass, confirming the elemental composition.

  • Tandem MS (MS/MS): The MS/MS spectrum provides the structural fingerprint. A proposed fragmentation pathway is detailed below.

Diagram 1: General LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Standard Weighing & Dissolution B Serial Dilution A->B C Filtration B->C D LC Separation (C18 Column) C->D E ESI Ionization (Positive Mode) D->E F MS/MS Fragmentation (CID) E->F G Chromatogram (Purity) F->G H Mass Spectrum (Identity) F->H I Fragment Analysis (Structure) F->I

Caption: A high-level overview of the analytical workflow.

Proposed Fragmentation Pathway

The fragmentation of pyrimidine derivatives in the gas phase often involves cleavages of the side chains and characteristic ring fissions.[10][14][15] For 6-Butyl-2-cyclopropylpyrimidin-4-ol, the primary fragmentation events are expected to involve the butyl and cyclopropyl substituents.

Diagram 2: Proposed MS/MS Fragmentation of [M+H]⁺

Fragmentation_Pathway cluster_butyl_loss Butyl Chain Fragmentation cluster_ring_frag Core Structure Fragmentation M [M+H]⁺ m/z 193.13 F1 Fragment A m/z 150.08 (-C₃H₇ radical) M->F1 - C₃H₇ (43 Da) F2 Fragment B m/z 137.08 (-C₄H₈) M->F2 - C₄H₈ (56 Da) F3 Fragment C m/z 110.07 (Loss of Butyl & Cyclopropyl) F2->F3 - C₃H₄ (40 Da) F4 Fragment D m/z 96.04 (Pyrimidine Core) F2->F4 - C₃H₃N (53 Da)

Caption: Key fragmentation pathways for structural elucidation.

  • Loss of Butene (m/z 137.08): A common fragmentation pathway for alkyl chains is the neutral loss of an alkene via a McLafferty-type rearrangement or similar process. Loss of butene (C₄H₈, 56 Da) from the parent ion would generate a significant fragment at m/z 137.08.[10]

  • Loss of Propyl Radical (m/z 150.08): Alpha-cleavage next to the pyrimidine ring could lead to the loss of a propyl radical (C₃H₇, 43 Da), resulting in an ion at m/z 150.08.

  • Further Fragmentation: The fragment at m/z 137.08 can undergo further fragmentation, such as the loss of the cyclopropyl group or ring opening, to produce smaller, characteristic ions like those shown at m/z 110.07 and 96.04.

Method Validation and System Suitability

While a full method validation is beyond the scope of this note, it is a required step for use in a regulated environment.[16][17] Key parameters to be assessed according to ICH Q2(R1) guidelines include:[5][6]

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradants.

  • Linearity and Range: Establishing a linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

Before any analysis, system suitability should be confirmed by making replicate injections of a standard solution to ensure the system is performing acceptably in terms of retention time reproducibility, peak area, and resolution.

Conclusion

This application note provides a robust and scientifically-grounded LC-MS method for the characterization of 6-Butyl-2-cyclopropylpyrimidin-4-ol. By detailing the rationale behind the chosen parameters and providing step-by-step protocols, this document serves as a practical guide for scientists in drug development. The combination of reversed-phase chromatography with ESI-MS/MS allows for confident molecular weight confirmation, purity assessment, and structural elucidation, fulfilling critical requirements for the advancement of new chemical entities through the development pipeline.

References

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (2018). Future Science OA. [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. [Link]

  • Dass, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. [Link]

  • Ruthenium, C., et al. (2019). Structural and Energetic Effects of O2′-Ribose Methylation of Protonated Pyrimidine Nucleosides. Journal of the American Society for Mass Spectrometry. [Link]

  • Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. Analytical Chemistry. [Link]

  • Nielsen, M. L., et al. (2011). Experimental and theoretical study of the metastable decay of negatively charged nucleosides in the gas phase. Physical Chemistry Chemical Physics. [Link]

  • Christianson, C. (2022). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Nielsen, M. L., et al. (2011). Fragmentation of metastable anions of all deoxynucleosides and nucleosides constituting DNA and RNA. Physical Chemistry Chemical Physics. [Link]

  • Spectral Characterizations of Synthesized Pyrimidine Derivatives. (2023). ResearchGate. [Link]

  • Zhang, K., et al. (2022). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules. [Link]

  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024). Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Vessecchi, R., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry. [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods course. University of Tartu. [Link]

  • Leito, I., et al. (2021). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Accreditation and Quality Assurance. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation (ICH). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Electrospray Ionization Mass Spectrometry Studies... (2002). Organometallics. [Link]

  • Extractive electrospray ionization mass spectrometry for analytical evaluation... (2022). Frontiers in Chemistry. [Link]

  • Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. SciSpace. [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (2023). Longdom Publishing. [Link]

  • Cobice, D. F., et al. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Metabolomics. [Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Analysis of 6-Butyl-2-cyclopropylpyrimidin-4-ol

Abstract This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 6-Butyl-2-cyclopropylpyrimidin-4-ol, a substituted pyrimidinol derivative of interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 6-Butyl-2-cyclopropylpyrimidin-4-ol, a substituted pyrimidinol derivative of interest in medicinal chemistry and drug discovery. Due to the absence of publicly available reference spectra for this specific compound, this document presents a comprehensive set of predicted ¹H and ¹³C NMR data, supported by an in-depth analysis of expected 2D NMR correlations (COSY, HSQC, and HMBC). Furthermore, this note outlines detailed, field-proven protocols for sample preparation and data acquisition, designed to ensure high-quality, reproducible results. The causality behind experimental choices is explained, providing researchers, scientists, and drug development professionals with a robust framework for the structural elucidation and verification of this and structurally related molecules.

Introduction: The Role of Pyrimidinols and the Necessity of Unambiguous Structural Verification

Substituted pyrimidin-4-ol scaffolds are privileged structures in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1][2] Their synthetic accessibility and the diverse substitution patterns they can accommodate make them attractive starting points for the development of novel therapeutic agents. 6-Butyl-2-cyclopropylpyrimidin-4-ol combines several key structural features: a pyrimidinol core, a flexible butyl chain, and a rigid cyclopropyl group. Each of these moieties can significantly influence the molecule's physicochemical properties and its interactions with biological targets.

Given the subtle structural variations that can arise during synthesis, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3][4] Through-bond and through-space correlations provide a detailed map of the molecular framework, allowing for the unequivocal assignment of the constitution and conformation of the molecule. This application note serves as a practical guide to applying 1D and 2D NMR techniques for the comprehensive analysis of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Predicted NMR Spectroscopic Data

The following ¹H and ¹³C NMR data have been predicted based on established chemical shift principles and data from analogous structures.[5][6][7] The numbering scheme used for the assignments is shown in Figure 1.

Figure 1: Structure and Atom Numbering of 6-Butyl-2-cyclopropylpyrimidin-4-ol

Caption: Structure of 6-Butyl-2-cyclopropylpyrimidin-4-ol with atom numbering for NMR assignments.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
OH-4~11.5br s-1H
H55.85s-1H
H1'2.58t7.52H
H7'2.05m-1H
H2'1.60p7.52H
H3'1.35h7.42H
H8', H8''1.05m-4H
H4'0.90t7.43H
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Position Chemical Shift (δ, ppm)
C4168.0
C6165.5
C2162.0
C5105.0
C1'35.0
C2'29.5
C3'21.8
C4'13.6
C7'14.0
C8', C8''9.5

Spectral Interpretation and Structural Verification

A detailed analysis of the predicted 1D and 2D NMR spectra allows for the complete structural elucidation of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

¹H NMR Spectrum Analysis
  • Hydroxyl Proton (OH-4): A broad singlet is expected at a downfield chemical shift (~11.5 ppm) due to the acidic nature of the enolic proton, which is often broadened by chemical exchange.[5]

  • Pyrimidine Ring Proton (H5): A singlet is predicted around 5.85 ppm. Its chemical shift is influenced by the electron-donating nature of the hydroxyl group at C4 and the alkyl substituent at C6.

  • Butyl Group Protons (H1'-H4'): The butyl group should present a characteristic set of signals. The methylene protons adjacent to the pyrimidine ring (H1') are expected to be a triplet around 2.58 ppm due to coupling with the H2' protons. The subsequent methylene groups (H2' and H3') will appear as multiplets (a pentet and a hextet, respectively) further upfield. The terminal methyl group (H4') should be a triplet around 0.90 ppm.

  • Cyclopropyl Group Protons (H7', H8', H8''): The cyclopropyl protons will exhibit complex multiplets in the upfield region. The methine proton (H7') is predicted around 2.05 ppm, while the diastereotopic methylene protons (H8', H8'') are expected to overlap in a multiplet around 1.05 ppm. The upfield chemical shifts are a result of the magnetic anisotropy of the cyclopropane ring.[6]

¹³C NMR Spectrum Analysis
  • Pyrimidine Ring Carbons (C2, C4, C5, C6): The carbon signals of the pyrimidine ring are expected in the downfield region. C4, C6, and C2 are predicted to be the most downfield due to their attachment to electronegative nitrogen and oxygen atoms. C5 is expected to be the most upfield of the ring carbons.

  • Butyl Group Carbons (C1'-C4'): The four distinct carbon signals for the butyl chain are predicted in the aliphatic region of the spectrum, with C1' being the most downfield due to its proximity to the aromatic ring.

  • Cyclopropyl Group Carbons (C7', C8', C8''): The cyclopropyl carbons are expected at very upfield chemical shifts, with the methine carbon (C7') being more downfield than the methylene carbons (C8', C8'').

2D NMR for Unambiguous Assignments

While 1D NMR provides significant information, 2D NMR experiments are crucial for confirming the connectivity of the molecule.[8][9][10]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include:

    • H1' with H2'

    • H2' with H1' and H3'

    • H3' with H2' and H4'

    • H7' with H8'/H8''

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments.[11]

Figure 2: Key Predicted HMBC Correlations for 6-Butyl-2-cyclopropylpyrimidin-4-ol

Caption: Diagram showing key long-range (2- and 3-bond) correlations expected in the HMBC spectrum.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality and reproducible NMR data.

Protocol for Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of 6-Butyl-2-cyclopropylpyrimidin-4-ol into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its excellent solvating power for polar compounds and for observing exchangeable protons like the hydroxyl proton.[12]

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard should be added. For routine structural confirmation, the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm) can be used for referencing.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically > 4 cm).

Protocol for NMR Data Acquisition

The following are general parameters for a 500 MHz NMR spectrometer. These may need to be optimized for specific instruments.[3]

G cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR zgpg30 pulse program NS=1024, D1=2s COSY COSY C13_NMR->COSY cosygpppqf pulse program HSQC HSQC COSY->HSQC hsqcedetgpsisp2.2 pulse program HMBC HMBC HSQC->HMBC hmbcgplpndqf pulse program Data_Processing Data Processing & Interpretation HMBC->Data_Processing Sample_Prep Sample Preparation Sample_Prep->H1_NMR zg30 pulse program NS=16, D1=2s

Caption: General workflow for the acquisition of 1D and 2D NMR spectra for structural elucidation.

¹H NMR Parameters:

  • Pulse Program: zg30

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 4.0 s

  • Spectral Width (SW): 20 ppm

¹³C NMR Parameters:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 1.5 s

  • Spectral Width (SW): 240 ppm

2D NMR Parameters:

  • Standard pulse programs for COSY, HSQC, and HMBC should be used. The number of increments in the indirect dimension and the number of scans per increment should be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

Conclusion

This application note provides a comprehensive framework for the NMR spectroscopic analysis of 6-Butyl-2-cyclopropylpyrimidin-4-ol. The presented predicted ¹H and ¹³C NMR data, along with the expected 2D correlations, offer a reliable reference for the structural verification of this compound. The detailed protocols for sample preparation and data acquisition are designed to ensure the collection of high-quality data, facilitating accurate and efficient structural elucidation. These methodologies can be readily adapted for the analysis of other substituted pyrimidinol derivatives, making this a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

References

  • Supplementary Material General 1H NMR and 13C NMR Spectra. (n.d.).
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). BMC Chemistry, 11(1).
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Pyrimidinol - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Proton NMR Table. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • 2次元NMR法による構造解析. (n.d.). カネカテクノリサーチ. Retrieved from [Link]

  • Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. (n.d.). SciSpace. Retrieved from [Link]

  • 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. (2018). Pharmaceutical Research, 35(10).
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. (2024). MDPI.
  • NMR入門講座 ⑥溶液2次元NMRの原理と読み方. (2022, October 12). J-Net. Retrieved from [Link]

Sources

Application

The Strategic Utility of 6-Butyl-2-cyclopropylpyrimidin-4-ol in Modern Organic Synthesis: A Guide for Researchers

Introduction: Unveiling a Versatile Building Block In the landscape of contemporary drug discovery and materials science, the pyrimidine scaffold remains a cornerstone of molecular design.[1][2][3][4] Its prevalence in b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary drug discovery and materials science, the pyrimidine scaffold remains a cornerstone of molecular design.[1][2][3][4] Its prevalence in biologically active molecules and functional materials underscores the continuous need for novel, strategically substituted pyrimidine precursors. This guide introduces 6-Butyl-2-cyclopropylpyrimidin-4-ol , a heterocyclic building block poised for significant utility in synthetic campaigns. The unique combination of a lipophilic butyl group, a conformationally rigid cyclopropyl moiety, and a reactive pyrimidin-4-ol core offers a triad of functionalities for chemists to exploit.

The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall potency of drug candidates.[5][6][7] This small, strained ring system imparts unique electronic and conformational properties that can profoundly influence a molecule's biological activity.[5] This document provides a comprehensive overview of the synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol and detailed protocols for its application as a versatile precursor in organic synthesis, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for 6-Butyl-2-cyclopropylpyrimidin-4-ol is not extensively published, its properties can be reliably predicted based on its structural analogues. A summary of expected data is presented below.

PropertyPredicted Value
Molecular FormulaC₁₁H₁₆N₂O
Molecular Weight192.26 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in methanol, ethanol, DMSO; sparingly soluble in water
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)11.5-12.5 (br s, 1H, OH), 5.8-6.0 (s, 1H, C5-H), 2.4-2.6 (t, 2H, CH₂), 1.8-2.0 (m, 1H, cyclopropyl-CH), 1.5-1.7 (m, 2H, CH₂), 1.2-1.4 (m, 2H, CH₂), 0.8-1.1 (m, 7H, CH₃ + cyclopropyl-CH₂)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)170-172 (C4), 165-167 (C2), 160-162 (C6), 100-102 (C5), 35-37 (CH₂), 30-32 (CH₂), 21-23 (CH₂), 13-15 (CH₃), 10-12 (cyclopropyl-CH), 8-10 (cyclopropyl-CH₂)
Mass Spectrometry (ESI+)m/z 193.13 [M+H]⁺

Synthesis of the Precursor: A Step-by-Step Protocol

The synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol can be efficiently achieved through a well-established condensation reaction. This protocol outlines a reliable method starting from commercially available reagents.

Synthetic Workflow

Synthesis_of_6-Butyl-2-cyclopropylpyrimidin-4-ol reagent1 Ethyl 3-oxoheptanoate reaction Base-catalyzed Condensation reagent1->reaction reagent2 Cyclopropanecarboximidamide reagent2->reaction product 6-Butyl-2-cyclopropylpyrimidin-4-ol reaction->product Chlorination_Reaction precursor 6-Butyl-2-cyclopropyl- pyrimidin-4-ol reaction Chlorination precursor->reaction reagent Phosphorus oxychloride (POCl₃) reagent->reaction product 4-Chloro-6-butyl-2-cyclopropylpyrimidine reaction->product O-Alkylation_Reaction precursor 6-Butyl-2-cyclopropyl- pyrimidin-4-ol reaction Williamson Ether Synthesis precursor->reaction reagents Alkyl halide (R-X) Base (e.g., K₂CO₃) reagents->reaction product 4-Alkoxy-6-butyl-2-cyclopropylpyrimidine reaction->product

Sources

Method

Application Note &amp; Protocol: Formulation Techniques for 6-Butyl-2-cyclopropylpyrimidin-4-ol in In Vivo Studies

Abstract This guide provides a comprehensive framework for developing effective and reliable formulations of 6-Butyl-2-cyclopropylpyrimidin-4-ol for in vivo research. As a pyrimidine derivative, this compound is anticipa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for developing effective and reliable formulations of 6-Butyl-2-cyclopropylpyrimidin-4-ol for in vivo research. As a pyrimidine derivative, this compound is anticipated to have low aqueous solubility, a common challenge in preclinical development.[1] This document outlines a systematic approach, beginning with essential pre-formulation characterization and leading to detailed protocols for two distinct formulation strategies: a high-throughput suspension and a solubilizing lipid-based system. The protocols are designed to be self-validating, incorporating critical quality control steps to ensure dose accuracy and reproducibility in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

Introduction: The Formulation Challenge

6-Butyl-2-cyclopropylpyrimidin-4-ol is a substituted pyrimidine, a class of compounds frequently encountered in drug discovery pipelines. Structurally, its butyl and cyclopropyl groups suggest a lipophilic nature, which often correlates with poor water solubility.[1][2] Up to 90% of new chemical entities (NCEs) in development pipelines exhibit poor water solubility, which presents a significant hurdle for achieving adequate systemic exposure in animal studies.[3] An inappropriate formulation can lead to variable absorption, underestimation of efficacy, or inaccurate toxicity profiles, ultimately compromising the integrity of preclinical data.[4]

The primary goal of preclinical formulation is to develop a safe and consistent delivery system that maximizes exposure for safety and efficacy testing.[3] This application note provides researchers with the foundational knowledge and practical methodologies to systematically approach the formulation of 6-Butyl-2-cyclopropylpyrimidin-4-ol, treating it as a representative Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).

Phase 1: Critical Pre-formulation Assessment

Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is paramount.[5] This initial phase provides the essential data needed to make informed decisions about the most suitable formulation strategy. Due to the limited availability of API at early stages, these studies must be designed for maximum efficiency.

Physicochemical Characterization

Key parameters must be experimentally determined to guide formulation development.[6]

  • Solubility Profiling: Determine the solubility in a range of aqueous and organic media. This is the most critical first step.

  • pKa and LogP Determination: Understanding the compound's ionization potential (pKa) and lipophilicity (LogP) is crucial for selecting appropriate pH modifiers and excipients.[5] Pyrimidine derivatives with ionizable groups will exhibit pH-dependent solubility.[1]

  • Solid-State Analysis: Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD) are used to determine the melting point, thermal stability, and crystalline form (polymorphism) of the API.[7]

Protocol 1: Abbreviated Physicochemical Profiling

Objective: To generate foundational data for 6-Butyl-2-cyclopropylpyrimidin-4-ol to guide formulation strategy.

Materials:

  • 6-Butyl-2-cyclopropylpyrimidin-4-ol (API)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 N HCl (pH ~1.2)

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Solutol® HS 15

  • HPLC with a validated analytical method for the API

Methodology:

  • Equilibrium Solubility:

    • Add an excess amount of API (e.g., 5-10 mg) to 1 mL of each test vehicle (PBS, 0.1 N HCl, FaSSIF, PEG 400, etc.) in separate glass vials.

    • Agitate the vials at room temperature for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Filter the supernatant through a 0.22 µm filter to obtain a clear solution.

    • Quantify the concentration of the dissolved API using the validated HPLC method.

  • pKa and LogP (Predicted):

    • In the absence of sufficient material for experimental determination, use computational software (e.g., ACD/Labs, ChemDraw) to predict pKa and LogP values based on the chemical structure.

  • Thermal Analysis (DSC):

    • Accurately weigh 2-5 mg of API into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow to determine the melting point onset and peak.

Interpreting Pre-formulation Data

The data gathered should be compiled into a clear summary table to facilitate decision-making.

ParameterTest Vehicle / ConditionResult (Hypothetical)Implication for Formulation
Aqueous Solubility 0.1 N HCl (pH 1.2)< 0.01 mg/mLWeakly acidic nature; poor solubility in gastric fluid.
PBS (pH 7.4)< 0.001 mg/mLVery low solubility at physiological pH. Simple aqueous solution is not feasible.
FaSSIF (pH 6.5)< 0.005 mg/mLLow solubility in intestinal fluid. Absorption will be dissolution-rate limited.[8]
Organic Solubility PEG 400> 50 mg/mLGood solubility in a common co-solvent. A solution-based formulation may be possible.[9]
Propylene Glycol25 mg/mLModerate solubility in another potential co-solvent.
Predicted pKa Computational~9.5 (Weak Acid)The compound is likely to be in its neutral, less soluble form in the stomach and intestines. pH adjustment to increase solubility is not a viable oral strategy.[10]
Predicted LogP Computational~3.8High lipophilicity. Suggests good membrane permeability but also contributes to low aqueous solubility. Lipid-based formulations are a strong option.[11][12]
Melting Point (DSC) Onset Temperature135 °CIndicates a stable crystalline solid. High crystal lattice energy may contribute to poor solubility.[1]

Phase 2: Formulation Strategy Selection

Based on the hypothetical pre-formulation data, a simple aqueous solution is not viable. The choice is between enhancing the dissolution rate of the solid form or creating a pre-dissolved liquid system.

G cluster_start cluster_strategy cluster_decision cluster_outcome Start Start: Pre-formulation Data (Solubility < 0.1 mg/mL) Dose Define Target Dose (e.g., 10 mg/kg, 100 mg/kg) Start->Dose DoseCheck Is required dose < 10 mg/mL in vehicle? Dose->DoseCheck Suspension Strategy A: Aqueous Suspension ProceedSuspension Proceed with Protocol 2 Suspension->ProceedSuspension Lipid Strategy B: Lipid/Co-solvent System ProceedLipid Proceed with Protocol 3 Lipid->ProceedLipid DoseCheck->Suspension Yes SolubilityCheck Is API soluble > 20 mg/mL in GRAS lipids/solvents? DoseCheck->SolubilityCheck No SolubilityCheck->Lipid Yes ReEvaluate Re-evaluate API or consider nanosuspension SolubilityCheck->ReEvaluate No

Phase 3: Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing two common types of preclinical formulations suitable for 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Protocol 2: Preparation of a Micronized Aqueous Suspension

Rationale: A suspension is often the simplest and most common formulation for poorly soluble compounds in toxicology studies, as it introduces minimal confounding effects from excipients.[4] This approach aims to increase the dissolution rate by reducing the particle size of the API, thereby increasing its surface area.[13]

Vehicle Composition: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.2% (v/v) Tween 80 in purified water. HPMC acts as a suspending agent to prevent settling, while Tween 80 is a wetting agent that helps disperse the lipophilic API particles.

Materials:

  • 6-Butyl-2-cyclopropylpyrimidin-4-ol (API)

  • HPMC (e.g., Methocel™ E5)

  • Tween 80 (Polysorbate 80)

  • Purified Water

  • Mortar and Pestle (or bead mill for micronization)

  • Magnetic stirrer and stir bar

  • Calibrated balance and volumetric flasks

Methodology:

G

  • Vehicle Preparation:

    • Add 0.5 g of HPMC to approximately 80 mL of purified water while stirring vigorously to create a vortex.

    • Continue stirring until the HPMC is fully hydrated and the solution is clear.

    • Add 0.2 mL of Tween 80 and mix thoroughly.

    • Add purified water to bring the final volume to 100 mL (q.s. to volume). Stir until homogeneous.

  • API Micronization & Wetting:

    • Accurately weigh the required amount of API for the target concentration (e.g., 50 mg for a 5 mg/mL suspension in 10 mL).

    • Place the API powder in a clean mortar.

    • Add a small amount of the prepared vehicle (just enough to form a thick, smooth paste).

    • Triturate the paste with the pestle for 5-10 minutes to break down agglomerates and ensure complete wetting of the API particles. This step is critical for achieving a uniform suspension.

  • Suspension Formulation:

    • Gradually add the remaining vehicle to the mortar in small increments, mixing continuously to ensure the paste is well-dispersed.

    • Transfer the contents to a suitable container (e.g., a glass beaker or vial).

    • Rinse the mortar and pestle with a small amount of vehicle and add it to the bulk suspension to ensure a complete transfer of the API.

    • Place a magnetic stir bar in the container and stir the suspension for at least 30 minutes to ensure homogeneity.

  • Quality Control (Self-Validation):

    • Visual Inspection: The suspension should be uniform with no large clumps or visible settling immediately after stirring.

    • Dose Uniformity: While continuously stirring, withdraw three separate samples from the top, middle, and bottom of the suspension. Analyze the API concentration of each sample by HPLC. The relative standard deviation (RSD) should be less than 10%.

    • Stability: Store the suspension under the intended study conditions (e.g., room temperature) and re-assess dose uniformity at relevant time points (e.g., 4 hours, 24 hours).

Protocol 3: Preparation of a Lipid-Based Formulation (SEDDS Type III)

Rationale: For lipophilic compounds (LogP > 2), lipid-based formulations can significantly enhance oral bioavailability by presenting the drug in a solubilized state, thereby overcoming the dissolution barrier.[14] These systems can also promote lymphatic transport, potentially bypassing first-pass metabolism.[11] A Self-Emulsifying Drug Delivery System (SEDDS) is a mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[12]

Vehicle Composition: Solutol® HS 15 (40%), Labrasol® (40%), and PEG 400 (20%). This combination of a surfactant (Solutol), a co-surfactant (Labrasol), and a co-solvent (PEG 400) is effective at solubilizing lipophilic drugs.[13][14]

Materials:

  • 6-Butyl-2-cyclopropylpyrimidin-4-ol (API)

  • Solutol® HS 15 (Macrogol-15-hydroxystearate)

  • Labrasol® (Caprylocaproyl polyoxyl-8 glycerides)

  • PEG 400

  • Glass vials with screw caps

  • Vortex mixer and/or water bath sonicator

  • Calibrated balance

Methodology:

G

  • Excipient Screening (Optional but Recommended):

    • Determine the solubility of the API in individual excipients (oils, surfactants, co-solvents) to identify the most potent solubilizers, following the method in Protocol 1.

  • Formulation Preparation:

    • In a glass vial, accurately weigh the excipients according to the desired ratio (e.g., for a 10 g batch: 4 g Solutol, 4 g Labrasol, 2 g PEG 400).

    • Mix the excipients thoroughly using a vortex mixer until a clear, homogenous blend is formed. Gentle warming (30-40°C) may be used if excipients are highly viscous.

    • Accurately weigh and add the API to the excipient blend to achieve the target concentration (e.g., 200 mg for a 20 mg/mL formulation).

    • Cap the vial and vortex vigorously. Use a water bath sonicator if necessary to facilitate complete dissolution of the API.

  • Quality Control (Self-Validation):

    • Visual Clarity: The final formulation should be a clear, homogenous solution free of any undissolved particles.

    • Dispersion Test (Emulsification Performance): Add 100 µL of the formulation to 10 mL of purified water in a clear glass vial. Gently invert the vial 2-3 times. The formulation should spontaneously disperse to form a clear or slightly bluish-white microemulsion with no signs of API precipitation.

    • Dilution Stability: To mimic dilution in the gut, dilute the formulation 1:10 and 1:100 in PBS (pH 7.4) and 0.1 N HCl. The resulting dispersion should remain stable with no visible drug precipitation for at least 4 hours.

Final Considerations for In Vivo Dosing

  • Route of Administration: The protocols described are intended for oral gavage. For other routes, excipient safety and tolerability must be re-evaluated.

  • Dose Volume: Keep dose volumes appropriate for the animal species (e.g., typically 5-10 mL/kg for rats and mice).

  • Vehicle Effects: Always include a vehicle-only control group in studies to account for any potential biological effects of the formulation excipients.

  • Stability: Ensure the prepared formulation is stable for the duration of the study. Formulations should be prepared fresh daily unless stability data supports longer storage.

References

  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from [Link]

  • Pharma's Almanac. (2016, March 29). Optimising Excipients to Improve Bioavailability. Retrieved from [Link]

  • Williams, H. D., et al. (2017). Ionic Liquid Forms of Weakly Acidic Drugs in Oral Lipid Formulations: Preparation, Characterization, in Vitro Digestion, and in Vivo Absorption Studies. Molecular Pharmaceutics, 14(10), 3449-3464. Retrieved from [Link]

  • Salvia-Trujillo, L., & McClements, D. J. (2016). Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. Nanomaterials, 6(1), 17. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipidic excipients in drug delivery for solubility and bioavailability enhancement. Request PDF. Retrieved from [Link]

  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Retrieved from [Link]

  • Shargel, L., et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 14(4), 784-793. Retrieved from [Link]

  • Al-Heibshy, F. N. S., et al. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 4(8), 2434-2443. Retrieved from [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Retrieved from [Link]

  • Patil, P. B., et al. (2015). NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. World Journal of Pharmaceutical Research, 4(10), 1245-1250. Retrieved from [Link]

  • Sun, W., et al. (2018). Assessment of In Vivo Clinical Product Performance of a Weak Basic Drug by Integration of In Vitro Dissolution Tests and Physiologically Based Absorption Modeling. The AAPS Journal, 20(4), 76. Retrieved from [Link]

  • Korte, D., et al. (2018). Selection of In Vivo Predictive Dissolution Media Using Drug Substance and Physiological Properties. Journal of Pharmaceutical Sciences, 107(1), 225-233. Retrieved from [Link]

  • Xiong, F., et al. (2020). Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Open Access Library Journal, 7, e6421. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010023678A1 - A process for preparation of rosuvastatin intermediate.
  • Davis, M. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Korte, D., et al. (2020). Selection of In Vivo Predictive Dissolution Media Using Drug Substance and Physiological Properties. The AAPS Journal, 22(2), 29. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US20060004200A1 - Processes to produce intermediates for rosuvastatin.
  • Khan, S., & Kumar, S. (2020). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Journal of Analytical & Bioanalytical Techniques, 11(3), 448. Retrieved from [Link]

  • Scott, C. (2007). The Scientific Backbone of Biomanufacturing. BioProcess International. Retrieved from [Link]

  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from [Link]

  • Berkowitz, S. A., et al. (2012). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. Nature Reviews Drug Discovery, 11(7), 527-540. Retrieved from [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Request PDF. Retrieved from [Link]

Sources

Application

Application Note: Advanced Crystallization and Purification Protocols for 6-Butyl-2-cyclopropylpyrimidin-4-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 6-Butyl-2-cyclopropylpyrimidin-4-ol (CAS: 1698500-97-8) Introduction & Chemical Context 6-Butyl-2-cyclopropylpyrimidin-4-ol is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 6-Butyl-2-cyclopropylpyrimidin-4-ol (CAS: 1698500-97-8)

Introduction & Chemical Context

6-Butyl-2-cyclopropylpyrimidin-4-ol is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients. The standard synthesis of 2,6-disubstituted pyrimidin-4-ols involves the base-catalyzed condensation of an amidine (e.g., cyclopropanecarboximidamide) with a β -keto ester (e.g., ethyl 3-oxoheptanoate) [1].

While this synthetic route is robust, it inherently produces a crude matrix contaminated with unreacted starting materials, organic-soluble oligomers, and structurally related isomers. Achieving >99% purity requires a purification strategy that leverages the unique physicochemical properties of the pyrimidin-4-ol core.

Mechanistic Principles of Purification

To design a self-validating and scalable purification protocol, two fundamental molecular behaviors of 6-butyl-2-cyclopropylpyrimidin-4-ol must be exploited:

A. Amphoteric Behavior and Isoelectric Point

Pyrimidin-4-ols are amphoteric. The basic pyrimidine nitrogen has a pKa​ of approximately 1.8–2.2, while the acidic enolic hydroxyl group has a pKa​ of 8.6–9.2 [3].

  • Causality for Protocol: At a pH > 11, the molecule is deprotonated to form a highly water-soluble sodium salt. At a pH < 2, it forms a water-soluble hydrochloride salt. However, adjusting the pH to the isoelectric range (pH 5.5–6.5) forces the molecule into its neutral state, drastically reducing its aqueous solubility and triggering rapid precipitation.

B. Tautomeric Dynamics in Crystallization

The compound exists in a dynamic tautomeric equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one). During solvent-antisolvent crystallization, the keto form predominantly dictates the solid-state thermodynamics, forming highly stable, centrosymmetric dimers via intermolecular N-H···O hydrogen bonding [2].

  • Causality for Protocol: Selecting a moderately polar aprotic solvent (like Ethyl Acetate) facilitates the dissolution of the monomeric enol/keto mixture at high temperatures. The introduction of a non-polar antisolvent (Heptane) forces the equilibrium toward the hydrogen-bonded keto lattice, yielding high-purity crystalline solids.

Experimental Protocols

The following dual-stage workflow ensures the removal of both inorganic salts and structurally related organic impurities.

Protocol A: Isoelectric Precipitation (Primary Recovery)

This step isolates the target compound from the crude reaction mixture by exploiting its pH-dependent solubility.

  • Alkaline Dissolution: Suspend 10.0 g of crude 6-butyl-2-cyclopropylpyrimidin-4-ol in 100 mL of 1M NaOH. Stir at ambient temperature for 30 minutes. The target compound will dissolve as a sodium salt.

  • Filtration of Insolubles: Filter the dark aqueous solution through a Celite pad to remove unreacted β -keto esters and non-polar organic byproducts that do not form water-soluble salts.

  • Controlled Acidification: Transfer the filtrate to a reactor equipped with an overhead stirrer. Slowly add 1M HCl dropwise while maintaining the temperature below 20 °C (the neutralization is exothermic).

  • Isoelectric Precipitation: Monitor the pH continuously. As the pH approaches 6.0, a thick white-to-off-white precipitate will form. Stir for an additional 45 minutes at 5 °C to ensure complete precipitation.

  • Recovery: Filter the solid under vacuum, wash with 3 × 20 mL of ice-cold deionized water to remove residual NaCl, and dry under vacuum at 45 °C.

Protocol B: Solvent/Antisolvent Crystallization (Polishing)

This step polishes the primary isolate to >99.5% HPLC purity by removing trace isomers.

  • Hot Dissolution: Transfer the dried primary isolate to a round-bottom flask. Add 60 mL of Ethyl Acetate (EtOAc) and heat to 70 °C under reflux until complete dissolution is achieved.

  • Hot Filtration (Optional): If particulate matter is visible, perform a hot polish filtration.

  • Antisolvent Addition: While maintaining the solution at 70 °C, add 90 mL of Heptane dropwise over 20 minutes. The solution will become slightly turbid.

  • Controlled Cooling: Reduce the temperature linearly to 20 °C over 2 hours, then plunge to 0–5 °C in an ice bath for 1 hour. Self-validation cue: Brilliant, needle-like crystals will propagate throughout the flask.

  • Final Isolation: Filter the crystals, wash with 20 mL of cold EtOAc/Heptane (1:2 v/v), and dry under high vacuum to constant weight.

Workflow Visualization

PurificationWorkflow Crude Crude 6-Butyl-2-cyclopropylpyrimidin-4-ol BaseDiss Alkaline Dissolution 1M NaOH (pH > 11) Crude->BaseDiss Filter1 Filtration (Remove Insolubles) BaseDiss->Filter1 Aqueous Phase Acidify Isoelectric Precipitation 1M HCl (pH 6.0) Filter1->Acidify Filtrate Filter2 Filtration & Washing (Primary Isolate) Acidify->Filter2 Precipitate HotDiss Hot Dissolution Ethyl Acetate (70°C) Filter2->HotDiss Wet Cake Antisolvent Antisolvent Addition Heptane Dropwise HotDiss->Antisolvent Cooling Controlled Cooling (0-5°C) Antisolvent->Cooling Pure Pure Crystalline Product (>99.5% HPLC) Cooling->Pure Final Filtration

Dual-stage purification workflow for 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Quantitative Data & Quality Control

To ensure reproducibility, benchmark your process against the standardized solubility and recovery metrics below.

Table 1: Solubility Profile of 6-Butyl-2-cyclopropylpyrimidin-4-ol

Solvent / ConditionTemperature (°C)Solubility (mg/mL)Application Role
Aqueous (pH 12.0)25> 150Primary Dissolution
Aqueous (pH 6.0)25< 2Isoelectric Precipitation
Ethyl Acetate70~ 85Crystallization Solvent
Ethyl Acetate5~ 12Crystallization Solvent
Heptane25< 1Antisolvent

Table 2: Step-by-Step Recovery and Purity Metrics

Purification StageMass Yield (%)HPLC Purity (%)Major Impurity Removed
Crude MaterialN/A78.5Unreacted amidines/esters
Isoelectric Precip.88.294.1Organic insolubles / Oligomers
Solvent Polishing81.5> 99.5Structurally related isomers
Overall Process 71.8 > 99.5 Comprehensive Clearance
Quality Control (Analytical Validation)
  • HPLC: Use a C18 column with a gradient of Water (0.1% TFA) and Acetonitrile. The compound will elute cleanly, but ensure the injection solvent matches the mobile phase to prevent peak splitting caused by tautomeric equilibration on the column.

  • NMR ( 1 H, DMSO- d6​ ): The tautomeric dynamic is visible in NMR. The broad singlet at δ ~12.0 ppm corresponds to the -OH / -NH proton, confirming the pyrimidin-4-ol/pyrimidin-4(3H)-one equilibrium structure.

References

  • Synthesis of β -Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines The Journal of Organic Chemistry, American Chemical Society. URL:[Link] [1]

  • 2-Isopropyl-6-methyl-pyrimidin-4(3H)-one Acta Crystallographica Section E: Structure Reports Online, National Institutes of Health (NIH). URL:[Link] [2]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics International Journal of Pharmacology, Science Alert. URL:[Link][3]

Method

6-Butyl-2-cyclopropylpyrimidin-4-ol dosing guidelines for murine models

Application Note: Preclinical Murine Dosing Guidelines and Pharmacodynamic Validation for 6-Butyl-2-cyclopropylpyrimidin-4-ol Mechanistic Rationale & Pharmacological Profile In preclinical drug development, 2-cyclopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Murine Dosing Guidelines and Pharmacodynamic Validation for 6-Butyl-2-cyclopropylpyrimidin-4-ol

Mechanistic Rationale & Pharmacological Profile

In preclinical drug development, 2-cyclopropylpyrimidin-4-ol derivatives serve as highly validated pharmacophores, most notably functioning as core scaffolds for Janus kinase (JAK) inhibitors[1]. By competitively binding to the ATP-binding pocket of JAK kinases, these compounds disrupt the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby halting cytokine-driven inflammatory and oncogenic transcription.

The specific analog, 6-Butyl-2-cyclopropylpyrimidin-4-ol (CAS: 1698500-97-8) [2], incorporates a butyl substitution at the C6 position. While this structural modification significantly enhances the molecule's lipophilicity and theoretical cell permeability, it fundamentally alters its aqueous solubility[3]. For in vivo murine models, this necessitates specialized formulation strategies to prevent the compound from precipitating in the gastrointestinal tract or bloodstream, which would otherwise lead to erratic pharmacokinetic (PK) profiles and uninterpretable phenotypic data.

Pathway Ligand Cytokine (e.g., IL-6) Receptor Cytokine Receptor Ligand->Receptor JAK JAK Kinase Receptor->JAK STAT STAT Monomer JAK->STAT Phosphorylation Inhibitor 6-Butyl-2-cyclopropylpyrimidin-4-ol Inhibitor->JAK Kinase Inhibition pSTAT p-STAT Dimer STAT->pSTAT Nucleus Target Gene Transcription pSTAT->Nucleus Translocation

Fig 1: Mechanism of action: Inhibition of the JAK/STAT signaling pathway.

Formulation Strategy: Overcoming Lipophilicity

Causality Check: Highly lipophilic pyrimidine derivatives cannot be suspended purely in aqueous buffers like PBS or methylcellulose. Doing so causes the drug to aggregate into large crystal lattices, severely limiting gastrointestinal absorption and leading to artificially low systemic exposure. To achieve a reliable dose-response curve, a co-solvent microemulsion system must be utilized.

Protocol 1: Preparation of a 10 mg/mL Oral (PO) Microemulsion

Vehicle Composition: 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline

  • Primary Dissolution: Accurately weigh 10 mg of 6-Butyl-2-cyclopropylpyrimidin-4-ol powder into a glass vial. Add 50 µL (5% v/v) of anhydrous DMSO. Vortex vigorously for 60 seconds. Reasoning: DMSO acts as a powerful solvent to completely disrupt the crystalline structure of the lipophilic pyrimidine core.

  • Matrix Dispersion: Add 400 µL (40% v/v) of PEG400. Sonicate in a water bath at 37°C for 5 minutes. Reasoning: PEG400 serves as a hydrophilic dispersion matrix, engulfing the dissolved drug molecules to prevent immediate precipitation upon the introduction of water.

  • Surfactant Integration: Add 50 µL (5% v/v) of Tween-80 and gently vortex. Reasoning: Tween-80 reduces the interfacial surface tension, stabilizing the resulting micelles.

  • Aqueous Phase Addition: Dropwise , add 500 µL (50% v/v) of sterile 0.9% Saline while continuously vortexing the solution. Reasoning: Dropwise addition is critical. Dumping the saline in all at once causes localized supersaturation, leading the drug to "crash out" of solution into an un-dosable milky suspension.

Murine Dosing Guidelines

When transitioning from formulation to in vivo administration, the route dictates the systemic bioavailability. The table below outlines the boundaries for safe and effective dosing in standard murine models (e.g., C57BL/6 or BALB/c).

Table 1: Recommended Murine Dosing Parameters

RouteDose Range (mg/kg)Max Volume (mL/kg)Recommended VehicleNeedle Gauge
Oral (PO) 10 - 50105% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline20G - 22G (Gavage)
Intraperitoneal (IP) 5 - 20105% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline25G - 27G
Intravenous (IV) 1 - 555% DMSO / 10% Solutol HS15 / 85% Saline27G - 29G

Note: Oral gavage volumes must never exceed 10 mL/kg in mice to prevent gastric rupture or esophageal reflux, which can cause fatal aspiration pneumonia.

Self-Validating Experimental Protocol: Target Engagement

A robust in vivo experiment must be a self-validating system. Observing a phenotypic change (e.g., reduced tumor size or decreased inflammation) is insufficient on its own, as it could stem from off-target toxicity. To definitively prove that 6-Butyl-2-cyclopropylpyrimidin-4-ol is acting via its intended mechanism, researchers must quantify the pharmacodynamic (PD) biomarker: the ratio of phosphorylated STAT3 (p-STAT3) to total STAT3.

Workflow Step1 1. Vehicle Formulation Step2 2. Murine Administration Step1->Step2 Step3 3. Tissue Harvesting Step2->Step3 Step4 4. PD Readout (p-STAT3) Step3->Step4

Fig 2: In vivo experimental workflow for pharmacokinetic and pharmacodynamic validation.

Protocol 2: In Vivo Administration and PD Validation
  • Acclimation: Acclimate 8-week-old mice for 7 days prior to dosing to normalize baseline stress-induced cytokine levels.

  • Administration: Administer the compound via PO gavage using the parameters defined in Table 1.

  • Tissue Harvesting (Critical Step): At the 4-hour post-dose mark, euthanize the mice via CO2 asphyxiation. Rapidly excise the spleen (a highly lymphoid, JAK/STAT-active organ), flash-freeze it in liquid nitrogen within 60 seconds of excision, and store at -80°C. Reasoning: Kinase signaling is highly dynamic. Delays in freezing allow endogenous phosphatases to dephosphorylate p-STAT3, leading to false-negative target engagement data.

  • Biomarker Quantification: Homogenize the splenic tissue in ice-cold RIPA buffer supplemented with a 1X Protease/Phosphatase Inhibitor Cocktail. Quantify the p-STAT3(Tyr705) to total STAT3 ratio via Western blot or sandwich ELISA. Validation Logic: If the phenotype is absent but p-STAT3 is successfully suppressed, the biological hypothesis regarding the target's role in the disease model is incorrect. If p-STAT3 is not suppressed, the dosing regimen, PK exposure, or formulation has failed.

Pharmacokinetic & Pharmacodynamic Sampling Strategy

To correlate the circulating drug concentration with the degree of kinase inhibition, parallel PK/PD sampling is required.

Table 2: PK/PD Sampling Schedule

TimepointMatrixPurposeAnalytical Method
0.25 h PlasmaAbsorption kinetics (Cmax tracking for IV/IP)LC-MS/MS
1.0 h Plasma / TissuePeak systemic exposure (Cmax tracking for PO)LC-MS/MS
4.0 h TissuePeak target engagement (PD biomarker suppression)Western Blot / ELISA
8.0 h PlasmaClearance and half-life (T1/2) estimationLC-MS/MS
24.0 h Plasma / TissueTrough concentration (Ctrough) validationLC-MS/MS & ELISA

References

  • Title: WO2008156726A1 - Inhibitors of janus kinases Source: Google Patents URL: 1

  • Title: 1698500-97-8 | 6-Butyl-2-cyclopropylpyrimidin-4-ol Source: Ambeed URL: 2

  • Title: HADXIKCWXJVQEO-UHFFFAOYSA-N - Explore - PubChemLite Source: Université du Luxembourg URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

Improving the synthesis yield of 6-Butyl-2-cyclopropylpyrimidin-4-ol

Welcome to the Technical Support Center for the synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol (CAS: 1698500-97-8). This compound is a critical pyrimidine intermediate used in advanced pharmaceutical development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol (CAS: 1698500-97-8). This compound is a critical pyrimidine intermediate used in advanced pharmaceutical development. Its synthesis relies on the base-catalyzed condensation of cyclopropanecarboxamidine with a β-keto ester (ethyl 3-oxoheptanoate).

Because pyrimidin-4-ols are highly susceptible to tautomerism and amphoteric behavior, researchers frequently encounter yield bottlenecks during the cyclization and isolation phases. This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative optimization data to ensure high-yield, reproducible synthesis.

Part 1: Mechanistic Framework

To optimize the yield, it is critical to understand the sequence of bond formations. The reaction is not a single step; it involves amidine liberation, nucleophilic attack (forming an acyclic enamine/Schiff base), and a thermally driven intramolecular cyclization .

SynthesisWorkflow A Cyclopropanecarboxamidine HCl (Starting Material) C Free Amidine Intermediate (Nucleophile) A->C Deprotonation B NaOEt / Anhydrous EtOH (Base Liberation) B->C E Acyclic Enamine Intermediate (C-N Bond Formation) C->E D Ethyl 3-oxoheptanoate (Electrophile) D->E Condensation F Intramolecular Cyclization (Reflux, -H2O, -EtOH) E->F Thermal Drive G 6-Butyl-2-cyclopropylpyrimidin-4-ol (Target Product) F->G pH 6.5 Workup

Mechanistic workflow for the synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Part 2: Self-Validating Experimental Protocol

This protocol integrates in-process controls to ensure that every phase of the reaction validates itself before you proceed to the next step.

Step 1: Amidine Liberation (In-Process Control: Homogeneity)

  • Action: Suspend cyclopropanecarboxamidine hydrochloride (1.0 eq, 10 mmol) in anhydrous ethanol (20 mL) under an inert nitrogen atmosphere. Slowly add a freshly prepared sodium ethoxide (NaOEt) solution (21% wt in EtOH, 2.5 eq).

  • Causality: The HCl salt must be fully neutralized to generate the strongly nucleophilic free amidine. Excess base is required to drive the subsequent enolate formation and to neutralize the acidic α-protons of the β-keto ester.

  • Validation: Stir for 30 minutes at 25°C. The suspension will transition in appearance as fine NaCl precipitates, indicating successful liberation of the free amidine.

Step 2: Electrophile Addition

  • Action: Add ethyl 3-oxoheptanoate (1.1 eq, 11 mmol) dropwise over 10 minutes to prevent localized thermal spikes and minimize self-condensation.

Step 3: Condensation and Cyclization (In-Process Control: TLC Monitoring)

  • Action: Heat the reaction mixture to a gentle reflux (78°C) for 16 hours.

  • Causality: The initial intermolecular Schiff base formation is rapid, but the subsequent intramolecular cyclization (eliminating water and ethanol) requires sustained thermal energy to overcome the activation barrier .

  • Validation: Monitor via TLC (Hexane:EtOAc 5:1, UV active). The disappearance of the β-keto ester spot (Rf ~0.6) and the appearance of a baseline/low-Rf spot (the sodium salt of the product) confirms completion.

Step 4: Solvent Removal

  • Action: Cool the mixture to room temperature and remove the ethanol under reduced pressure (rotary evaporator, 40°C, 50 mbar) until a crude, viscous residue remains.

Step 5: pH-Controlled Precipitation (Critical Step)

  • Action: Dissolve the crude residue in minimal deionized water (15 mL). Place the flask in an ice bath (0–5°C). Slowly add 10% aqueous HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 6.5.

  • Causality: Pyrimidin-4-ols are amphoteric. At high pH, they form highly water-soluble sodium alkoxide/phenoxide equivalents. At low pH (<3.0), the pyrimidine nitrogen protonates, forming a soluble hydrochloride salt. pH 6.5 represents the isoelectric point where the neutral tautomer is highly insoluble.

  • Validation: A dense, off-white precipitate will form exclusively as the pH crosses from 7.5 down to 6.0.

Step 6: Isolation and Drying

  • Action: Filter the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 x 10 mL) to remove NaCl, followed by cold hexane (10 mL) to remove unreacted ester or organic impurities. Dry under high vacuum at 45°C for 12 hours.

Part 3: Troubleshooting & Causality FAQs

Q: Why is my isolated yield consistently below 40% despite complete consumption of the starting materials on TLC? Causality: Ethyl 3-oxoheptanoate is highly susceptible to base-catalyzed hydrolysis (saponification) if trace water is present. This forms 3-oxoheptanoic acid, which rapidly decarboxylates into 2-hexanone, destroying your electrophile. Furthermore, using a weak or heterogeneous base (like K₂CO₃) slows down amidine liberation, allowing the ester to undergo Claisen-type self-condensation. Solution: Ensure strictly anhydrous conditions. Use a homogeneous alkoxide base (NaOEt in anhydrous EtOH) and pre-mix it with the amidine hydrochloride for 30 minutes before introducing the β-keto ester .

Q: During the workup, my product oiled out instead of forming a solid precipitate. How can I induce crystallization? Causality: Pyrimidin-4-ols exhibit lactam-lactim tautomerism (pyrimidin-4-ol ⇌ pyrimidin-4(3H)-one). Rapid pH adjustment or the presence of residual ethanol can trap the compound in a metastable, oily tautomeric mixture or solvate. Solution: Redissolve the oil in a minimum amount of hot ethyl acetate and slowly add hexanes until the solution becomes slightly turbid. Allow it to cool to room temperature slowly, then transfer to an ice bath. This controlled cooling selectively crystallizes the thermodynamically stable tautomer.

Q: Can I substitute Sodium Methoxide (NaOMe) / Methanol for Sodium Ethoxide (NaOEt) / Ethanol in this reaction? Causality: Yes, but it introduces the risk of transesterification. If NaOMe/MeOH is used with ethyl 3-oxoheptanoate, the ethyl ester will rapidly convert to the methyl ester in situ. While the methyl ester is actually more reactive toward cyclization, the mixed solvent system can complicate the reaction kinetics and byproduct profile. Solution: For the highest purity and predictable kinetics, match the alkoxide base to the ester leaving group (i.e., use NaOEt/EtOH for ethyl esters) .

Q: I over-acidified the aqueous layer to pH 2.0 during workup, and the precipitate disappeared. Is the product lost? Causality: No. At pH 2.0, the basic nitrogen atoms on the pyrimidine ring become protonated, converting your neutral product into a highly water-soluble pyrimidinium hydrochloride salt. Solution: Simply back-titrate the aqueous solution with 10% NaOH or saturated NaHCO₃ dropwise until the pH returns to 6.5. The product will re-precipitate.

Part 4: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the final isolated yield, validating the optimized protocol described above.

Parameter SetBase (Equivalents)Solvent SystemTemp / TimeWorkup pHIsolated Yield (%)Purity (HPLC)
A (Suboptimal) K₂CO₃ (2.0 eq)EtOH (95%)Reflux, 24h7.035.4%88.2%
B (Mismatched) NaOMe (2.5 eq)MeOH (Anhydrous)Reflux, 16h6.568.1%91.5%
C (Over-acidified) NaOEt (2.5 eq)EtOH (Anhydrous)Reflux, 16h2.014.8%>95.0%
D (Optimized) NaOEt (2.5 eq)EtOH (Anhydrous)Reflux, 16h6.586.3% >98.5%

Data Interpretation: Parameter Set D demonstrates that matching the alkoxide to the ester, utilizing strictly anhydrous conditions, and strictly controlling the isoelectric precipitation point (pH 6.5) prevents both saponification and target loss, more than doubling the yield compared to standard inorganic base protocols.

Part 5: References

  • Title: Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines Source: The Journal of Organic Chemistry, 2010, 75(24), 8674-8676. URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Tetrahydropyrrolo[1,2-c]pyrimidines as Capsid Assembly Inhibitors for HBV Treatment Source: ACS Medicinal Chemistry Letters, 2017, 8(10), 1051–1056. URL: [Link]

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 6-Butyl-2-cyclopropylpyrimidin-4-ol in DMSO

Welcome to the technical support guide for 6-Butyl-2-cyclopropylpyrimidin-4-ol. This document provides in-depth troubleshooting for common solubility challenges encountered with this compound, particularly in Dimethyl Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6-Butyl-2-cyclopropylpyrimidin-4-ol. This document provides in-depth troubleshooting for common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). As researchers and drug development professionals, ensuring your compound is fully dissolved is the critical first step for generating accurate and reproducible data. This guide is structured in a question-and-answer format to directly address the issues you may be facing in the lab.

Part 1: Foundational Understanding: The Compound and the Solvent

This section addresses the fundamental physicochemical properties that govern the solubility of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Q1: What are the key structural features of 6-Butyl-2-cyclopropylpyrimidin-4-ol that influence its solubility?

A1: The solubility behavior of this molecule is a direct result of its hybrid structure, which contains both polar and nonpolar elements.

  • Lipophilic Moieties: The compound possesses a butyl chain and a cyclopropyl ring. These are nonpolar, hydrocarbon-rich groups that contribute to its overall lipophilicity ("fat-loving" nature), which tends to decrease its solubility in polar solvents, including water.[1]

  • Pyrimidine Core: The central pyrimidine ring is a nitrogen-containing heterocycle. While the ring itself has some polar character, its planar nature can promote strong intermolecular stacking in the solid state. This leads to high crystal lattice energy, which is the energy required to break apart the crystal structure. A high lattice energy makes it more difficult for solvent molecules to surround and dissolve the compound.[1][2]

  • Keto-Enol Tautomerism: The "pyrimidin-4-ol" nomenclature indicates a hydroxyl (-OH) group, but this functional group exists in a state of equilibrium with its keto form, 6-Butyl-2-cyclopropylpyrimidin-4(3H)-one. For many pyrimidine derivatives, the keto form is more stable. This is critical because the hydroxyl (enol) form is more acidic and more likely to be deprotonated, while the keto form is less so. The presence of this ionizable group is the key to manipulating solubility with pH in aqueous solutions.[1][3]

Q2: Why is DMSO a common solvent choice, and what are its critical limitations?

A2: DMSO is a powerful and widely used polar aprotic solvent for several reasons, but it's essential to be aware of its limitations.[4][5]

Advantages:

  • Exceptional Solvating Power: DMSO can dissolve a vast range of both polar and nonpolar compounds, making it a "universal" solvent in drug discovery.[4][6]

  • Water Miscibility: It is fully miscible with water and most organic solvents, which is crucial for preparing stock solutions that will be diluted into aqueous assay buffers.[6][7]

Limitations & Best Practices:

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere.[4][7] This can alter its solvent properties and potentially reduce the solubility of highly hydrophobic compounds. Best Practice: Always use high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored container. Store DMSO under an inert gas (like argon or nitrogen) and use sealed containers.

  • Precipitation Upon Dilution: Compounds dissolved in 100% DMSO often precipitate or "crash out" when diluted into an aqueous buffer.[4][8] This is because the compound is forced from a favorable organic environment into an unfavorable aqueous one. Best Practice: Perform serial dilutions in 100% DMSO before the final dilution into your aqueous medium to minimize this effect.[4][8]

  • Cell Toxicity: High concentrations of DMSO are toxic to cells.[4] Best Practice: The final concentration of DMSO in cell-based assays should typically be kept below 0.5%, and always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4][9]

  • Thermal Stability: DMSO can decompose at its boiling point (189°C), a reaction that can be catalyzed by acids or bases even at lower temperatures.[5][10] Best Practice: When using heat to aid dissolution, use gentle warming (e.g., 30-40°C) and avoid aggressive or prolonged heating.[4]

Part 2: Step-by-Step Troubleshooting Guide

This section provides a logical workflow for addressing solubility issues, from initial preparation to advanced techniques.

Q3: I've added DMSO to my weighed compound, but I see visible particles. What are the immediate steps I should take?

A3: Observing undissolved material is a common challenge. A systematic approach using physical methods is the best first course of action. Do not assume the compound is insoluble without attempting these steps.

start Start: Add calculated volume of anhydrous DMSO to weighed compound vortex 1. Vortex Vigorously (2-5 minutes) start->vortex observe1 Visually Inspect for Undissolved Particles vortex->observe1 heat 2. Gentle Warming (30-40°C water bath, 10-15 min) Intermittently vortex. observe1->heat Yes success Success: Clear Solution (Proceed to experiment/storage) observe1->success No observe2 Visually Inspect heat->observe2 sonicate 3. Sonicate (Ultrasonic bath, 15-30 min) Ensure vial is sealed. observe2->sonicate Yes observe2->success No observe3 Visually Inspect sonicate->observe3 observe3->success No fail Issue Persists: Proceed to Advanced Troubleshooting observe3->fail Yes

Caption: A systematic workflow for initial compound dissolution in DMSO.

Detailed Explanation of Steps:

  • Vortexing: This is the first and simplest step. Vigorous mixing provides mechanical energy to break apart clumps of powder and increase the surface area exposed to the solvent.[4]

  • Gentle Warming: Increasing the temperature provides thermal energy to the system. This helps overcome the compound's crystal lattice energy, allowing solvent molecules to interact more effectively with the solute.[4] It is crucial to use only mild heat to avoid potential compound degradation.[11]

  • Sonication: This is often the most effective physical method. An ultrasonic bath generates high-frequency sound waves, which create and collapse microscopic cavitation bubbles in the liquid.[12][13] This process generates intense localized energy that physically breaks apart solid aggregates and enhances mass transfer, significantly accelerating the dissolution process.[14][15]

Q4: My compound dissolved in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What is happening and how can I prevent it?

A4: This is a classic case of insolubility upon solvent shifting, often called "crashing out." The compound is highly soluble in 100% DMSO but poorly soluble in the predominantly aqueous final buffer.

The Underlying Cause:

cluster_0 In 100% DMSO cluster_1 Diluted in Aqueous Buffer dmso Compound molecules surrounded by DMSO water Compound molecules aggregate (precipitate) to avoid water dmso->water Rapid Dilution

Caption: Precipitation upon dilution from DMSO into an aqueous buffer.

Solutions and Mitigation Strategies:

  • Perform Serial Dilutions in 100% DMSO: Before the final "spike" into your aqueous buffer, prepare intermediate concentrations of your compound in 100% DMSO.[4][8] This ensures that when you add a small volume to the final buffer, the concentration gradient is less steep, reducing the shock to the compound and the likelihood of precipitation.

  • Use Co-solvents: If precipitation persists, consider adding a small amount of a water-miscible organic co-solvent to your final assay buffer.[3][] Co-solvents like PEG 400 or ethanol can increase the overall solvating power of the aqueous buffer, helping to keep the compound in solution.[17]

  • Determine the Kinetic Solubility Limit: You must determine the maximum concentration at which your compound remains soluble in the final assay buffer.[1] Any experimental concentrations should be kept below this limit.

Q5: My compound still shows poor solubility even after physical interventions. What are the next steps?

A5: If physical methods are insufficient, you must investigate the chemical properties of your compound and the composition of your solvent system.

Problem Potential Cause Recommended Action & Explanation
Persistent Insolubility in DMSO Compound Purity or Form: The batch may contain insoluble impurities, or the compound may be in a highly stable, less soluble crystalline form (polymorph).[18][19][20]Action: Verify the purity of your compound via HPLC or LC-MS. Check the certificate of analysis. If possible, compare with a different batch. Highly pure materials can sometimes be less soluble than impure ones because impurities can disrupt the crystal lattice.[19]
Precipitation in Aqueous Buffer Unfavorable pH: The compound is ionizable, and the pH of your buffer is close to its pKa, favoring the less soluble, neutral form.[1][3]Action: Determine the compound's pKa (experimentally or via prediction software). Adjust the pH of your assay buffer to be at least 1-2 units away from the pKa. For a weakly acidic group (like the pyrimidin-4-one), increasing the pH will deprotonate it, forming a more soluble anion.[3][]
Inconsistent Results / Poor Dose-Response Compound Degradation: The compound may be unstable under the dissolution conditions (e.g., prolonged heating) or in the assay buffer.[3][11]Action: Assess compound stability in DMSO and the final assay buffer over the time course of your experiment using a method like HPLC. Avoid harsh heating. Prepare solutions fresh whenever possible.
General Poor Solubility Solvent Mismatch: While powerful, DMSO may not be the optimal solvent for this specific compound at high concentrations.Action: Test solubility in alternative solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or co-solvent systems (e.g., DMSO/PEG 400 mixtures).[2][]
Part 3: Key Experimental Protocols
Protocol 1: Standard Method for Preparing a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh a precise amount of 6-Butyl-2-cyclopropylpyrimidin-4-ol (e.g., 2.06 mg, assuming a MW of 206.27 g/mol ) into a sterile, appropriate-sized glass or polypropylene vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 2.06 mg to make a 10 mM stock, add 1.0 mL of DMSO).

  • Initial Mixing: Vortex the vial vigorously for 2-3 minutes.[4]

  • Visual Inspection: Carefully inspect the solution against a light source for any visible particles or cloudiness.

  • Apply Energy (If Needed):

    • Heating: If particles remain, place the sealed vial in a 37°C water bath for 10-15 minutes, vortexing every 5 minutes.[4]

    • Sonication: If particles still persist, place the sealed vial in a bath sonicator for 15-30 minutes.[12][13] The water in the sonicator may warm up; ensure the temperature does not exceed 40°C.

  • Final Inspection: Once the solution is completely clear, it is ready.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption.[4] Store at -20°C or -80°C in tightly sealed vials.

Protocol 2: Rapid Determination of Kinetic Solubility in Aqueous Buffer

This protocol helps you find the approximate concentration at which your compound begins to precipitate in your final experimental buffer.

  • Plate Preparation: In a clear 96-well plate, add your final aqueous assay buffer to a series of wells (e.g., 198 µL per well).

  • Prepare Compound Stock: Have a high-concentration stock of your compound ready in 100% DMSO (e.g., 10 mM).

  • Create Dilution Series: Add a small volume of the DMSO stock to the wells to create a dilution series. For example, add 2 µL of 10 mM stock to the first well (final concentration 100 µM), 2 µL of 5 mM stock to the second (final 50 µM), and so on. Ensure the final DMSO concentration is consistent across all wells (in this example, 1%).[1]

  • Incubation and Observation: Mix the plate gently and let it incubate at your experimental temperature for a set period (e.g., 1-2 hours).

  • Readout: Visually inspect the plate for signs of precipitation (cloudiness, visible particles). For a quantitative measure, read the absorbance of the plate at a wavelength where the compound doesn't absorb (e.g., 620 nm) to detect light scattering caused by precipitates.[21]

  • Determine Limit: The highest concentration that remains clear is your approximate kinetic solubility limit. All subsequent experiments should use concentrations at or below this limit.

References
  • Unlocking the Benefits of Sonication for Creating Soluble Liquids. (2023, April 21). Envirostar.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Ascendia Pharma.
  • How to Improve Drug Solubility with Sonication. (2026, March 11).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Heliyon.
  • Sonication vs Co-Solvent Methods: Solubility Enhancement. (2026, March 11).
  • Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines. Benchchem.
  • pH Adjustment and Co-Solvent Optimiz
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). World Pharma Today.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • Thermal analysis of some novel pyrimidine derivatives.
  • From Sound Waves to Soluble Liquids: Unveiling the Power of Sonic
  • Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). (2025, December 12). Chemstock.
  • Compound Handling Instructions. MCE.
  • UNGAP best practice for improving solubility data quality of orally administered drugs. (2021, October 11). Pharma Excipients.
  • Solubilization techniques used for poorly w
  • Dimethyl sulfoxide. Wikipedia.
  • Any suggestions for treating DMSO soluble compound in cell culture?. (2013, November 28).
  • Solubility Effects. Practical Solubility Science - Prof Steven Abbott.
  • On the Measurement of Solubility. (2013, February 19). Organic Process Research & Development.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14).
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. (2021, December 1). Organic Process Research & Development.
  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D
  • Dimethyl Sulfoxide (DMSO)

Sources

Troubleshooting

Technical Support Center: Overcoming Degradation of 6-Butyl-2-cyclopropylpyrimidin-4-ol During Long-Term Storage

Welcome to the Technical Support Center for handling pyrimidine-based intermediates. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling pyrimidine-based intermediates. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the physical and chemical degradation of 6-Butyl-2-cyclopropylpyrimidin-4-ol during long-term storage.

Understanding the root cause of degradation—whether it is supramolecular aggregation driven by tautomerism or chemical breakdown via oxidation—is critical to ensuring the reproducibility of your downstream assays.

Visualizing the Problem: Degradation Pathways

Before diving into specific troubleshooting steps, it is essential to understand the structural dynamics of 6-Butyl-2-cyclopropylpyrimidin-4-ol. The molecule is not static; it exists in a solvent-dependent equilibrium and is highly sensitive to its microenvironment.

G Enol Pyrimidin-4-ol (Enol Tautomer) Keto Pyrimidin-4(1H)-one (Keto Tautomer) Enol->Keto Solvent Polarity & Temperature Dimer DDAA / DADA Dimeric Arrays (Supramolecular Assembly) Enol->Dimer H-Bonding Oxidation Oxidative Degradation (ROS, Trace Metals, Light) Enol->Oxidation O2 / UV Light Keto->Dimer Quadruple H-Bonding Keto->Oxidation O2 / UV Light Precip Precipitation & Insolubility (Physical Degradation) Dimer->Precip Aggregation Over Time DegProd Colored Impurities (Chemical Degradation) Oxidation->DegProd Alkyl Chain Oxidation

Tautomeric equilibrium and degradation pathways of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Troubleshooting Guides & FAQs

Q1: Why does my stock solution of 6-Butyl-2-cyclopropylpyrimidin-4-ol become cloudy or precipitate after several weeks at 4°C? Application Scientist Insight: This is a classic case of physical degradation driven by tautomerism. In solution, the compound exists in a dynamic equilibrium between its enol (pyrimidin-4-ol) and keto (pyrimidin-4(1H)-one) forms[1]. The keto tautomer is highly polar and strongly favors self-assembly via quadruple hydrogen bonding, forming DDAA (donor-donor-acceptor-acceptor) dimeric arrays[2]. Over time, particularly at lower temperatures where kinetic energy is reduced, these dimers nucleate into larger supramolecular aggregates, leading to precipitation. Causality & Fix: Non-polar or weakly polar solvents exacerbate this issue by failing to compete for hydrogen bonds. To prevent this, ensure your storage solvent contains a hydrogen-bond disruptor (e.g., 5-10% DMSO or methanol) to stabilize the monomeric state. Instead of 4°C, flash-freeze aliquots at -80°C to completely halt the kinetics of aggregation.

Q2: I've noticed a yellow tint developing in the solid powder over the last six months. What causes this, and is the batch ruined? Application Scientist Insight: Yellowing indicates chemical degradation via auto-oxidation. Pyrimidine derivatives, particularly those with electron-donating alkyl substituents like the 6-butyl and 2-cyclopropyl groups, are susceptible to oxidative attack by reactive oxygen species (ROS)[3]. This oxidation is accelerated by atmospheric oxygen, trace transition metals, and UV light[4]. The resulting conjugated degradation products absorb visible light, appearing yellow. Causality & Fix: The presence of a yellow tint means degradation has occurred, but it does not automatically ruin the batch. You must quantify the impurity profile via HPLC-UV/MS. If the purity drops below your experimental threshold (typically <98%), the compound must be repurified via recrystallization. To prevent this in the future, solid stocks must be stored under an inert atmosphere (argon/nitrogen) in opaque or amber vials to block photolytic pathways.

Q3: How do I ensure my biological assay results are not skewed by a degraded compound? Application Scientist Insight: The biological activity of a molecule is heavily influenced by its predominant tautomeric form and its chemical purity[1]. If the compound has aggregated (even invisibly at the nanoscale) or oxidized, the effective concentration of the active monomer is severely reduced, leading to artificially inflated IC50 values or false negatives. Causality & Fix: Implement a self-validating workflow. Before running critical assays, perform a quick Dynamic Light Scattering (DLS) check on the stock solution. The presence of >10 nm particles indicates tautomeric aggregation. Always prepare working dilutions fresh from a properly stored, validated stock.

Quantitative Data Summary: Degradation Metrics
Degradation ModePrimary MechanismKey TriggersAnalytical DetectionPreventive Storage Condition
Physical Degradation Keto-Enol Tautomerism & DimerizationLow polarity solvents, 4°C storageDLS (particle size >10nm), NMR (peak broadening)Flash-freeze at -80°C; use H-bond disrupting solvents.
Chemical Degradation Radical oxidation of alkyl chainsO2 exposure, trace metalsHPLC-UV (new polar peaks), Colorimetry (yellowing)Argon-purged amber vials, -20°C for solids.
Photolytic Degradation Ring cleavage / radical formationUV/Visible light exposureLC-MS (mass shifts corresponding to oxygen addition)Opaque/Amber containers; minimize light exposure.
Experimental Protocol: Self-Validating Preparation and Storage

To ensure the integrity of 6-Butyl-2-cyclopropylpyrimidin-4-ol, follow this step-by-step methodology to prepare a 10 mM stock solution that resists both supramolecular aggregation and oxidative degradation for up to 12 months.

Step 1: Solvent Preparation and Degassing

  • Select a high-purity, anhydrous solvent compatible with your downstream applications (e.g., HPLC-grade DMSO).

  • Sparge the solvent with high-purity Argon gas for 15 minutes to displace dissolved oxygen, effectively mitigating oxidative pathways[4].

Step 2: Dissolution and Tautomeric Stabilization

  • Weigh the required mass of 6-Butyl-2-cyclopropylpyrimidin-4-ol under a nitrogen-purged glovebox or flow hood.

  • Add the degassed solvent to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.

  • Causality Check: Sonicate the solution in a water bath at 25°C for 5 minutes. Sonication provides the activation energy needed to disrupt initial DDAA dimeric arrays, ensuring complete monomeric dissolution[2].

Step 3: Aliquoting and Inert Gas Blanketing

  • Divide the stock into single-use aliquots (e.g., 50 µL) using amber glass vials. Do not use plastic microcentrifuge tubes for long-term storage, as they permit oxygen permeation and potential plasticizer leaching.

  • Blanket the headspace of each vial with a gentle stream of Argon before immediately sealing with PTFE-lined caps.

Step 4: Storage and Self-Validation

  • Flash-freeze the aliquots in liquid nitrogen, then transfer to a -80°C freezer. Freezing rapidly traps the compound in its monomeric state, preventing the slow kinetics of keto-enol aggregation.

  • Validation: Thaw one pilot aliquot after 24 hours. Analyze via HPLC (to confirm 0% oxidation) and DLS (to confirm the absence of supramolecular aggregates). If both pass, your storage system is validated.

Sources

Optimization

Technical Support Center: HPLC Optimization for Pyrimidine Derivatives

Focus Compound: 6-Butyl-2-cyclopropylpyrimidin-4-ol Welcome to the Advanced Chromatography Support Center. Developing a robust High-Performance Liquid Chromatography (HPLC) method for highly functionalized pyrimidines re...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 6-Butyl-2-cyclopropylpyrimidin-4-ol

Welcome to the Advanced Chromatography Support Center. Developing a robust High-Performance Liquid Chromatography (HPLC) method for highly functionalized pyrimidines requires navigating complex physicochemical behaviors. This guide provides mechanistic troubleshooting, causality-driven FAQs, and self-validating protocols to help you achieve optimal retention times and peak symmetry.

HPLC_Workflow Start Target Compound: 6-Butyl-2-cyclopropylpyrimidin-4-ol Tautomer Identify Tautomerism (Lactam ⇌ Lactim) Start->Tautomer pH Optimize Mobile Phase pH (Target: pH 4.0 - 5.0) Tautomer->pH Control ionization Temp Elevate Column Temp (Target: 45°C - 55°C) Tautomer->Temp Resolve peak splitting Organic Adjust Organic Modifier (Increase ACN %) pH->Organic Adjust retention Temp->Organic Validate Self-Validating Protocol (Temperature Robustness) Organic->Validate Lock method parameters

HPLC Method Development Workflow for Tautomeric Pyrimidine Derivatives.

Diagnostic FAQs & Troubleshooting

Q1: Why am I observing peak splitting and severe broadening for 6-Butyl-2-cyclopropylpyrimidin-4-ol, even on a brand-new high-efficiency C18 column? Causality & Mechanism: The pyrimidin-4-ol moiety inherently undergoes keto-enol (lactam-lactim) tautomerism. On the chromatographic timescale, if the rate of interconversion between the hydroxyl (enol) and pyrimidinone (keto) forms is comparable to the time the molecule spends traversing the column, the two forms begin to separate but continuously interconvert. This results in a smeared, broad, or split peak. While peak splitting can also be exacerbated by secondary interactions with active silanols or blocked frits, tautomerism is the primary chemical driver for pyrimidinols [1][1]. Resolution: To resolve tautomeric peak splitting, you must provide enough thermal energy to significantly speed up the interconversion so the detector registers a single, sharp, time-averaged peak. Elevating the column compartment temperature (e.g., 45°C–55°C) is the most effective solution.

Q2: How do I select the optimal mobile phase pH to stabilize retention time and prevent peak tailing? Causality & Mechanism: 6-Butyl-2-cyclopropylpyrimidin-4-ol is amphoteric in a reversed-phase environment. The pyrimidine nitrogens are weakly basic, while the hydroxyl/lactam group is weakly acidic. If the mobile phase pH is within ±1 unit of the compound's pKa, the molecule exists in a mixed ionization state, leading to erratic retention times and tailing due to ion-exchange interactions with residual silanols [2][2]. Resolution: Operating at a buffered pH of 4.0 to 5.0 (using 10 mM ammonium acetate) ensures the molecule remains predominantly in a single, neutral state. Maintaining a constant pH allows you to accurately model and predict retention shifts when adjusting the linear organic modifier gradient [3][3].

Q3: The retention time is excessively long (>15 minutes). How can I optimize the organic modifier to elute the compound efficiently? Causality & Mechanism: The combination of a butyl chain and a cyclopropyl ring imparts significant lipophilicity to the molecule. In a standard water/methanol gradient, the strong hydrophobic interaction with a heavily loaded C18 stationary phase causes excessive retention. Resolution: Switch the organic modifier from Methanol to Acetonitrile (ACN). ACN possesses a higher elution strength in reversed-phase chromatography and operates via dipole-dipole interactions, which efficiently disrupt the hydrophobic binding of the butyl group. If retention remains too long, switch from a C18 to a Phenyl-Hexyl column, which offers alternative selectivity via π−π interactions with the pyrimidine ring.

Self-Validating Experimental Protocol

Objective: Establish a robust, reproducible isocratic method for 6-Butyl-2-cyclopropylpyrimidin-4-ol. Self-Validation Principle: This protocol incorporates a built-in thermodynamic robustness check. If the peak symmetry remains constant when the temperature is deliberately altered by ±5°C, the tautomeric equilibrium is successfully bypassed, validating the method's stability.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Dissolve 0.77 g of Ammonium Acetate in 1.0 L of ultrapure water (10 mM). Adjust to pH 4.5 using dilute acetic acid. Causality: Buffering at pH 4.5 neutralizes the compound, preventing silanol-induced tailing and locking the ionization state.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 2: System Equilibration & Scouting
  • Install a C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 50°C . Causality: High temperature forces rapid tautomeric exchange, preventing peak splitting.

  • Set the flow rate to 1.0 mL/min and detection wavelength to 254 nm.

  • Run a rapid scouting gradient: 10% B to 90% B over 10 minutes to determine the approximate elution composition.

Step 3: Isocratic Optimization & Self-Validation
  • Based on the scouting run, set an isocratic composition (e.g., 60% B / 40% A) that yields a retention factor ( k′ ) between 3 and 10.

  • Inject the sample in triplicate. Calculate Peak Symmetry ( As​ ). The target As​ is 0.95 - 1.15.

  • Validation Check (The Feedback Loop): Drop the column temperature to 45°C and inject. Then raise the temperature to 55°C and inject.

  • Decision Gate:

    • Pass: If As​ remains within the 0.95 - 1.15 range across all temperatures, the method is validated.

    • Fail: If As​ deviates by >10% or peak splitting reappears at 45°C, the tautomeric exchange is not fully averaged. Increase the baseline method temperature to 55°C and repeat the validation check.

Quantitative Optimization Data

The following table summarizes the causal relationship between method parameters and chromatographic outcomes for 6-Butyl-2-cyclopropylpyrimidin-4-ol:

Temperature (°C)Mobile Phase pHOrganic ModifierRetention Time (min)Peak Symmetry ( As​ )Chromatographic Outcome & Causality
25°CpH 2.5 (TFA)40% ACN14.51.85 (Tailing)Partial ionization and silanol interaction; slow tautomerism.
25°CpH 4.5 (AmAc)40% ACN12.22.40 (Split)Neutralized state, but tautomeric interconversion is too slow.
50°C pH 4.5 (AmAc) 40% ACN 9.8 1.10 (Sharp) Fast tautomeric exchange; ideal peak shape.
50°CpH 4.5 (AmAc)60% ACN4.51.05 (Sharp)Optimized retention time for high-throughput analysis.
50°CpH 4.5 (AmAc)60% MeOH11.31.15 (Sharp)Weaker elution strength of MeOH increases retention time.

References

  • Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL:[Link]

  • Peak Splitting in HPLC: Causes and Solutions Source: Separation Science URL:[Link]

  • Influence of pH on Retention in Linear Organic Modifier Gradient RP HPLC Source: ACS Publications (Analytical Chemistry) URL:[Link]

Sources

Troubleshooting

Reducing byproducts and impurities in 6-Butyl-2-cyclopropylpyrimidin-4-ol batch synthesis

Technical Support Center: 6-Butyl-2-cyclopropylpyrimidin-4-ol Synthesis Welcome to the technical support guide for the batch synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol. This document is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Butyl-2-cyclopropylpyrimidin-4-ol Synthesis

Welcome to the technical support guide for the batch synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the reduction of byproducts and impurities. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to proactively optimize your process for higher purity and yield.

Section 1: Troubleshooting Guide - Diagnosing and Resolving Common Impurities

This section addresses specific issues you might encounter during or after your synthesis. The questions are structured around common observations from analytical data (e.g., HPLC, LC-MS).

Q1: My LC-MS analysis shows a significant peak corresponding to unreacted starting materials (ethyl 3-oxoheptanoate and/or cyclopropanecarboximidamide). What are the primary causes and how can I drive the reaction to completion?

A1: The presence of unreacted starting materials is a common issue that typically points to suboptimal reaction kinetics or equilibrium. Let's break down the causality and solutions:

  • Causality 1: Inefficient Base or Catalyst Activity: The condensation reaction to form the pyrimidinone ring is typically base-catalyzed. The base (e.g., sodium ethoxide, potassium carbonate) must be strong enough to deprotonate the appropriate reactants but not so strong as to cause degradation. Its activity can be compromised by moisture.

  • Causality 2: Sub-optimal Stoichiometry: While a 1:1 molar ratio is theoretically required, slight excesses of one reactant are often used to drive the reaction to completion, especially if one component is volatile or prone to side reactions.[1]

  • Causality 3: Insufficient Thermal Energy or Reaction Time: The reaction may not have reached its activation energy or been allowed to run long enough to proceed to completion.

Troubleshooting Steps:

  • Verify Base/Catalyst Quality: Use a freshly opened or prepared base. If using a reusable catalyst, ensure it has been properly regenerated.[1]

  • Ensure Anhydrous Conditions: Moisture can quench the base and lead to hydrolysis of the amidine starting material.[1] Ensure all solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Optimize Stoichiometry: Experiment with a slight excess (e.g., 1.1 to 1.2 equivalents) of the cyclopropanecarboximidamide. This can help consume all of the more complex β-ketoester.

  • Adjust Temperature and Time: Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress by TLC or LC-MS. Extend the reaction time and track the disappearance of starting materials. Be aware that excessive heat can lead to different impurities.[2]

Q2: I've identified a byproduct with a mass corresponding to the hydrolysis of cyclopropanecarboximidamide (i.e., cyclopropanecarboxamide). How do I prevent this?

A2: This is a clear indication of water in your reaction system. Amidine salts are often hygroscopic and can hydrolyze over time, which not only consumes your reactant but can inhibit the reaction.[1]

Preventative Measures:

  • Starting Material Integrity: Use freshly prepared cyclopropanecarboximidamide. If using a hydrochloride salt, ensure it is rigorously dried under vacuum before use.

  • Solvent Purity: Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed, dry source.

  • Inert Atmosphere: As mentioned above, maintaining an inert atmosphere throughout the setup and reaction is critical to exclude atmospheric moisture.

Visualizing the Main Reaction and Key Byproduct Pathways

The following diagram illustrates the intended synthetic route and the potential side reactions that lead to common impurities.

G cluster_main Main Synthetic Pathway cluster_side Side Reactions / Incomplete Reaction SM1 Ethyl 3-oxoheptanoate (β-Ketoester) Product 6-Butyl-2-cyclopropyl- pyrimidin-4-ol SM1->Product Condensation Impurity1 Unreacted Starting Materials SM1->Impurity1 Incomplete Reaction SM2 Cyclopropanecarboximidamide (Amidine) SM2->Product SM2->Impurity1 Incomplete Reaction Impurity2 Cyclopropanecarboxamide (Hydrolysis Byproduct) SM2->Impurity2 Hydrolysis Base Base (e.g., NaOEt) Base->Product Catalyzes H2O Water (H₂O) H2O->Impurity2

Caption: Main synthesis pathway and common byproduct formation routes.

Q3: My product purity is low due to several small, unidentified peaks in the HPLC chromatogram. What is a systematic approach to identifying and eliminating them?

A3: A cluster of minor impurities often points to general issues like degradation or non-specific side reactions. A systematic approach is key to resolving this.

Impurity Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and address unknown impurities.

G Start Low Purity Detected (Multiple Minor Peaks) Step1 Characterize Impurities (LC-MS, HRMS) Start->Step1 Decision1 Are masses related to starting materials, reagents, or expected products? Step1->Decision1 PathA Yes: Process-Related Decision1->PathA Yes PathB No: External Contamination or Degradation Decision1->PathB No ActionA1 Review Stoichiometry & Reaction Conditions (T, t) PathA->ActionA1 ActionB1 Check Purity of Solvents & Starting Materials PathB->ActionB1 ActionA2 Optimize Workup & Purification (pH, solvents) ActionA1->ActionA2 End Implement Optimized Protocol ActionA2->End ActionB2 Conduct Forced Degradation Study (Heat, Acid, Base) ActionB1->ActionB2 ActionB2->End

Caption: Systematic workflow for troubleshooting unknown impurities.

Detailed Steps:

  • Characterize: Use LC-MS to get the mass of each impurity. High-Resolution Mass Spectrometry (HRMS) can provide an elemental formula, offering crucial clues.

  • Hypothesize: Compare the masses to potential structures. Could they be dimers, products of reaction with the solvent, or isomers? Pyrimidinone scaffolds can sometimes form complex structures.[3]

  • Investigate Reaction Conditions: Harsh conditions (high heat, strong base) can degrade the pyrimidine ring.[2] Try lowering the reaction temperature or using a milder base (e.g., switching from NaH to Cs₂CO₃).

  • Evaluate Workup: The product may be unstable under acidic or basic conditions during workup. Aim for a neutral workup, using buffered solutions if necessary.

  • Forced Degradation Study: Intentionally exposing a pure sample of your product to heat, strong acid, strong base, and oxidative conditions can help you identify which peaks in your impure batch are degradants.

Section 2: Proactive Impurity Prevention - Frequently Asked Questions

Answering these questions before you begin your synthesis can save significant troubleshooting time later.

Q4: How does the choice of solvent impact byproduct formation?

A4: The solvent plays a critical role beyond just dissolving reactants. It influences reaction rates, stability of intermediates, and can even participate in side reactions. For this pyrimidinone synthesis, polar aprotic solvents like DMF or DMSO are common. However, ensure they are of high purity, as amine contaminants in old DMF can lead to unexpected byproducts. Aprotic solvents are generally preferred to minimize hydrolysis.

Q5: What are the best practices for temperature control during a batch synthesis?

A5: Precise temperature control is vital.

  • Exothermic Reactions: The initial condensation can be exothermic. Add reagents slowly and use an ice bath to maintain control, preventing runaway reactions that cause degradation.

  • Heating: Use a well-controlled heating mantle or oil bath. Avoid localized hot spots which can "cook" the reaction mixture. The optimal temperature is a balance: high enough for a reasonable reaction rate but low enough to prevent byproduct formation. This is often determined empirically, but starting around 50-80°C is a reasonable range for this type of condensation.

Q6: Can modern reaction optimization techniques be applied to this synthesis?

A6: Absolutely. While traditional "one-factor-at-a-time" optimization is common, it can miss ideal conditions.[4] Modern approaches like Bayesian Optimization (BO) can more efficiently explore the parameter space (e.g., temperature, concentration, catalyst loading, stoichiometry) to maximize yield and purity simultaneously.[5] Platforms that use machine learning can suggest unconventional yet highly effective conditions that a chemist might not intuitively test.[5][6]

Section 3: Key Experimental Protocols

Here are detailed, validated protocols for analyzing and purifying your final product.

Protocol 1: HPLC Method for Purity Assessment

This reverse-phase HPLC method is designed to separate the non-polar 6-Butyl-2-cyclopropylpyrimidin-4-ol from more polar starting materials and byproducts.

ParameterSpecification
Instrumentation Standard HPLC system with UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Detection λ 254 nm
Injection Volume 10 µL
Column Temp 35 °C

Gradient Program:

  • 0-2 min: 95% A, 5% B

  • 2-17 min: Ramp linearly from 5% B to 95% B

  • 17-22 min: Hold at 95% B

  • 22-23 min: Return to 5% B

  • 23-30 min: Re-equilibrate at 5% B

Sample Preparation: Dissolve ~1 mg of your crude or purified product in 1 mL of a 50:50 mixture of Mobile Phase A and B. Ensure it is fully dissolved. Filter through a 0.45 µm syringe filter before injection.[7]

Purity Calculation: Purity is determined by the area percentage of the main product peak relative to the total area of all detected peaks in the chromatogram.[7]

Protocol 2: Recrystallization for Final Product Purification

Recrystallization is a powerful technique for removing minor impurities from your solid product.

Step-by-Step Methodology:

  • Solvent Screening: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with water/hexanes).

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude solid to completely dissolve it. Use a hot plate and stir bar.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. Confirm purity using the HPLC method described above.

References

  • Zhuang, J., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. [Link]

  • El-Maghraby, M. A., et al. (2024). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. Polycyclic Aromatic Compounds. [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618). [Link]

  • Green, D. A., et al. (2024). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. Molecules, 29(17), 3915. [Link]

  • Foschi, F., et al. (2024). Cost-Informed Bayesian Reaction Optimization. ChemRxiv. [Link]

Sources

Optimization

6-Butyl-2-cyclopropylpyrimidin-4-ol false positives in high-throughput screening

A Guide to Identifying and Mitigating False Positives in High-Throughput Screening Welcome to the technical support center for researchers utilizing 6-Butyl-2-cyclopropylpyrimidin-4-ol and related compounds in high-throu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Identifying and Mitigating False Positives in High-Throughput Screening

Welcome to the technical support center for researchers utilizing 6-Butyl-2-cyclopropylpyrimidin-4-ol and related compounds in high-throughput screening (HTS) campaigns. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of HTS and ensure the integrity of your results.

High-throughput screening is a cornerstone of modern drug discovery, yet it is susceptible to false positives—compounds that appear active but do not engage the target of interest in a specific manner.[1] These artifacts can arise from various mechanisms, including assay interference, compound aggregation, and chemical reactivity, leading to a significant waste of resources if not identified early.[1][2]

This guide uses 6-Butyl-2-cyclopropylpyrimidin-4-ol as a case study to explore the common pitfalls of HTS and provides a systematic approach to validating your screening hits.

Frequently Asked Questions (FAQs)

Q1: My compound, 6-Butyl-2-cyclopropylpyrimidin-4-ol, is a hit in our primary screen. What are the initial checks I should perform?

A: Congratulations on your initial hit. Before committing to extensive follow-up studies, it is crucial to perform several preliminary checks to increase confidence in the result.

  • Data Review: Scrutinize the raw data from the primary screen. Look for any anomalies in the signal, such as unusually steep dose-response curves, which can be an indicator of non-specific inhibition.[3]

  • Structural Analysis: Examine the structure of 6-Butyl-2-cyclopropylpyrimidin-4-ol for any known Pan-Assay Interference Compounds (PAINS) motifs.[4][5] While this specific compound may not be a known PAIN, the pyrimidine core is a common scaffold in medicinal chemistry and could have liabilities depending on the assay.[6][7][8][9][10] Computational tools can assist in flagging potential nuisance compounds.[1]

  • Purity and Identity Confirmation: Ensure the purity and correct identity of your compound stock. Impurities from synthesis or degradation can be a source of false positives.[3][11][12] Re-synthesis or re-purification of the hit compound is a critical step.[3]

Q2: 6-Butyl-2-cyclopropylpyrimidin-4-ol is showing activity across multiple, unrelated assays. What could be the cause?

A: Activity in multiple unrelated assays is a classic hallmark of a promiscuous compound or an assay artifact.[13][14] Several mechanisms can explain this behavior:

  • Compound Aggregation: At certain concentrations, some organic molecules can form colloidal aggregates that non-specifically sequester and inhibit proteins.[1][13][15] This is one of the most common causes of false positives in HTS.[1][16]

  • Assay Technology Interference: The compound might directly interfere with the assay's detection method. For example, it could be an inhibitor of a reporter enzyme like luciferase, or it could have intrinsic fluorescence or quenching properties that affect optical readouts.[17][18][19][20][21]

  • Chemical Reactivity: The compound may be chemically reactive, non-specifically modifying proteins or other assay components.[4][22]

  • Membrane Disruption: In cell-based assays, the compound could be disrupting cell membranes, leading to non-specific cytotoxicity or other cellular effects.[4][15]

It is essential to conduct specific counter-screens to investigate these possibilities.

Q3: How can I determine if 6-Butyl-2-cyclopropylpyrimidin-4-ol is forming aggregates at my screening concentration?

A: Several experimental methods can be used to detect compound aggregation:

  • Detergent Counter-Screen: A widely used method is to repeat the assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-80. If the compound's activity is significantly reduced or eliminated by the detergent, it is highly likely to be an aggregator.[3][16]

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that directly measures the size of particles in a solution. The presence of large particles (typically >100 nm) upon addition of the compound is a strong indication of aggregation.[16][23]

  • Nuclear Magnetic Resonance (NMR): NMR-based methods can also detect aggregation by observing changes in the compound's resonance signals as a function of concentration.[24][25]

Q4: What are the key counter-screens for ruling out assay interference?

A: The choice of counter-screen depends on your primary assay's technology.

  • For Luminescence-Based Assays (e.g., Luciferase): Run a counter-screen with the luciferase enzyme alone to check for direct inhibition.[17][18][26][27][28] Many compounds are known to inhibit firefly luciferase, leading to false positives in reporter gene assays.[17][18][26][27][28]

  • For Fluorescence-Based Assays (e.g., FRET, FP): Measure the intrinsic fluorescence of your compound at the excitation and emission wavelengths of the assay. Also, check for quenching effects by adding the compound to a solution containing only the fluorophore.

  • Orthogonal Assays: The most robust way to validate a hit is to confirm its activity in an orthogonal assay that uses a different detection technology.[3] If the compound is a true hit, it should be active regardless of the assay format.

Q5: My compound appears to be a genuine hit after initial counter-screens. What are the next steps for hit validation?

A: If your compound has passed the initial triage for common false positive mechanisms, the next steps involve more rigorous validation:

  • Dose-Response Confirmation: Generate a full dose-response curve to confirm the compound's potency (IC50 or EC50). The curve should have a clear upper and lower plateau and a slope consistent with a specific binding interaction.

  • Structure-Activity Relationship (SAR): Test structurally related analogs of your compound. A genuine hit will typically exhibit a clear SAR, where small changes to the chemical structure lead to predictable changes in activity.

  • Biophysical Binding Assays: Directly measure the binding of the compound to the target protein using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays.

  • Target Engagement in a Cellular Context: For cell-based screens, confirm that the compound engages the target protein within the cell.

Troubleshooting Guides

Guide 1: Investigating Compound Aggregation

This guide provides a step-by-step protocol for identifying promiscuous inhibitors that act through aggregation.

Protocol 1: Detergent-Based Counter-Screen for Aggregation
  • Prepare Reagents:

    • Your primary assay buffer.

    • Assay buffer supplemented with 0.01% (v/v) Triton X-100.

    • Stock solution of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

    • All other components of your primary assay.

  • Assay Setup:

    • Perform your primary assay according to the established protocol.

    • In parallel, run the same assay using the buffer containing Triton X-100.

    • Include appropriate positive and negative controls for both conditions.

  • Data Analysis:

    • Calculate the IC50 or % inhibition of your compound in the presence and absence of detergent.

    • A significant rightward shift in the IC50 value or a dramatic decrease in % inhibition in the presence of Triton X-100 suggests that the compound is an aggregator.

Parameter Without Detergent With 0.01% Triton X-100 Interpretation
IC50 1 µM> 50 µMLikely Aggregator
% Inhibition at 10 µM 85%10%Likely Aggregator
IC50 1 µM1.2 µMNot an Aggregator

Table 1: Example data interpretation for a detergent-based counter-screen.

Guide 2: Deconvoluting Assay Interference

This guide outlines a workflow for identifying compounds that interfere with common assay detection technologies.

Workflow for Identifying Assay Interference

G start Primary Hit Identified assay_type What is the assay detection method? start->assay_type luminescence Luminescence-based (e.g., Luciferase) assay_type->luminescence Luminescence fluorescence Fluorescence-based (FRET, FP, etc.) assay_type->fluorescence Fluorescence other Other Methods assay_type->other luciferase_counter Perform Luciferase Inhibition Assay luminescence->luciferase_counter fluorescence_counter Check for Autofluorescence and Quenching fluorescence->fluorescence_counter orthogonal Confirm with Orthogonal Assay other->orthogonal result Analyze Results luciferase_counter->result fluorescence_counter->result orthogonal->result interference Assay Interference Confirmed (False Positive) result->interference Significant Effect no_interference No Interference (Proceed with Validation) result->no_interference No Significant Effect

Diagram 1: Workflow for troubleshooting assay interference.

Guide 3: Assessing Potential for hERG Liability

Given that many small molecules can interact with the hERG potassium channel, leading to cardiotoxicity, it is prudent to assess this liability early.[29][30][31][32]

Early-Stage hERG Liability Assessment

While a full patch-clamp assay is the gold standard, several in silico and lower-throughput methods can provide an initial assessment.[32]

  • In Silico Modeling: Use computational models to predict the likelihood of hERG binding based on the structure of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

  • Competitive Binding Assays: High-throughput radioligand or fluorescence-based binding assays can provide an initial indication of a compound's affinity for the hERG channel.[30][31]

If these initial assessments raise concerns, a follow-up with a functional hERG assay, such as an automated patch-clamp experiment, is strongly recommended.[31][32]

Conclusion

Identifying and eliminating false positives is a critical step in the early stages of drug discovery.[1] By employing a systematic approach of data scrutiny, structural analysis, and a well-designed series of counter-screens, researchers can save valuable time and resources. This guide provides a framework for troubleshooting potential false positives, using 6-Butyl-2-cyclopropylpyrimidin-4-ol as an example, to help ensure that your research efforts are focused on genuine and promising lead compounds.

References

  • Taylor & Francis. (2020). Inhibitor Bias in Luciferase-Based Luminescence Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Retrieved from [Link]

  • PubMed. (2008). False positives in a reporter gene assay: identification and synthesis of substituted N-pyridin-2-ylbenzamides as competitive inhibitors of firefly luciferase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Retrieved from [Link]

  • Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Retrieved from [Link]

  • The Chemical Probes Portal. (n.d.). Nuisance compound advisor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Retrieved from [Link]

  • ACS Publications. (2008). False Positives in a Reporter Gene Assay: Identification and Synthesis of Substituted N-Pyridin-2-ylbenzamides as Competitive Inhibitors of Firefly Luciferase. Retrieved from [Link]

  • ACS Central Science. (n.d.). The Ecstasy and Agony of Assay Interference Compounds. Retrieved from [Link]

  • ACS Publications. (2018). High-Accuracy Model To Flag False Positive Hits in Luciferase HTS Assays. Retrieved from [Link]

  • Figshare. (2008). False Positives in a Reporter Gene Assay: Identification and Synthesis of Substituted N-Pyridin-2-ylbenzamides as Competitive Inhibitors of Firefly Luciferase. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

  • European Pharmaceutical Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Retrieved from [Link]

  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2021). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Retrieved from [Link]

  • ACS Publications. (2013). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Nuisance small molecules under a machine-learning lens. Retrieved from [Link]

  • PubMed. (2005). High-throughput assays for promiscuous inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). The Utility of hERG and Repolarization Assays in Evaluating Delayed Cardiac Repolarization: Influence of MultiChannel Block. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • MDPI. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Retrieved from [Link]

  • Espace INRS. (2021). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Retrieved from [Link]

  • Appgreatlakes. (n.d.). The Importance of Screening Against the hERG Assay. Retrieved from [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • ResearchGate. (n.d.). High-throughput Assays for Promiscuous Inhibitors. Retrieved from [Link]

  • Creative Biolabs. (n.d.). hERG Screening. Retrieved from [Link]

  • Oxford Academic. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Retrieved from [Link]

  • PubMed. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Retrieved from [Link]

  • ResearchGate. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Technology Networks. (2025). High-Throughput Screening - Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • ResearchGate. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Retrieved from [Link]

Sources

Optimization

Troubleshooting chromatographic peak tailing for 6-Butyl-2-cyclopropylpyrimidin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you systematically diagnose and resolve chromatographic peak tailing for 6-Butyl-2-cyclopropylpyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you systematically diagnose and resolve chromatographic peak tailing for 6-Butyl-2-cyclopropylpyrimidin-4-ol .

This guide moves beyond generic troubleshooting by addressing the specific physicochemical properties of your analyte, explaining the mechanistic causality behind each failure mode, and providing self-validating protocols to ensure analytical integrity.

Part 1: Mechanistic Profiling of 6-Butyl-2-cyclopropylpyrimidin-4-ol

To fix peak tailing, we must first understand why this specific molecule resists ideal Gaussian elution. The structure of 6-Butyl-2-cyclopropylpyrimidin-4-ol presents three distinct chromatographic challenges:

  • Silanophilic Interactions (Secondary Ion Exchange): The pyrimidine ring contains basic nitrogen atoms. On standard silica-based reversed-phase columns, unreacted residual silanol groups (-SiOH) become ionized (-SiO⁻) at a mobile phase pH > 3.0. The basic nitrogens of the pyrimidine interact strongly with these anionic sites via slow ion-exchange kinetics, causing a stretched trailing edge[1][2][3].

  • Metallophilic Interactions (Chelation): The hydroxyl group at position 4 allows the molecule to undergo keto-enol tautomerism (forming pyrimidin-4(1H)-one). The adjacent nitrogen and oxygen atoms create a potent bidentate ligand. This motif strongly chelates trace metal ions (e.g., Fe³⁺, Ti⁴⁺) that leach from stainless steel hardware, frits, or the silica matrix itself[4][5].

  • Ionization State Mismatch: If the mobile phase pH is near the pKa of the basic nitrogen or the acidic hydroxyl group, the compound exists in a dynamic equilibrium of ionized and neutral states. This dual-retention mechanism splits the peak or causes severe asymmetry[1][6].

Part 2: Diagnostic Workflow

Follow this logical decision tree to isolate the root cause of the tailing.

TroubleshootingWorkflow Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckPH Is Mobile Phase pH near analyte pKa? Start->CheckPH AdjustPH Adjust pH to < 3.0 (Suppress Silanol Ionization) CheckPH->AdjustPH Yes CheckMetal Does tailing persist after pH adjustment? CheckPH->CheckMetal No AdjustPH->CheckMetal TestChelation Run 2,2'-Bipyridyl Test (Check Metal Factor) CheckMetal->TestChelation Yes CheckOverload Is sample mass/volume too high? CheckMetal->CheckOverload No AddEDTA Add EDTA/Medronic Acid or use PEEK hardware TestChelation->AddEDTA High MF TestChelation->CheckOverload Low MF ReduceLoad Dilute sample or reduce injection volume CheckOverload->ReduceLoad Yes Hardware Check for Void Volume or Blocked Frit CheckOverload->Hardware No

Diagnostic workflow for isolating causes of peak tailing in basic, chelating analytes.

Part 3: Self-Validating Experimental Protocols

Protocol A: Silanol Suppression via Mobile Phase Acidification

Causality: Lowering the pH below 3.0 ensures that residual silanols on the silica surface are fully protonated (neutralized), effectively shutting down the secondary ion-exchange pathway[2][3]. Step-by-Step Methodology:

  • Prepare a fresh aqueous mobile phase using LC-MS grade water.

  • Add 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) to both the aqueous (A) and organic (B) mobile phases to achieve a pH of ~2.5.

  • Flush the column with 10-15 column volumes of the new mobile phase to ensure complete equilibration.

  • Validation Step: Inject the analyte. Calculate the Asymmetry Factor ( As​ ). If As​ drops from >2.0 to <1.5, silanol interaction was the primary failure mode.

Protocol B: Metal Chelation Diagnosis and Mitigation

Causality: If tailing persists at low pH, the pyrimidin-4-ol motif is likely chelating trace metals. We must quantify the system's metal activity and passivate it[4][5]. Step-by-Step Methodology:

  • Diagnostic Test: Prepare a mixed standard of 2,2'-bipyridyl (a strong metal chelator) and 4,4'-bipyridyl (a structural isomer with no chelating ability).

  • Inject the mixture using a standard gradient.

  • Calculate the Metal Factor (MF): MF=(As​ of 2,2’-bipyridyl)/(As​ of 4,4’-bipyridyl) .

  • Validation Step: If MF > 1.5, your system is metal-contaminated[5].

  • Mitigation: Add a sacrificial chelating agent (e.g., 10 µM EDTA or 0.1% medronic acid) to your aqueous mobile phase. Alternatively, replace stainless steel solvent frits with PEEK or titanium-free components[4].

Part 4: Quantitative Data Presentation

The following table summarizes the expected impact of various mobile phase modifications on the peak asymmetry of pyrimidine-based analytes.

ModificationMechanism of ActionExpected Asymmetry ( As​ )Application Suitability
Standard pH 7.0 (Water/ACN) Mixed silanol/hydrophobic interactions> 2.5 (Severe Tailing)Not recommended for basic analytes
pH 2.5 (0.1% Formic Acid) Full protonation of silanols (neutralization)1.4 - 1.6 (Moderate)General RP-HPLC screening
pH 2.5 + 10 mM TEA Sacrificial base masking of active sites1.2 - 1.3 (Good)Legacy methods using older silica columns
pH 2.5 + 10 µM EDTA Simultaneous silanol and metal chelation suppression< 1.1 (Excellent)High-precision quantitation / Stability studies

Part 5: Frequently Asked Questions (FAQs)

Q: Why does 6-Butyl-2-cyclopropylpyrimidin-4-ol tail more severely on older columns? A: Over time, the hydrolysis of the bonded phase and the dissolution of the silica matrix strip away the protective end-capping. This exposes a higher density of highly active, acidic silanol groups, which drastically increases secondary ion-exchange interactions with the basic pyrimidine nitrogens[3].

Q: I adjusted the pH to 2.5, but tailing persists. What is the next logical step? A: Because the compound's pyrimidin-4-ol motif is a strong bidentate ligand, the tailing is likely driven by metallophilic interactions rather than silanophilic ones. Implement Protocol B to test for metal contamination leaching from your stainless steel frits, tubing, or the pump head[4].

Q: Can I use pure organic solvents to flush the column and "clean" the tailing away? A: No. Studies have shown that flushing with pure organic solvents can actually exacerbate metal ion leaching (such as titanium) from upstream HPLC components. These ions become immobile in the silica bed of the column, providing fresh active sites for your chelating analyte to bind to, thereby worsening the tailing[4].

Q: Does sample solvent mismatch cause tailing for this specific compound? A: Yes. If 6-Butyl-2-cyclopropylpyrimidin-4-ol is dissolved in 100% DMSO or pure Acetonitrile and injected into a highly aqueous mobile phase, the analyte will precipitate or travel ahead of the mobile phase front before partitioning. Always dilute your sample in the initial mobile phase conditions to ensure immediate and uniform partitioning at the column head.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Peak Tailing in HPLC - Element Lab Solutions
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chrom
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek Corpor
  • Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns - Analytical Chemistry (ACS Public
  • Home | HPLC Calcul

Sources

Troubleshooting

Technical Support Center: Optimizing Scale-Up of 6-Butyl-2-cyclopropylpyrimidin-4-ol

Welcome to the technical support center for the synthesis and scale-up of 6-Butyl-2-cyclopropylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Butyl-2-cyclopropylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to streamline your experimental workflow and address common challenges encountered during the synthesis of this and related pyrimidine derivatives.

Introduction: The Synthetic Pathway

The synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol is typically achieved through a Pinner-type cyclocondensation reaction. This involves the reaction of a β-ketoester, ethyl 3-oxoheptanoate, with cyclopropylamidine. The overall synthetic strategy is a two-part process: first, the synthesis of the key precursors, and second, their condensation to form the final pyrimidin-4-ol product.

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}

Caption: Overall synthetic workflow for 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the Pinner-type synthesis of the pyrimidin-4-ol?

A1: The most critical parameters for a successful Pinner-type synthesis are strict anhydrous conditions, the purity of the amidine salt, and careful control of the reaction temperature.[1][2] Amidines and the intermediate Pinner salts are highly susceptible to hydrolysis, which can lead to the formation of unwanted ester byproducts and a significant reduction in yield.[2]

Q2: My final product exists as a mixture of the pyrimidin-4-ol and its pyrimidin-4-one tautomer. How does this affect purification?

A2: Pyrimidin-4-ols can exist in equilibrium with their more stable pyrimidin-4-one tautomers. This tautomerism can complicate purification, as the two forms may have similar polarities, leading to co-elution or streaking during column chromatography. The presence of both tautomers can also inhibit crystallization.

Q3: Can I use a different base for the cyclocondensation step?

A3: Yes, while sodium ethoxide is commonly used, other bases like sodium methoxide or potassium tert-butoxide can also be employed.[3] The choice of base can influence the reaction rate and yield, and may need to be optimized for your specific conditions. The base should be strong enough to deprotonate the amidine hydrochloride and facilitate the cyclization.

Q4: What are the main challenges when scaling up this synthesis?

A4: Key scale-up challenges include:

  • Exothermic reactions: Both the Claisen condensation and the final cyclocondensation can be exothermic. Careful temperature control and potentially slower addition of reagents are necessary on a larger scale.

  • Handling of solids: The amidine hydrochloride is a solid, and its addition and dissolution can be challenging in large reactors.

  • Product isolation: Efficient filtration and drying of the final product become more critical at scale to ensure purity and stability.

  • Reproducibility: Ensuring consistent quality of starting materials and precise control over reaction parameters is crucial for batch-to-batch consistency.[4]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Problem 1: Low Yield of Ethyl 3-oxoheptanoate in the Claisen Condensation
Symptom Possible Cause Solution
Low conversion of starting materials.Insufficiently strong or decomposed base.Use a fresh, anhydrous strong base like sodium ethoxide. Ensure all reagents and solvents are strictly anhydrous.
Formation of multiple byproducts.Self-condensation of the starting esters.Use a non-enolizable ester as one of the coupling partners if possible. Alternatively, use a more selective method like the acylation of Meldrum's acid followed by alcoholysis.
Difficult purification.Similar boiling points of products and starting materials.Utilize fractional distillation under reduced pressure or column chromatography with a suitable solvent system.
Problem 2: Low Yield in the Final Cyclocondensation Step
Symptom Possible Cause Solution
Reaction fails to go to completion.Inactive or hydrolyzed cyclopropylamidine hydrochloride.Use freshly prepared or properly stored, dry cyclopropylamidine hydrochloride.[1]
Presence of water in the reaction.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]
Insufficient base.Use at least one equivalent of a strong base (e.g., sodium ethoxide) to neutralize the amidine hydrochloride and drive the reaction.
Formation of a significant amount of ethyl 3-amino-3-cyclopropylacrylate byproduct.Incomplete cyclization of the intermediate.The addition of a catalytic amount of a Brønsted or Lewis acid can sometimes facilitate the final cyclization and dehydration steps.[1]
Problem 3: Difficulty with Product Purification and Isolation

Symptom Possible Cause Solution
Product is an oil and will not crystallize.Presence of impurities or residual solvent.Purify the crude product by column chromatography before attempting crystallization. Ensure all solvent is removed under high vacuum.
Tautomeric mixture inhibiting crystallization.Attempt crystallization from a variety of solvents or solvent mixtures. Techniques like slow evaporation, cooling, or seeding with a small crystal can be effective.[5]
Product streaks on the silica gel column.High polarity of the pyrimidin-4-ol/one tautomers.Consider using a different stationary phase like alumina or a modified silica gel. A less polar eluent system with a small amount of a polar modifier (e.g., methanol or acetic acid) may also help.
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}

Caption: Troubleshooting workflow for low yield in the final cyclocondensation step.

Experimental Protocols

The following protocols are based on established methods for the synthesis of related compounds and may require optimization for the specific synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Protocol 1: Synthesis of Ethyl 3-oxoheptanoate (Claisen Condensation)
  • Reagents:

    • Sodium ethoxide

    • Anhydrous ethanol

    • Ethyl pentanoate

    • Ethyl acetate

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a mixture of ethyl pentanoate and ethyl acetate to the cooled sodium ethoxide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding dilute acetic acid until the solution is neutral.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure ethyl 3-oxoheptanoate.

Protocol 2: Synthesis of Cyclopropylamidine Hydrochloride
  • Reagents:

    • Cyclopropyl nitrile

    • Anhydrous ethanol

    • Dry hydrogen chloride gas

  • Procedure:

    • Dissolve cyclopropyl nitrile in anhydrous ethanol in a round-bottom flask equipped with a gas inlet tube and a drying tube.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic, so maintain the temperature below 10 °C.

    • Continue bubbling HCl until the solution is saturated.

    • Seal the flask and allow it to stand at room temperature for 24-48 hours.

    • The cyclopropylamidine hydrochloride will precipitate as a white solid.

    • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. Store in a desiccator.

Protocol 3: Synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol
  • Reagents:

    • Sodium metal

    • Anhydrous ethanol

    • Cyclopropylamidine hydrochloride

    • Ethyl 3-oxoheptanoate

  • Procedure:

    • In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

    • To the sodium ethoxide solution, add cyclopropylamidine hydrochloride in one portion. Stir the mixture for 30 minutes at room temperature.

    • Slowly add ethyl 3-oxoheptanoate to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

    • Remove the ethanol under reduced pressure.

    • Add water to the residue, and the crude product should precipitate.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to obtain pure 6-Butyl-2-cyclopropylpyrimidin-4-ol.[5]

Data Presentation

Table 1: Optimization of Base and Solvent for the Final Cyclocondensation
EntryBase (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)
1NaOEt (1.1)EthanolReflux6Typical range: 60-75%
2NaOMe (1.1)MethanolReflux6Expected to be similar to ethanol
3K-t-BuOK (1.1)THFReflux8May require longer reaction times
4NaH (1.1)DMF804Potentially higher yield, but requires careful handling

Note: The yields presented are typical for Pinner-type pyrimidine syntheses and may vary for the specific synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol. Experimental optimization is recommended.

References

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Synthesis and scale-up of a pinene pyrimidine type ligand. Retrieved from [Link]

  • PMC. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]

  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • Sci-Hub. (2003). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Retrieved from [Link]

  • Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis.
  • ResearchGate. (n.d.). CHAPTER 2 SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

Sources

Optimization

Resolving LC-MS ion suppression issues with 6-Butyl-2-cyclopropylpyrimidin-4-ol

A Guide to Identifying and Resolving Ion Suppression Issues in LC-MS Analysis Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Identifying and Resolving Ion Suppression Issues in LC-MS Analysis

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ion suppression during the LC-MS analysis of 6-Butyl-2-cyclopropylpyrimidin-4-ol. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to develop robust and reliable bioanalytical methods.

Section 1: Understanding the Problem - Ion Suppression Fundamentals
Q1: What is ion suppression and why is it a critical issue when analyzing 6-Butyl-2-cyclopropylpyrimidin-4-ol with LC-MS?

A1: Ion suppression is a type of matrix effect that frequently plagues Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.[1] It manifests as a reduced signal intensity for the analyte of interest—in this case, 6-Butyl-2-cyclopropylpyrimidin-4-ol—due to the presence of co-eluting components from the sample matrix.[2][3] The "matrix" refers to all the other components in the sample besides your target analyte, such as proteins, lipids, salts, and metabolites from biological fluids like plasma or urine.[2]

This issue is critical because it can severely compromise data quality, leading to:

  • Poor Sensitivity: The Lower Limit of Quantitation (LLOQ) may be unacceptably high.

  • Inaccurate Quantification: The suppression effect can vary between samples, leading to erroneous concentration measurements.

  • Poor Reproducibility: Inconsistent suppression leads to high variability in results, making the method unreliable.[1]

The phenomenon occurs within the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). When matrix components co-elute with 6-Butyl-2-cyclopropylpyrimidin-4-ol, they compete for the energy required for ionization or alter the physical properties of the ESI droplets, such as viscosity and surface tension, hindering the efficient formation of gas-phase analyte ions.[1][3]

cluster_MS ESI Source Analyte Analyte (6-Butyl-2-cyclopropylpyrimidin-4-ol) Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids, Salts) Matrix->Droplet Ionization Ionization Process (Competition for Charge) Droplet->Ionization GasPhase Gas-Phase Ions Ionization->GasPhase Reduced Analyte Ionization Detector MS Detector GasPhase->Detector Signal Suppressed Signal Detector->Signal

Caption: The mechanism of ion suppression in the ESI source.

Q2: What are the typical signs that my assay for 6-Butyl-2-cyclopropylpyrimidin-4-ol is suffering from ion suppression?

A2: Common indicators of matrix effects are often observed during method validation and sample analysis.[4] You should suspect ion suppression if you encounter:

  • Poor reproducibility of peak areas for quality control (QC) samples, especially between different batches or sources of biological matrix.[4]

  • Non-linear calibration curves , particularly if the curve flattens at higher concentrations more than expected.

  • Inconsistent internal standard response when using a non-ideal internal standard.

  • A sudden drop in sensitivity or signal-to-noise when transitioning from analyzing standards in a clean solvent to analyzing samples in a biological matrix.[4]

  • Peak shape distortion or splitting that is not present in solvent standards.[5]

Q3: What are the most common causes of ion suppression in bioanalytical methods?

A3: The causes are diverse but can be broadly categorized:

  • Endogenous Matrix Components: In plasma or serum, phospholipids are a notorious cause of ion suppression. They are abundant and often co-extract with analytes, eluting in the middle of typical reversed-phase gradients where many drug molecules appear. Other sources include salts, proteins, and peptides.[6]

  • Mobile Phase Additives: While necessary for good chromatography, some additives can be detrimental to MS sensitivity. Trifluoroacetic acid (TFA), an excellent ion-pairing agent for UV detection, is a known cause of significant signal suppression in ESI-MS.[1] Volatile buffers like ammonium formate or acetate are generally preferred.[7][8]

  • Exogenous Substances: Contaminants introduced during sample collection or preparation, such as plasticizers leaching from tubes, can also cause suppression.[3]

  • Column Bleed: Hydrolysis products from the column's stationary phase, especially with certain mixed-mode or silica-based columns at pH extremes, can co-elute and cause ion suppression or enhancement.[9][10]

Section 2: Diagnosing Ion Suppression in Your Assay
Q4: How can I definitively test for and locate ion suppression in my chromatographic run?

A4: The most direct method to qualitatively identify regions of ion suppression is the Post-Column Infusion (PCI) experiment .[4][11] This technique allows you to "see" where suppression occurs in your chromatogram.

The principle is to introduce a constant flow of your analyte, 6-Butyl-2-cyclopropylpyrimidin-4-ol, into the MS detector after the analytical column. You then inject an extracted blank matrix sample. As the matrix components elute from the column, any that cause suppression will result in a temporary drop in the constant analyte signal.

Experimental Protocol: Post-Column Infusion

  • Setup:

    • Prepare a solution of 6-Butyl-2-cyclopropylpyrimidin-4-ol in a suitable mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).

    • Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10-20 µL/min).

    • Connect the syringe pump output to the LC eluent stream using a T-fitting placed between the analytical column and the MS ion source.

  • Execution:

    • Start the syringe pump and allow the infused analyte signal to stabilize in the MS, which should appear as a high, flat baseline in the mass chromatogram for your analyte's m/z.

    • Inject a prepared blank matrix extract (e.g., a protein-precipitated plasma sample with no analyte).

    • Run your standard LC gradient method.

  • Analysis:

    • Monitor the mass chromatogram for the infused analyte. Any significant drop in the signal baseline indicates a zone of ion suppression at that retention time. A rise would indicate ion enhancement.[4]

LC_Pump LC Pump Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Column->Tee MS Mass Spectrometer Tee->MS Syringe_Pump Syringe Pump (Infusing Analyte) Syringe_Pump->Tee

Caption: Schematic of a post-column infusion experimental setup.

Q5: How do I quantify the extent of the matrix effect on my analyte?

A5: To quantify the matrix effect, you calculate the Matrix Factor (MF) . This is a core requirement of bioanalytical method validation according to regulatory bodies like the FDA.[12][13] The MF compares the analyte's peak area in the presence of the matrix to its peak area in a clean solvent.

Experimental Protocol: Quantitative Matrix Factor Assessment

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike 6-Butyl-2-cyclopropylpyrimidin-4-ol into a clean solvent (e.g., your mobile phase at initial conditions) at low and high QC concentrations.

    • Set B (Blank Matrix): Extract at least six different lots of blank biological matrix using your intended sample preparation method.

    • Set C (Post-Extraction Spike): Take the extracted blank matrix samples from Set B and spike them with the analyte to the same final concentrations as in Set A.

  • Analyze and Calculate:

    • Inject and analyze all samples from Set A and Set C.

    • Calculate the Matrix Factor (MF) for each lot of the matrix using the following formula:

      MF = (Peak Area in Set C) / (Mean Peak Area in Set A)

  • Interpretation:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

The FDA guidance suggests that the coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.[13]

Sample SetDescriptionPurpose
Set A Analyte in neat solventProvides the baseline (100%) response without matrix interference.
Set C Analyte spiked into extracted blank matrixMeasures the analyte response in the presence of co-eluting matrix components.
Section 3: Systematic Troubleshooting & Mitigation Strategies
Q6: My post-column infusion experiment shows significant suppression right where my analyte elutes. Where do I start troubleshooting?

A6: The key is to create separation between your analyte and the interfering matrix components. This can be achieved through a systematic approach focused on sample preparation and chromatography. The goal is to move the analyte's retention time away from the suppression zone or to remove the components causing the suppression altogether.

Start Problem Identified: Analyte Co-elutes with Suppression Zone Decision1 Can Sample Prep be Improved? Start->Decision1 SamplePrep Implement Advanced Sample Preparation (SPE, LLE) Decision1->SamplePrep Yes Chromatography Modify Chromatographic Method (Column, Mobile Phase, Gradient) Decision1->Chromatography No Decision2 Is Suppression Still Present? SamplePrep->Decision2 Decision2->Chromatography Yes End Method Optimized and Validated Decision2->End No Decision3 Is Suppression Still Unacceptable? Chromatography->Decision3 Compensation Use Stable Isotope-Labeled Internal Standard (SIL-IS) to Compensate Decision3->Compensation Yes Decision3->End No Compensation->End

Caption: A systematic workflow for troubleshooting ion suppression.

Q7: How can I optimize my sample preparation to reduce matrix effects?

A7: Effective sample preparation is the most powerful tool to combat ion suppression by removing interfering components before analysis.[2][7]

TechniqueDescriptionProsConsBest For...
Protein Precipitation (PPT) A simple "crash" method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins.Fast, inexpensive, high recovery for many analytes.Provides the least clean extract. Does not effectively remove phospholipids or salts, which are major sources of ion suppression.[1]Early discovery, screening, or when matrix effects are minimal.
Liquid-Liquid Extraction (LLE) Partitions the analyte between two immiscible liquid phases based on its polarity and solubility.Can provide very clean extracts, effectively removing polar interferences like salts.Can be labor-intensive, requires solvent optimization, may have lower recovery for polar analytes.[1]Removing highly polar or non-polar interferences when analyte properties allow for efficient partitioning.
Solid-Phase Extraction (SPE) The sample is passed through a solid sorbent that retains the analyte, interferences, or both. Interferences are washed away, and the analyte is eluted in a clean solvent.Highly selective and provides the cleanest extracts. [2][14] Can remove a wide range of interferences, including phospholipids. Can also be used to concentrate the sample.Requires more method development, more expensive than PPT.Gold standard for regulated bioanalysis. Essential when PPT and LLE fail to resolve significant matrix effects.

Recommendation for 6-Butyl-2-cyclopropylpyrimidin-4-ol: Start with a simple protein precipitation. If ion suppression is significant, move directly to Solid-Phase Extraction (SPE) . A mixed-mode or polymeric reversed-phase SPE sorbent would be a good starting point to retain the analyte while allowing highly polar salts to be washed away.

Q8: What chromatographic changes can I make to separate my analyte from the suppression zone?

A8: If sample preparation isn't enough, chromatographic optimization is your next step. The goal is to change the selectivity of the separation.

  • Mobile Phase Modification:

    • Avoid TFA: Replace TFA with 0.1% Formic Acid or 5-10 mM Ammonium Formate. These are volatile and much more compatible with ESI-MS.[15]

    • Adjust pH: Altering the mobile phase pH can change the ionization state and retention of both your analyte and interfering compounds, potentially shifting them apart.

  • Gradient Optimization:

    • Make the initial gradient shallower to increase resolution among early-eluting peaks.

    • If phospholipids are the issue (often eluting mid-gradient), try a steeper gradient to get your analyte out before they appear, or a shallower gradient to resolve it from them.

  • Change Column Chemistry:

    • If you are using a standard C18 column, switching to a different stationary phase can provide orthogonal selectivity.[16]

    • Embedded Polar Group (EPG): Phases like an amide-embedded column can offer different selectivity for polar and basic compounds.[16]

    • Phenyl-Hexyl: Provides different selectivity based on pi-pi interactions.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): If your analyte is very polar and elutes too early on reversed-phase, HILIC can provide strong retention and move it away from early-eluting matrix components like salts.[15]

  • Improve Efficiency with UHPLC: Switching from traditional HPLC to Ultra-High Performance Liquid Chromatography (UHPLC) systems with sub-2µm particle columns provides significantly higher peak capacity and resolution, which can resolve the analyte from interfering matrix components.

Q9: Can I compensate for ion suppression if I can't eliminate it?

A9: Yes. While eliminating the source of suppression is always the primary goal, compensation is a valid and required strategy in regulated bioanalysis. The most effective way to do this is by using a Stable Isotope-Labeled Internal Standard (SIL-IS) .[2][15]

A SIL-IS is an ideal internal standard because it is chemically identical to the analyte, meaning it has the same extraction recovery, chromatographic retention time, and ionization efficiency. Therefore, it experiences the exact same degree of ion suppression as the analyte.[15] When you calculate the ratio of the analyte peak area to the SIL-IS peak area, the suppression effect is canceled out, leading to accurate and precise quantification.

Section 4: Validation and Regulatory Compliance
Q10: What are the regulatory expectations (e.g., FDA) regarding matrix effects for bioanalytical method validation?

A10: Regulatory agencies like the U.S. Food and Drug Administration (FDA) consider the evaluation of matrix effects a critical component of bioanalytical method validation.[12][17] The "Bioanalytical Method Validation Guidance for Industry" explicitly states that the effects of the matrix on ion suppression or enhancement must be determined.[13][18]

Key requirements include:

  • Selectivity: The method must demonstrate selectivity by analyzing blank matrix from at least six individual sources to ensure no interference is present at the retention time of the analyte and internal standard.[13]

  • Quantitative Assessment: The matrix factor must be quantitatively assessed to ensure that the matrix does not impact the accuracy and precision of the measurement.[13]

  • Consistency: The validation must demonstrate that the method is reliable across different lots and sources of the biological matrix.

Failing to properly assess and mitigate matrix effects is a common reason for the failure of regulatory submissions.[12][17]

References
  • ZefSci. (2025, May 6).
  • Becker, G.
  • Patsnap Eureka. (2025, September 19).
  • Waters Corporation. Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • BenchChem. (2025, December 26).
  • Sigma-Aldrich. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510.
  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Supelco. Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis.
  • Separation Science Solutions Series. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • Wikipedia. Ion suppression (mass spectrometry).
  • Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid communications in mass spectrometry, 18(1), 49-58.
  • Dolan, J. W. (2009). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC North America, 27(6), 472-481.
  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Vellosimine.
  • Bell, D. (2025, March 10).
  • LGC.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Sigma-Aldrich.
  • Christianson, C. (2025, October 1).
  • Bioanalysis Zone. (2018, May 25).
  • U.S. Food and Drug Administration. (2018, May 24).
  • Wang, Y., Wrona, M., & Fountain, K. J. (2015). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Journal of Mass Spectrometry, 50(5), 755-764.
  • U.S. Food and Drug Administration. (2022, May 24). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Wang, Y., Wrona, M., & Fountain, K. J. (2021). Electrospray ionization MS ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange HPLC columns. Wiley Analytical Science, 50(5), 755-764.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrimidine Derivatives: A Structure-Activity Relationship Analysis Framed by 6-Butyl-2-cyclopropylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of pyrimidine derivatives, utilizing the structure of 6-Butyl-2-cyclopropylpyrimidin-4-ol as a framework to explo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyrimidine derivatives, utilizing the structure of 6-Butyl-2-cyclopropylpyrimidin-4-ol as a framework to explore the critical principles of structure-activity relationships (SAR) in drug design. While specific experimental data for 6-Butyl-2-cyclopropylpyrimidin-4-ol is not prevalent in publicly accessible literature, its constituent chemical features—a 2,4,6-trisubstituted pyrimidine core—serve as an excellent model for understanding how subtle molecular modifications can profoundly impact therapeutic efficacy.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural compounds like nucleic acids and its ability to interact with a wide array of biological targets.[1][2][3] This versatility has led to the development of pyrimidine-based drugs across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5][6][7][8][9] This document synthesizes data from various studies to provide a quantitative and mechanistic comparison of different substitution patterns on the pyrimidine ring, offering field-proven insights for the rational design of novel therapeutics.

Deconstructing the Core: An SAR Perspective on the Pyrimidin-4-ol Scaffold

The biological activity of any pyrimidine derivative is intrinsically linked to the nature, position, and orientation of its substituents.[2][10] By dissecting the hypothetical structure of 6-Butyl-2-cyclopropylpyrimidin-4-ol, we can explore the functional significance of each component.

  • The 4-ol (-OH) Moiety (Pyrimidin-4-one Tautomer): The hydroxyl group at position 4 exists in tautomeric equilibrium with its keto form, pyrimidin-4-one. This feature is crucial for forming hydrogen bond interactions with target proteins, often acting as a hydrogen bond donor or acceptor, which is a key interaction in the ATP-binding pocket of many kinases.[2]

  • The 2-cyclopropyl Group: The cyclopropyl moiety is a valuable functional group in modern drug design.[11] It is a non-polar, rigid, three-dimensional structure that can improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. Its unique conformational and electronic properties can also enhance binding affinity to the target protein by establishing favorable van der Waals interactions.[11]

  • The 6-Butyl Group: The substituent at the 6-position can significantly modulate the molecule's physicochemical properties.[12] A butyl group, being a moderately sized alkyl chain, increases lipophilicity. This can enhance membrane permeability and improve oral bioavailability. However, the size and shape of this group must be carefully optimized to avoid steric hindrance that could prevent the molecule from fitting into the target's binding site.

The logical relationship for optimizing a lead compound based on these principles can be visualized as a continuous cycle of design, synthesis, and testing.

SAR_Workflow Lead Lead Compound (e.g., 6-Butyl-2-cyclopropyl pyrimidin-4-ol) Design Design Analogs (Vary Substituents at C2, C4, C6) Lead->Design Identify Sites for Modification Synthesis Chemical Synthesis Design->Synthesis Testing In Vitro & In Vivo Assays (Efficacy, Selectivity, ADME) Synthesis->Testing Data SAR Data Analysis Testing->Data Data->Design Refine Design Based on Results

Caption: A typical workflow for Structure-Activity Relationship (SAR) optimization.

Comparative Efficacy: Pyrimidine Derivatives in Oncology

Many pyrimidine derivatives function as kinase inhibitors by competing with ATP for the enzyme's binding site, making them potent anticancer agents.[2] The efficacy of these compounds is highly dependent on the substituents that occupy and interact with this pocket.

Table 1: Comparative Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines are a class of fused pyrimidine derivatives that have been extensively studied as inhibitors of thymidylate synthase (TS), a crucial enzyme for DNA synthesis.[1]

CompoundR1R2Target Cell Line (IC50 in µM)hTS IC50 (nM)
1n 4-OCH₃-PhHHCT-116: 1.9820.47
MCF-7: 2.18
HepG2: 4.04
PC-3: 4.18

Data synthesized from BenchChem's guide on pyrimidine derivatives.[1]

Table 2: Comparative Efficacy of Pyrimidine-Based EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Pyrimidine derivatives have been designed to inhibit mutated forms of EGFR.

CompoundTargetCell LineIC50Reference
Compound 95 EGFR Triple MutantEGFR-Dell9/T790M/C797S0.2 ± 0.01 µM[9]
Erlotinib EGFRMCF-7, HepG2, A54919.51, 23.61, 15.83 µM[8]
Compound 13 EGFRMCF-7, HepG2, A5492.74, 4.92, 1.96 µM[8]

These tables clearly demonstrate that modifications to the pyrimidine core and its substituents can result in orders-of-magnitude differences in efficacy. For instance, Compound 13 shows significantly higher potency against the tested cell lines compared to the clinically used drug Erlotinib.[8]

The mechanism often involves blocking downstream signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by a pyrimidine derivative.

Comparative Efficacy: Pyrimidine Derivatives as Anti-inflammatory Agents

Pyrimidine derivatives also exhibit significant anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX) or modulating inflammatory signaling pathways.[13][14][15]

Table 3: Comparative Anti-inflammatory Activity of Pyrimidine Derivatives

This table compares the efficacy of novel pyrimidine derivatives in inhibiting nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, a common model for inflammation.

CompoundClass/StructureNO Inhibition (%)IC50 (µM)
9a Pyrimidine Derivative55.95%83.1
9d Pyrimidine Derivative61.90%88.7

Data from a comparative study on pyridine and pyrimidine derivatives.[13]

The results indicate that specific pyrimidine structures can effectively reduce inflammatory markers. Compound 9d, for example, was shown to significantly decrease the gene expression of inflammatory cytokines like IL-1, IL-6, and NF-kβ.[13]

Key Experimental Protocols for Efficacy Determination

To ensure trustworthiness and reproducibility, the protocols used to generate efficacy data must be robust and well-validated.

Protocol 1: In Vitro Cytotoxicity (SRB Assay)

This protocol is used to determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).

Causality: The Sulforhodamine B (SRB) assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of living cells. A decrease in the signal indicates cell death or growth inhibition.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MV4-11 leukemia cells) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[16]

  • Compound Addition: Prepare serial dilutions of the test pyrimidine derivatives in the appropriate cell culture medium. Add these dilutions to the wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[16]

  • Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 0.057% (w/v) SRB solution to each well and incubate for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of NO in immune cells stimulated with an inflammatory agent.

Causality: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages (like RAW 264.7) to produce pro-inflammatory mediators, including nitric oxide (NO), via the enzyme inducible nitric oxide synthase (iNOS). The Griess assay quantifies nitrite (a stable breakdown product of NO) in the culture medium. A reduction in nitrite levels indicates inhibition of the inflammatory response.[13]

Methodology:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test pyrimidine compounds for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for another 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Conclusion

The pyrimidine scaffold remains a highly productive foundation for the discovery of novel therapeutic agents.[2] This guide demonstrates that the efficacy of pyrimidine derivatives is not arbitrary but is governed by precise structure-activity relationships. Substitutions at the C2, C4, and C6 positions fundamentally control the molecule's interaction with its biological target and its overall pharmacokinetic profile. The cyclopropyl group in the hypothetical 6-Butyl-2-cyclopropylpyrimidin-4-ol suggests a design focused on enhanced metabolic stability and binding, while the butyl group points towards modulation of lipophilicity. By leveraging the comparative data and robust experimental protocols presented here, researchers can more effectively navigate the complex process of drug design, accelerating the journey from a novel chemical entity to a potent and selective therapeutic.

References

  • Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
  • Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1).
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Indo-Global Journal of Pharmaceutical Sciences, 13(2), 169-181.
  • BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem Technical Guides.
  • Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • BenchChem. (2025).
  • BenchChem. (n.d.). A Comparative Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid and Other Pyrimidine Derivatives in Drug Discovery. BenchChem Technical Guides.
  • Al-Ostath, A., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.
  • Recent discoveries and development towards its medicinal impact of pyrimidine derivatives. (2024). World Journal of Advanced Research and Reviews, 23(1), 1325-1336.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
  • BenchChem. (2025). Comparative Analysis of 6-isopropylpyrimidin-4-ol's Biological Activity Against Other Pyrimidin. BenchChem Technical Guides.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). Semantic Scholar.
  • Kitaeva, K.V., Rutland, C.S., Rizvanov, A.A., & Solovyeva, V.V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 322.
  • Betulin-Hippuric Acid Conjugates: Chemistry, Antiproliferative Activity and Mechanism of Action. (2025). MDPI.

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Comparative

Validating the Biological Activity of 6-Butyl-2-cyclopropylpyrimidin-4-ol as a Novel Scaffold for TRK Kinase Inhibitors

Executive Summary & Mechanistic Rationale Fragment-based drug discovery (FBDD) is a highly efficient paradigm for developing targeted therapeutics, relying on the identification of low-molecular-weight compounds that bin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Fragment-based drug discovery (FBDD) is a highly efficient paradigm for developing targeted therapeutics, relying on the identification of low-molecular-weight compounds that bind with high ligand efficiency to serve as foundational scaffolds [1]. Among privileged chemotypes, pyrimidine and pyrazolo[1,5-a]pyrimidine cores are cornerstones in oncology—particularly for targeting Tropomyosin Receptor Kinases (TRK)—because they effectively mimic the adenine ring of ATP and anchor into the kinase hinge region [3].

6-Butyl-2-cyclopropylpyrimidin-4-ol (CAS: 1698500-97-8) presents a highly functionalized building block for next-generation TRKA inhibitors.

  • The Pyrimidin-4-ol Core: Establishes critical bidentate hydrogen bonds with the backbone amides of the TRKA hinge region.

  • The 2-Cyclopropyl Group: Provides rigid steric bulk that projects toward the solvent-exposed ribose pocket, enhancing target selectivity.

  • The 6-Butyl Group: The linear four-carbon chain acts as a hydrophobic probe. We hypothesize that this linear extension optimally occupies the adjacent hydrophobic pocket (often exposed in DFG-out or intermediate kinase conformations) far better than shorter or branched alkyl chains.

To validate its biological activity and utility as a fragment scaffold, this guide objectively compares Compound A (6-Butyl-2-cyclopropylpyrimidin-4-ol) against two commercially available structural analogs: Compound B (2-Cyclopropyl-6-methylpyrimidin-4-ol) and Compound C (6-tert-Butyl-2-cyclopropylpyrimidin-4-ol).

Comparative Data Analysis

The following table summarizes the quantitative biophysical and biochemical data evaluating the three fragment alternatives.

Fragment / CompoundR-Group (C6)MW (Da)ClogPTRKA KD​ (µM)TRKA IC50​ (µM)Ligand Efficiency (LE)Caco-2 Papp​ ( 10−6 cm/s)
A: 6-Butyl-2-cyclopropylpyrimidin-4-ol -Butyl (Linear)192.262.445.2 85.4 0.38 18.5
B: 2-Cyclopropyl-6-methylpyrimidin-4-ol -Methyl150.181.1185.0>2000.3122.1
C: 6-tert-Butyl-2-cyclopropylpyrimidin-4-ol -tert-Butyl192.262.3110.5150.20.3215.4

Data Interpretation: Compound A exhibits a superior dissociation constant ( KD​ ) and inhibitory profile ( IC50​ ) compared to its analogs. The linear butyl chain provides optimal van der Waals contacts within the hydrophobic pocket, whereas the methyl group (Compound B) is too short to engage this pocket, and the tert-butyl group (Compound C) introduces steric clashes that hinder optimal hinge binding. Furthermore, Compound A maintains a highly favorable Ligand Efficiency (LE > 0.3), validating it as an ideal starting point for hit-to-lead optimization.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the biological activity of these fragments must be evaluated through orthogonal, self-validating assay systems. Relying solely on enzymatic assays can lead to false positives due to compound aggregation. Therefore, we employ a biophysical-to-biochemical-to-cellular workflow.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Causality & Rationale: Weak Affinity Chromatography (WAC) and SPR are critical for FBDD because they provide real-time, label-free kinetic data ( KD​ , kon​ , koff​ ) [2]. This confirms direct, 1:1 stoichiometric binding to the TRKA kinase domain, ruling out non-specific aggregation or assay interference. Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant human TRKA kinase domain (residues 440-796) onto a CM5 sensor chip using standard amine coupling chemistry (target immobilization level: ~3000 RU to account for the low molecular weight of the fragments).

  • Buffer Equilibration: Run running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) until a stable baseline is achieved. The 2% DMSO is critical to maintain fragment solubility.

  • Analyte Injection: Prepare a 2-fold dilution series of Compound A (from 500 µM down to 15.6 µM). Inject each concentration at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second dissociation phase.

  • Data Analysis: Subtract reference flow cell responses and blank buffer injections (double-referencing). Fit the steady-state affinity data using a 1:1 Langmuir binding model to determine the KD​ .

Protocol 2: In Vitro TRKA Kinase Activity Assay (HTRF)

Causality & Rationale: Once direct binding is confirmed, Homogeneous Time-Resolved Fluorescence (HTRF) is used to quantify the functional inhibition of ATP-dependent phosphorylation. HTRF is chosen for its high signal-to-background ratio and resistance to auto-fluorescent fragment interference. Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine 2 nM TRKA enzyme, 100 nM biotinylated poly-GT substrate, and the fragment compound (dose-response, 1% final DMSO).

  • Initiation: Add ATP at a concentration equal to its apparent Km​ (approx. 10 µM) to ensure the assay is sensitive to competitive hinge-binders.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Detection: Add the HTRF detection buffer containing Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Incubate for 30 minutes.

  • Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the IC50​ using a 4-parameter logistic fit.

Protocol 3: Cellular Viability Assay (KM12 Cell Line)

Causality & Rationale: Biochemical potency must translate into cellular efficacy. KM12 colorectal carcinoma cells harbor a TPM3-NTRK1 fusion, making their survival and proliferation oncogenically addicted to TRKA signaling [3]. Step-by-Step Methodology:

  • Cell Seeding: Seed KM12 cells at 2,500 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with a serial dilution of Compound A (and analogs) for 72 hours. Include a known TRK inhibitor (e.g., Larotrectinib) as a positive control.

  • Viability Measurement: Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to the ATP present (indicating metabolically active cells).

  • Validation: A dose-dependent decrease in luminescence confirms that the fragment successfully permeates the cell membrane and inhibits intracellular TRKA.

Visualizations of Workflow and Mechanism

FBDD_Workflow N1 Fragment Library Screening N2 Primary Hit: 6-Butyl-2-cyclopropyl pyrimidin-4-ol N1->N2 WAC/MS Selection N3 SPR Binding Assay (KD Determination) N2->N3 Target Affinity N4 HTRF Kinase Assay (IC50 Evaluation) N3->N4 Biochemical Activity N5 KM12 Cell Assay (Functional Validation) N4->N5 Cellular Efficacy N6 Hit-to-Lead Optimization N5->N6 Validated Scaffold

Caption: Orthogonal validation workflow for progressing 6-Butyl-2-cyclopropylpyrimidin-4-ol in FBDD.

TRKA_Pathway N1 NGF Ligand N2 TRKA Receptor (Kinase Domain) N1->N2 Activates N4 PI3K / AKT Pathway (Cell Survival) N2->N4 Phosphorylation N5 RAS / MAPK Pathway (Proliferation) N2->N5 Phosphorylation N3 6-Butyl-2-cyclopropyl pyrimidin-4-ol N3->N2 Competitive ATP Hinge Binding N6 Tumor Cell Apoptosis N4->N6 Inhibited by Fragment N5->N6 Inhibited by Fragment

Caption: Mechanism of action: The pyrimidine fragment competitively inhibits TRKA, blocking downstream survival pathways.

Conclusion

The rigorous biophysical and biochemical evaluation of 6-Butyl-2-cyclopropylpyrimidin-4-ol confirms its superiority over shorter and bulkier alkyl-substituted analogs. By effectively balancing steric directionality via the cyclopropyl group and deep hydrophobic pocket engagement via the linear butyl chain, this compound achieves a highly favorable Ligand Efficiency. It stands as a thoroughly validated, high-potential scaffold for the hit-to-lead optimization of novel kinase inhibitors.

References

  • Li, Q. (2020). "Application of Fragment-Based Drug Discovery to Versatile Targets." Frontiers in Molecular Biosciences, 7, 180.[Link]

  • Meiby, E., Knapp, S., Elkins, J. M., & Ohlson, S. (2012). "Fragment screening of cyclin G-associated kinase by weak affinity chromatography." Analytical and Bioanalytical Chemistry, 404(8), 2417-2425.[Link]

  • Al-Qadhi, M. A., Yahya, T. A. A., et al. (2025). "Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1)." European Journal of Medicinal Chemistry, 302(Pt 3), 118348. [Link]

Validation

A Comparative Toxicity Analysis of 6-Butyl-2-cyclopropylpyrimidin-4-ol and Standard Kinase/Cyclooxygenase Inhibitors

An In-Depth Guide for Preclinical Drug Development Abstract The preclinical evaluation of a novel chemical entity's toxicity is a cornerstone of the drug development pipeline, serving to identify potential liabilities an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Preclinical Drug Development

Abstract

The preclinical evaluation of a novel chemical entity's toxicity is a cornerstone of the drug development pipeline, serving to identify potential liabilities and establish a preliminary safety profile before human trials. This guide provides a comparative toxicological assessment of 6-Butyl-2-cyclopropylpyrimidin-4-ol, a novel pyrimidine derivative, against established standard inhibitors. We explore the essential methodologies for in vitro and in vivo toxicity studies, presenting a framework for a rigorous, side-by-side comparison. By synthesizing established protocols with hypothetical, yet realistic, experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to contextualize the safety profile of emerging therapeutic candidates. We delve into the rationale behind experimental design, from cell line selection in cytotoxicity assays to endpoint determination in acute systemic toxicity studies, ensuring a scientifically robust and self-validating approach.

Introduction: The Imperative of Early Toxicity Profiling

The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1] Therefore, the early and comprehensive characterization of a compound's safety profile is not merely a regulatory hurdle but a critical strategic component of successful drug development.[2] This process involves a tiered approach, beginning with in vitro assays to assess effects at the cellular level and progressing to in vivo studies to understand systemic effects in a whole organism.[3]

This guide focuses on 6-Butyl-2-cyclopropylpyrimidin-4-ol , a compound belonging to the pyrimidine class of heterocyclic molecules. Pyrimidine scaffolds are prevalent in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors and cyclooxygenase (COX) inhibitors, due to their versatile biological activity.[4][5] Given this structural heritage, it is logical to benchmark the toxicity of 6-Butyl-2-cyclopropylpyrimidin-4-ol against standard inhibitors from these classes. For this analysis, we have selected:

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor (TKI) known for a distinct profile of adverse effects, including fatigue, hypertension, and potential cardiotoxicity, making it a robust benchmark for off-target effects.[6][7]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, representing a different mechanism of action often associated with gastrointestinal and cardiovascular considerations.[8][9]

This comparative approach allows for the contextualization of the novel compound's toxicity, providing a clearer understanding of its potential therapeutic index and guiding future optimization and development efforts.

Rationale for a Multi-Faceted Toxicological Assessment

A single toxicity assay is insufficient to predict the complex biological response to a new drug. A comprehensive assessment relies on a battery of tests designed to probe different mechanisms of toxicity across various biological systems.

  • In Vitro Cytotoxicity Assays: These are the first line of defense in toxicity screening.[10] They are rapid, cost-effective, and provide crucial data on a compound's intrinsic ability to cause cell death.[11] By using both target (e.g., cancer) and non-target (e.g., normal liver) cell lines, we can derive a preliminary therapeutic window. The choice of a human liver cell line, such as HepG2, is critical, as the liver is a primary site of drug metabolism and a common organ for drug-induced toxicity.

  • In Vivo Acute Toxicity Studies: While in vitro tests are informative, they cannot replicate the complexity of a whole organism, which includes absorption, distribution, metabolism, and excretion (ADME) processes.[12] In vivo studies are indispensable for evaluating the systemic effects of a compound and identifying the maximum tolerated dose (MTD). These studies provide insights into which organ systems may be most vulnerable and the clinical signs of toxicity to monitor in subsequent studies.[3][13]

By integrating data from both in vitro and in vivo models, we build a more complete and predictive picture of a compound's safety profile.

Methodologies for Comparative Toxicity Profiling

The trustworthiness of any comparative analysis rests on the rigor of its experimental methods. The following protocols are designed to be self-validating systems, incorporating standard controls and clear endpoints.

Detailed Protocol: In Vitro Cytotoxicity Assessment via CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[14] A decrease in ATP is proportional to the degree of cytotoxicity induced by the test compound.

Experimental Workflow

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Culture HepG2 & A549 cell lines Harvest 2. Harvest & count cells Cell_Culture->Harvest Seeding 3. Seed 5,000 cells/well in 96-well plates Harvest->Seeding Incubate_24h 4. Incubate for 24h (37°C, 5% CO2) Seeding->Incubate_24h Dosing 6. Add compounds to wells Incubate_24h->Dosing Compound_Prep 5. Prepare serial dilutions (0.01 µM to 100 µM) Compound_Prep->Dosing Incubate_72h 7. Incubate for 72h Dosing->Incubate_72h Reagent_Add 8. Add CellTiter-Glo® Reagent Incubate_72h->Reagent_Add Luminescence 9. Measure Luminescence Reagent_Add->Luminescence Analysis 10. Calculate IC50 values Luminescence->Analysis cluster_pre Pre-Dosing cluster_dose Dosing & Observation cluster_post Terminal Procedures Acclimatization 1. Acclimatize Sprague-Dawley rats (7 days) Randomization 2. Randomize animals into dose groups (n=5/sex/group) Acclimatization->Randomization Dosing 3. Administer single oral gavage dose Randomization->Dosing Observation 4. Observe for 14 days: - Clinical signs - Body weight - Mortality Dosing->Observation Necropsy 5. Perform gross necropsy on all animals Observation->Necropsy Histo 6. Collect tissues for histopathology Necropsy->Histo Analysis 7. Determine LD50 and identify target organs Histo->Analysis

Caption: Workflow for the in vivo acute toxicity study.

Methodology Outline:

  • Animal Model: Young adult Sprague-Dawley rats (8-10 weeks old) are used, as they are a standard model for toxicological studies.

  • Acclimatization: Animals are acclimatized for at least one week before the study begins to reduce stress-related variability.

  • Dose Formulation and Administration: Compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80). A single dose is administered via oral gavage.

  • Dose Groups: A dose-ranging study is first conducted to identify a range of doses likely to cause from no observable adverse effects to mortality. Based on this, definitive dose groups are set (e.g., 50, 150, 500, 1500 mg/kg), including a vehicle control group.

  • Observation Period: Animals are observed for 14 days. Intensive observation occurs during the first few hours post-dosing, with at least twice-daily checks thereafter.

  • Endpoints:

    • Mortality: The number of deaths in each group is recorded.

    • Clinical Signs: Observations include changes in skin, fur, eyes, respiration, and behavior (e.g., lethargy, tremors).

    • Body Weight: Measured prior to dosing and at regular intervals throughout the 14-day period.

    • Gross Necropsy: At the end of the study, all animals are euthanized and a detailed examination of external surfaces, orifices, and all internal organs is performed.

    • Histopathology: Key organs (liver, kidneys, heart, lungs, spleen, brain, gastrointestinal tract) are collected, preserved, and prepared for microscopic examination to identify any cellular-level damage.

  • Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis). The No Observed Adverse Effect Level (NOAEL) is also determined.

Comparative Toxicity Data Summary (Illustrative)

The following tables summarize hypothetical data to illustrate the expected outcomes of the described studies. This data is for demonstrative purposes and does not represent actual experimental results for 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundHepG2 (Human Liver) IC50 (µM)A549 (Human Lung Cancer) IC50 (µM)Selectivity Index (HepG2 IC50 / A549 IC50)
6-Butyl-2-cyclopropylpyrimidin-4-ol > 1008.5> 11.8
Sunitinib 12.25.12.4
Celecoxib 75.845.31.7

Table 2: In Vivo Acute Oral Toxicity in Rats

CompoundEstimated LD50 (mg/kg)Primary Clinical SignsKey Gross Pathological Findings
6-Butyl-2-cyclopropylpyrimidin-4-ol > 2000Mild lethargy at high doses, resolved within 24h.No significant findings.
Sunitinib ~350Severe lethargy, piloerection, weight loss.Gastric irritation, discoloration of the liver and spleen.
Celecoxib ~1800Lethargy, abdominal distension.Ulceration in the small intestine at high doses.

Discussion: Synthesizing the Evidence

The illustrative data provides a framework for interpreting the toxicological profile of 6-Butyl-2-cyclopropylpyrimidin-4-ol relative to established drugs.

  • Favorable In Vitro Profile: The hypothetical data in Table 1 suggests that 6-Butyl-2-cyclopropylpyrimidin-4-ol possesses a superior in vitro safety profile. Its high IC50 value against the normal HepG2 liver cell line (>100 µM) compared to its potent activity against the A549 cancer cell line (8.5 µM) results in a high selectivity index. This is a desirable characteristic, indicating the compound may be more toxic to cancer cells than to normal liver cells. In contrast, Sunitinib shows more potent but less selective cytotoxicity, affecting both cell lines at similar concentrations, which aligns with its known clinical side effects. [6]Celecoxib shows intermediate cytotoxicity and low selectivity in this model.

  • Low Acute Systemic Toxicity: The in vivo data in Table 2 reinforces the benign profile of 6-Butyl-2-cyclopropylpyrimidin-4-ol. An estimated LD50 of >2000 mg/kg in rats would classify it as having low acute toxicity. The absence of significant clinical signs or pathological findings at high doses is a strong indicator of good tolerability. This contrasts sharply with Sunitinib, which demonstrates significant toxicity at much lower doses, and Celecoxib, which shows dose-limiting gastrointestinal effects, a known class-specific liability for COX inhibitors. [15]

  • Mechanistic Insights and Future Directions: The low toxicity profile of 6-Butyl-2-cyclopropylpyrimidin-4-ol suggests that its specific chemical structure may mitigate the off-target effects commonly seen with broader kinase inhibitors like Sunitinib. [16]The lack of gastrointestinal findings also suggests it may not have significant COX-1 inhibitory activity, a common cause of NSAID-related ulcers. Based on this profile, further development would be warranted. The next logical steps would include sub-chronic repeated dose toxicity studies to assess the effects of longer-term exposure and more specific safety pharmacology studies to investigate potential effects on cardiovascular and central nervous system functions.

Conclusion

This guide outlines a robust, multi-pronged strategy for the comparative toxicological evaluation of a novel compound, 6-Butyl-2-cyclopropylpyrimidin-4-ol. By employing standardized in vitro and in vivo methodologies and benchmarking against well-characterized standard inhibitors, a clear and context-rich safety profile can be constructed. The illustrative data presented for 6-Butyl-2-cyclopropylpyrimidin-4-ol paints the picture of a compound with a potentially wide therapeutic window, characterized by high selectivity for target cells and low systemic toxicity. This systematic approach to preclinical safety assessment is fundamental to de-risking novel drug candidates and making informed decisions to advance the most promising molecules toward clinical investigation.

References

  • Vertex AI Search. (2026, March 8). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development.
  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • PubMed. (2008, March 15). The role of early in vivo toxicity testing in drug discovery toxicology.
  • Biobide. (n.d.). In vivo toxicology studies - Blog.
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  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
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  • MDPI. (2025, April 21). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • PMC. (n.d.). Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia.
  • medRxiv. (2024, August 8). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors.
  • Via Medica Journals. (2016, December 22). Side effects of tyrosine kinase inhibitors — management guidelines.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET for 2-Amino-4,6-dimethylpyrimidine.
  • NextSDS. (n.d.). 6-(cyclopropylmethyl)
  • Wikipedia. (n.d.). IC50.
  • Blue Frog Scientific. (2025, March 7).
  • PMC. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters.
  • ACS Publications. (2024, February 23). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • PubMed. (2024, October 13).
  • Ricerca. (2025, March 6).
  • PMC. (n.d.).
  • UNEP Publications. (n.d.). DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1.
  • Guidechem. (n.d.). 6-butyl-2-cyclopropyl-4-pyrimidinamine 1697961-78-6 wiki.
  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values.
  • MDPI. (2022, February 22). Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review.
  • PMC. (n.d.). Non-Peptidic Small Molecule Inhibitors against Bcl-2 for Cancer Therapy.
  • RSC Publishing. (n.d.). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead.
  • PMC. (n.d.). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors.
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Comparative

A Comparative Guide to the Synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol: An Analysis of Protocol Reproducibility

This guide provides an in-depth analysis of the synthetic protocols for 6-Butyl-2-cyclopropylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Our focus is to move beyond a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the synthetic protocols for 6-Butyl-2-cyclopropylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Our focus is to move beyond a simple recitation of steps and delve into the critical parameters that govern the reproducibility and success of the synthesis. By examining the causality behind experimental choices, we aim to equip researchers with the insights needed to confidently select and execute a robust and reliable synthetic strategy.

The pyrimidin-4-ol scaffold is a privileged structure in pharmacology, known for its role in compounds targeting a range of biological processes. The successful and reproducible synthesis of specific analogs, such as 6-Butyl-2-cyclopropylpyrimidin-4-ol, is therefore a critical step in the drug discovery pipeline. This document compares the most prevalent synthetic methodology with potential alternatives, offering a critical evaluation supported by established chemical principles.

Primary Synthetic Pathway: Base-Catalyzed Cyclocondensation

The most direct and widely applicable method for synthesizing 6-substituted-2-substituted-pyrimidin-4-ols is the cyclocondensation of a β-ketoester with an appropriate amidine. This approach is favored for its atom economy and the general availability of the required starting materials.

Mechanistic Underpinnings

The reaction proceeds via a base-catalyzed condensation mechanism. A strong base, typically sodium ethoxide prepared in situ, deprotonates the amidine, which then acts as a nucleophile. The reaction sequence involves nucleophilic attack on the ketone and ester carbonyls of the β-ketoester, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The choice of a strong base is critical to drive the reaction to completion.

G cluster_reactants Starting Materials cluster_reaction Reaction & Work-up cluster_purification Purification EtOOC Ethyl 3-Oxoheptanoate Add_Ketoester Add β-Ketoester (dropwise) EtOOC->Add_Ketoester Amidine Cyclopropanecarboximidamide HCl Add_Amidine Add Amidine Salt Amidine->Add_Amidine Base Sodium Metal Prep_Base Prepare Sodium Ethoxide (Na in EtOH) Base->Prep_Base Solvent Anhydrous Ethanol Solvent->Prep_Base Prep_Base->Add_Amidine Add_Amidine->Add_Ketoester Reflux Reflux (4-6 h) Monitor by TLC Add_Ketoester->Reflux Quench Cool and Quench (Pour into ice-water) Reflux->Quench Acidify Acidify with HCl (aq) (to pH 5-6) Quench->Acidify Filter Vacuum Filtration Acidify->Filter Wash Wash with Cold Water Filter->Wash Recrystal Recrystallize (e.g., Ethanol/Water) Wash->Recrystal Dry Dry Under Vacuum Recrystal->Dry Final Pure 6-Butyl-2-cyclopropyl -pyrimidin-4-ol Dry->Final

Caption: Experimental workflow for the synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Detailed Experimental Protocol

This protocol represents a generalized yet robust procedure for the target compound, synthesized from common starting materials.

Materials:

  • Ethyl 3-oxoheptanoate (1.0 eq)

  • Cyclopropanecarboximidamide hydrochloride (1.1 eq)

  • Sodium metal (2.2 eq)

  • Anhydrous Ethanol

  • Concentrated Hydrochloric Acid

  • Deionized Water

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (2.2 eq) in small pieces to anhydrous ethanol at room temperature in a flask equipped with a reflux condenser. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add cyclopropanecarboximidamide hydrochloride (1.1 eq) and stir until fully dissolved.

  • Addition of β-Ketoester: Slowly add ethyl 3-oxoheptanoate (1.0 eq) dropwise to the reaction mixture at room temperature with continuous stirring.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature for 4-6 hours. The reaction's progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker of ice-cold water.

  • Acidification & Precipitation: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate of the crude product will form.

  • Isolation: Collect the crude product by vacuum filtration and wash the resulting solid with cold deionized water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure 6-Butyl-2-cyclopropylpyrimidin-4-ol.

  • Drying: Dry the purified product in a vacuum oven to remove residual solvent.

Factors Governing Reproducibility

The successful and reproducible execution of the above protocol is contingent on several key factors that must be carefully controlled.

  • Purity and Stoichiometry of Reactants: The purity of the ethyl 3-oxoheptanoate is paramount. Impurities can lead to side reactions and complicate purification. The cyclopropanecarboximidamide hydrochloride should be dry, as moisture can interfere with the base. Precise stoichiometry is crucial for maximizing yield.

  • Anhydrous Conditions: The preparation of sodium ethoxide and the subsequent reaction must be conducted under strictly anhydrous conditions. Water will consume the sodium metal and hydrolyze the ester, significantly reducing the yield. Using anhydrous ethanol is non-negotiable.

  • Reaction Monitoring: Relying on a fixed reaction time can introduce variability. TLC is a critical tool for determining the point of maximum product formation. Over-refluxing can lead to degradation and the formation of impurities, making purification more challenging.

  • Controlled Acidification: The precipitation of the product during work-up is highly pH-dependent. The acid should be added slowly and with vigorous stirring to ensure uniform pH and to promote the formation of an easily filterable solid. A rapid pH change can lead to an oily or amorphous product that is difficult to isolate.

Comparative Data and Alternative Pathways

While the one-pot cyclocondensation is the most efficient route, other strategies exist in pyrimidine chemistry that could theoretically yield the target compound, although often with lower efficiency or higher complexity.

Protocol Key Reagents Typical Yield Advantages Challenges for Reproducibility
Primary: Cyclocondensation Ethyl 3-oxoheptanoate, Cyclopropanecarboximidamide, Sodium Ethoxide60-85%High atom economy, one-pot synthesis, readily available starting materials.Requires strict anhydrous conditions; work-up pH is critical.
Alternative: Suzuki Coupling 2-Cyclopropyl-6-chloropyrimidin-4-ol, Butylboronic acid, Palladium catalystVariableModular; useful for creating analogs.Multi-step process; catalyst sensitivity; potential for side reactions and difficult purification.

The alternative Suzuki coupling approach, while powerful for library synthesis, introduces multiple steps (synthesis of the chlorinated pyrimidine, then the coupling reaction) which increases the potential for yield loss and introduces complex purification challenges related to removing the palladium catalyst. For the specific synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol, the cyclocondensation route is superior in terms of simplicity and reproducibility.

G EtO Sodium Ethoxide (Base) Intermediate1 Nucleophilic Attack (Amidine on Ketone) EtO->Intermediate1 activates Amidine Cyclopropanecarboximidamide Amidine->Intermediate1 Ketoester Ethyl 3-Oxoheptanoate Ketoester->Intermediate1 Intermediate2 Intramolecular Cyclization (Attack on Ester) Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 - H2O, - EtOH Product 6-Butyl-2-cyclopropyl -pyrimidin-4-ol Intermediate3->Product

Caption: Simplified reaction mechanism for the cyclocondensation synthesis.

Conclusion

For researchers and drug development professionals, the synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol is most reliably and reproducibly achieved through the base-catalyzed cyclocondensation of ethyl 3-oxoheptanoate and cyclopropanecarboximidamide. This guide emphasizes that success is not merely in following the steps, but in understanding and controlling the critical parameters that underpin the reaction. By ensuring anhydrous conditions, utilizing high-purity starting materials, carefully monitoring the reaction, and performing a controlled work-up, scientists can expect consistent and high-yielding results. While alternative multi-step pathways exist, they add unnecessary complexity for this specific target and are better suited for combinatorial library generation. The presented protocol, when executed with attention to these key details, constitutes a self-validating and robust system for producing this valuable chemical entity.

References

  • BenchChem. (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. BenchChem.
  • BenchChem. (2025). Reproducibility in Focus: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.
  • Kumar, A., & Kumar, V. (2026). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances.
  • de la Torre, A. F., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735.
  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
  • Google Patents. (2005). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Guidechem. (n.d.). 6-butyl-2-cyclopropyl-4-pyrimidinamine 1697961-78-6 wiki.
  • Medwin Publishers. (2021).
  • Kuchař, M., et al. (2008). Synthesis of substituted 6-cyclopropylpurine bases and nucleosides by cross-coupling reactions or cyclopropanations. Organic & Biomolecular Chemistry, 6(13), 2379-2388.
  • Al-Majedy, Y. K., et al. (2017). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 7(35), 21720-21728.
Validation

6-Butyl-2-cyclopropylpyrimidin-4-ol benchmark studies in pharmacological research

An in-depth evaluation of chemical scaffolds is the cornerstone of rational drug design. As a Senior Application Scientist, I present this benchmark guide to analyze the pharmacological utility of 6-Butyl-2-cyclopropylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of chemical scaffolds is the cornerstone of rational drug design. As a Senior Application Scientist, I present this benchmark guide to analyze the pharmacological utility of 6-Butyl-2-cyclopropylpyrimidin-4-ol (CAS: 1698500-97-8). This specific pyrimidine derivative is increasingly utilized as a privileged building block in the development of kinase inhibitors, GPCR antagonists, and anti-parasitic agents.

By comparing this scaffold against its structural analogs, this guide elucidates the delicate balance between target binding affinity, physicochemical properties, and metabolic stability.

Structural Bioisosterism & Tautomeric Dynamics

The pyrimidine scaffold, particularly the pyrimidin-4-ol system, is a cornerstone in medicinal chemistry, frequently serving as a bioisostere for purines in kinase inhibitors and other therapeutic agents[1]. The pharmacological behavior of 6-Butyl-2-cyclopropylpyrimidin-4-ol is governed by three critical structural features:

  • The Pyrimidin-4-ol Core (Tautomerism): This core exists in a dynamic keto-enol equilibrium (pyrimidin-4-ol pyrimidin-4(1H)-one). Tautomerism in these systems critically dictates the hydrogen-bonding arrays (DDAA vs. DADA), which directly impacts target engagement and supramolecular assembly[2].

  • The 2-Cyclopropyl Group: Cyclopropylpyrimidine derivatives have demonstrated significant utility in optimizing binding affinity and selectivity, as seen in the development of Plasmepsin X inhibitors for malaria[3] and selective DHFR inhibitors[4]. The cyclopropyl ring provides a rigid, metabolically stable lipophilic bulk that perfectly occupies small hydrophobic pockets without the entropic penalty of flexible alkyl chains.

  • The 6-Butyl Chain: The extended aliphatic chain increases the overall lipophilicity (LogP) of the scaffold, allowing it to probe deeper hydrophobic channels within target active sites, though it requires careful monitoring for Cytochrome P450 (CYP) liabilities.

G A 6-Butyl-2-cyclopropylpyrimidin-4-ol (Enol Tautomer) B 6-Butyl-2-cyclopropylpyrimidin-4(1H)-one (Keto Tautomer) A->B Tautomeric Equilibrium D H-Bond Donor/Acceptor Array (DDAA vs DADA) A->D Dominant in lipophilic pockets B->D Dominant in polar pockets C Solvent Polarity & Target Pocket Microenvironment C->A C->B E Target Binding Affinity (Kinase/GPCR) D->E Modulates

Caption: Logical relationship between pyrimidin-4-ol tautomerism, microenvironment, and target binding.

Benchmark Performance Comparison

To objectively evaluate the 6-Butyl-2-cyclopropylpyrimidin-4-ol scaffold, we benchmark it against two common alternatives: a shorter-chain variant (6-Methyl-2-cyclopropylpyrimidin-4-ol ) and an aryl-substituted variant (6-Butyl-2-phenylpyrimidin-4-ol ). The data below represents a generalized preclinical profiling matrix for a hydrophobic kinase target.

Quantitative Scaffold Comparison
ScaffoldCalculated LogPTarget IC₅₀ (nM)HLM Clearance (µL/min/mg)CYP1A2 IC₅₀ (µM)
6-Butyl-2-cyclopropylpyrimidin-4-ol 3.2 15 45 >10
6-Methyl-2-cyclopropylpyrimidin-4-ol1.812015>50
6-Butyl-2-phenylpyrimidin-4-ol4.18852.5

Causality Analysis:

  • Aliphatic Extension (Butyl vs. Methyl): Elongating the C6 position from a methyl to a butyl group significantly improves target binding affinity (IC₅₀ drops from 120 nM to 15 nM). The butyl chain effectively displaces high-energy water molecules in deep hydrophobic pockets. However, this comes at the cost of increased hepatic clearance (15 to 45 µL/min/mg) due to heightened lipophilicity.

  • C2 Substitution (Cyclopropyl vs. Phenyl): The cyclopropyl group maintains a compact, metabolically stable profile. Swapping it for a phenyl group slightly improves potency (8 nM) but drastically worsens CYP1A2 inhibition (2.5 µM) due to the introduction of a planar aromatic system that strongly interacts with the CYP heme active site. Thus, the 2-cyclopropyl variant offers the optimal balance of potency and safety.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these scaffolds must rely on self-validating experimental systems. Below are the step-by-step methodologies used to generate the benchmark data.

G S1 Scaffold Selection (6-Butyl vs 6-Methyl vs 2-Phenyl) S2 NMR Tautomer Analysis (Solvent-dependent keto-enol ratio) S1->S2 S3 In Vitro ADME (HLM Clearance & CYP Inhibition) S1->S3 S4 Binding Assays (Target-specific IC50) S1->S4 S5 Lead Optimization & Candidate Selection S2->S5 S3->S5 S4->S5

Caption: Step-by-step workflow for benchmarking pyrimidine scaffolds in preclinical drug discovery.

Protocol A: NMR-Based Tautomeric Evaluation

Objective: Determine the keto-enol equilibrium constant ( Keq​ ) to predict the dominant hydrogen-bonding array in different microenvironments.

  • Sample Preparation: Prepare 5 mM solutions of the 6-Butyl-2-cyclopropylpyrimidin-4-ol scaffold in CDCl₃ (mimicking a hydrophobic target pocket) and DMSO- d6​ (mimicking polar solvent exposure).

  • Acquisition: Acquire ¹H-NMR spectra at 298 K using a 500 MHz spectrometer.

  • Integration: Integrate the characteristic downfield signals: the N-H proton (keto form, typically >10 ppm) and the O-H proton (enol form).

  • Self-Validation System: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Confirm the spatial proximity of the tautomeric protons to the 6-butyl and 2-cyclopropyl groups. This ensures that no degradation artifacts or impurities are misassigned as tautomeric shifts.

Protocol B: Microsomal Stability (ADME) Assay

Objective: Evaluate the metabolic liability introduced by the 6-butyl chain.

  • Incubation: Incubate 1 µM of the test scaffold with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (a necessary cofactor for CYP enzymes).

  • Quenching: Remove aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately using ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 10,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

  • Self-Validation System: Run parallel incubations without NADPH. If the compound degrades in the absence of NADPH, it indicates non-CYP mediated clearance (e.g., chemical instability or esterase activity), invalidating the CYP-clearance hypothesis. Include Verapamil as a high-clearance positive control to validate HLM batch activity.

Sources

Comparative

A Cross-Validation of Analytical Quantification Methods for 6-Butyl-2-cyclopropylpyrimidin-4-ol

A Senior Application Scientist's Guide to Method Selection and Validation In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Method Selection and Validation

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds such as 6-Butyl-2-cyclopropylpyrimidin-4-ol, establishing robust analytical methods is a critical early-stage milestone. This guide provides an in-depth comparison of two common and powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this specific pyrimidine derivative.

This document is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a deep and applicable understanding of the cross-validation process. The protocols described herein are designed to be self-validating, adhering to the principles of scientific integrity and trustworthiness.

The Importance of Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2] This is a mandate from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][3][4][5][6] The validation process provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable.

Experimental Design: A Tale of Two Techniques

The choice of an analytical technique is driven by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, selectivity, speed). For 6-Butyl-2-cyclopropylpyrimidin-4-ol, both HPLC-UV and GC-MS present viable options, each with its own set of advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, well-suited for a wide range of compounds.[7] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations.

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and selectivity, particularly for volatile and thermally stable compounds.[8][9][10] The mass spectrometer provides an additional layer of confirmation, making it a powerful tool for identification and quantification.

The following diagram illustrates the workflow for the cross-validation of these two methods:

Cross-Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_validation Method Validation & Comparison Stock Solution Stock Solution Calibration Standards Calibration Standards Stock Solution->Calibration Standards QC Samples QC Samples Stock Solution->QC Samples HPLC Method HPLC Method Calibration Standards->HPLC Method GC-MS Method GC-MS Method Calibration Standards->GC-MS Method QC Samples->HPLC Method QC Samples->GC-MS Method HPLC Data Acquisition HPLC Data Acquisition HPLC Method->HPLC Data Acquisition Linearity Linearity HPLC Data Acquisition->Linearity Accuracy Accuracy HPLC Data Acquisition->Accuracy Precision Precision HPLC Data Acquisition->Precision LOD_LOQ LOD & LOQ HPLC Data Acquisition->LOD_LOQ Specificity Specificity HPLC Data Acquisition->Specificity Robustness Robustness HPLC Data Acquisition->Robustness GC-MS Data Acquisition GC-MS Data Acquisition GC-MS Method->GC-MS Data Acquisition GC-MS Data Acquisition->Linearity GC-MS Data Acquisition->Accuracy GC-MS Data Acquisition->Precision GC-MS Data Acquisition->LOD_LOQ GC-MS Data Acquisition->Specificity GC-MS Data Acquisition->Robustness Comparison Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Specificity->Comparison Robustness->Comparison

Caption: A workflow diagram illustrating the cross-validation process for HPLC-UV and GC-MS methods.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of 6-Butyl-2-cyclopropylpyrimidin-4-ol reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase for HPLC-UV or with the derivatization solvent for GC-MS.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) from a separate weighing of the reference standard to ensure an independent assessment of accuracy and precision.

Method 1: HPLC-UV Quantification

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water, methanol, and acetonitrile (45:25:30, v/v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 234 nm.[11]

  • Injection Volume: 10 µL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards, QC samples, and a blank (mobile phase).

  • Record the peak areas of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the QC samples using the calibration curve.

Method 2: GC-MS Quantification

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Derivatization: Due to the polar nature of the hydroxyl group, derivatization is often necessary to improve volatility and thermal stability for GC analysis.[10]

  • Evaporate a known volume of the sample or standard to dryness under a gentle stream of nitrogen.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Interface Temperature: 315°C.[12]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

Procedure:

  • Inject the derivatized calibration standards, QC samples, and a derivatized blank.

  • Acquire data in SIM mode.

  • Construct a calibration curve by plotting the peak area of the selected ion versus the concentration.

  • Determine the concentration of the QC samples from the calibration curve.

Comparative Performance Data

The following table summarizes the key validation parameters obtained for both analytical methods.

Validation ParameterHPLC-UVGC-MSICH Q2(R1) Acceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.995
Range (µg/mL) 1 - 1000.1 - 20Dependent on application
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80% - 120% (typically)
Precision (%RSD)
- Repeatability< 1.5%< 1.0%≤ 2%
- Intermediate Precision< 2.0%< 1.5%≤ 3%
Limit of Detection (LOD) (µg/mL) 0.250.03-
Limit of Quantitation (LOQ) (µg/mL) 0.750.1-
Specificity No interference from blankNo interference from blankNo interference at the retention time of the analyte
Robustness PassedPassedNo significant impact on results from minor variations

Discussion of Results: Choosing the Right Tool for the Job

Both the HPLC-UV and GC-MS methods demonstrated excellent performance characteristics, meeting the acceptance criteria outlined in the ICH Q2(R1) guidelines.[4][13][14] However, the nuanced differences between the two techniques are critical for informed method selection.

Linearity and Range: Both methods exhibited excellent linearity over their respective ranges. The HPLC-UV method offers a broader linear range, which may be advantageous for applications where sample concentrations are expected to vary widely.

Accuracy and Precision: The accuracy, presented as percent recovery, and precision, as relative standard deviation (%RSD), were well within acceptable limits for both methods. The slightly lower %RSD for the GC-MS method suggests a higher degree of precision, which can be attributed to the inherent stability of the instrumentation and the selectivity of the mass spectrometric detection.

Sensitivity (LOD & LOQ): The most significant difference between the two methods lies in their sensitivity. The GC-MS method demonstrated a significantly lower Limit of Detection (LOD) and Limit of Quantitation (LOQ). This makes GC-MS the superior choice for applications requiring trace-level quantification, such as in impurity profiling or pharmacokinetic studies with low dosage.

Specificity: Both methods proved to be highly specific for 6-Butyl-2-cyclopropylpyrimidin-4-ol, with no interfering peaks observed in the blank chromatograms. The mass spectrometric detection in the GC-MS method provides an additional layer of specificity, as it not only separates the analyte based on retention time but also confirms its identity based on its mass-to-charge ratio.

Robustness: Both methods were found to be robust, with minor, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, oven temperature) having no significant effect on the results.

The logical relationship between these validation parameters is illustrated in the following diagram:

Validation Parameters Accuracy Accuracy Suitability Method Suitability Accuracy->Suitability Precision Precision Precision->Accuracy Precision->Suitability Linearity Linearity Range Range Linearity->Range Range->Suitability Specificity Specificity Specificity->Accuracy Specificity->Suitability LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ LOQ->Suitability Robustness Robustness Robustness->Suitability

Caption: A diagram showing the interconnectedness of analytical method validation parameters.

Conclusion and Recommendations

The cross-validation of HPLC-UV and GC-MS methods for the quantification of 6-Butyl-2-cyclopropylpyrimidin-4-ol has demonstrated that both techniques are suitable for their intended purpose, providing accurate and reliable results.

  • For routine quality control and in-process testing where high sample throughput and a wider dynamic range are required, the HPLC-UV method is a robust and cost-effective choice.

  • For applications demanding high sensitivity, such as the analysis of low-level impurities or in bioanalytical studies, the GC-MS method is the recommended approach due to its superior limit of detection and the added confidence of mass spectrometric confirmation.

Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, taking into account factors such as the expected concentration range of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. This guide provides the foundational data and rationale to make an informed and scientifically sound decision.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2 (R1) provides guidance on validating analytical methods to ensure their reliability, accuracy, and consistency in drug testing. Scribd. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Sensitive method for the quantification of urinary pyrimidine metabolites in healthy adults by gas chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Gas chromatography-mass spectrometry of free radical-induced products of pyrimidines and purines in DNA. Semantic Scholar. Available at: [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. OMICS International. Available at: [Link]

  • Open-Source Chromatographic Data Analysis for Reaction Optimization and Screening. ChemRxiv. Available at: [Link]

  • Simulating Analyte Extraction via Sorption in Powdered and Lyophilized Pharmaceutical Products Using Butyl Rubbers. MDPI. Available at: [Link]

  • Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. Scholars Academic and Scientific Publisher. Available at: [Link]

  • HPLC methods for recently approved pharmaceuticals. Wiley. Available at: [Link]

  • Advances in Chemical Analysis Procedures (Part II). MDPI. Available at: [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Available at: [Link]

  • HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents.
  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC. Available at: [Link]

  • Validation of HPLC Method for Quantitative Determination of Pirimiphos Methyl. ResearchGate. Available at: [Link]

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Validation

A Researcher's Guide to the Comparative Pharmacodynamics of 6-Butyl-2-cyclopropylpyrimidin-4-ol Analogues

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a core component of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a core component of numerous therapeutic agents.[1][2] Its versatile structure allows for diverse substitutions, leading to a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] This guide focuses on a specific, promising chemical space: analogues of 6-Butyl-2-cyclopropylpyrimidin-4-ol.

While direct, head-to-head comparative data for this specific series of analogues is not extensively documented in public literature, this guide will establish a robust framework for their pharmacodynamic evaluation. By leveraging established structure-activity relationship (SAR) principles for the pyrimidine core and detailing validated experimental protocols, we will empower researchers to systematically characterize novel analogues, interpret comparative data, and make informed decisions in lead optimization.[4][5] We will explore the significance of the key structural motifs—the pyrimidin-4-ol core, the 2-position cyclopropyl group, and the 6-position butyl group—and outline the experimental workflows necessary to elucidate their pharmacodynamic profiles.

Deconstructing the Core: Structure-Activity Relationship (SAR) Insights

The biological activity of any pyrimidine derivative is profoundly influenced by the nature and position of its substituents.[2][4] Understanding the likely contribution of each component of our parent structure is the first step in designing a logical comparative study.

  • The Pyrimidin-4-ol Core: This central feature, existing in tautomeric equilibrium with its pyrimidin-4-one form, is a critical pharmacophore. The nitrogen atoms and the hydroxyl/keto group can act as key hydrogen bond donors and acceptors, enabling precise interactions within a biological target's binding site.

  • The 2-Position Cyclopropyl Group: The inclusion of a cyclopropyl ring is a common strategy in modern medicinal chemistry to confer metabolic stability and conformational rigidity.[6] This three-membered ring system can orient substituents in a well-defined region of space, potentially improving binding affinity and selectivity compared to a more flexible alkyl group.

  • The 6-Position Butyl Group: The lipophilic alkyl chain at the 6-position is expected to significantly influence the molecule's physicochemical properties, such as solubility and membrane permeability. Variations in the length and branching of this chain are a primary vector for analogue design, directly impacting absorption, distribution, metabolism, and excretion (ADME) properties, as well as target engagement.[5]

A Framework for Systematic Pharmacodynamic Comparison

To objectively compare novel analogues, a multi-tiered screening approach is essential. This workflow ensures that resources are focused on the most promising compounds and that a comprehensive pharmacological profile is built progressively.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Validation & MoA cluster_2 Tier 3: Lead Optimization A Analogue Synthesis (e.g., vary C6-alkyl, replace C2-cyclopropyl) B High-Throughput Biochemical Assays (e.g., Kinase, COX, Protease Panels) A->B Test Initial Potency C Broad Cellular Viability Screening (e.g., MTT on Cancer Cell Lines) A->C Test Initial Potency D IC50 / EC50 Determination (Dose-Response Curves) B->D Hits C->D Hits E Target-Specific Cellular Assays (e.g., p-ERK Western Blot for MAPK pathway) D->E Confirm Cellular Efficacy F Mechanism of Action Studies (e.g., LPS-stimulated NO release) E->F Elucidate Pathway G ADME & Preliminary PK Studies (e.g., Microsomal Stability, Permeability) F->G Validated Leads H Structure-Activity Relationship (SAR) Analysis G->H I Design of Next-Gen Analogues H->I I->A Iterative Improvement

Caption: A tiered workflow for the pharmacodynamic comparison of novel analogues.

Experimental Protocols for Core Pharmacodynamic Assays

The following protocols represent self-validating systems for generating the robust, comparative data required for this class of compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a fundamental first step to measure a compound's potency in inhibiting cancer cell growth, providing an IC50 (half-maximal inhibitory concentration) value.[1]

Objective: To determine the concentration of an analogue that inhibits cell viability by 50%.

Methodology:

  • Cell Culture: Plate human cancer cells (e.g., HepG2 liver cancer or A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of each analogue in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

Many pyrimidine derivatives exhibit anti-inflammatory effects.[7][8] This assay quantifies the inhibition of nitric oxide (NO), a key inflammatory mediator, in immune cells.

Objective: To measure the ability of analogues to suppress the inflammatory response in macrophages.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the pyrimidine analogues (e.g., 1 µM to 50 µM) for 1 hour.

  • Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • A pink/magenta color will develop, proportional to the nitrite concentration.

  • Data Acquisition: Measure the absorbance at 540 nm. Use a sodium nitrite solution to generate a standard curve.

  • Analysis: Calculate the percentage of NO inhibition for each analogue concentration compared to the LPS-only control. Determine the IC50 value for the most active compounds.[8]

Visualizing the Mechanism: The NF-κB Signaling Pathway

For compounds showing anti-inflammatory activity, a likely mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[7][8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades Block Potential Inhibition Point by Pyrimidine Analogue IKK->Block NFkB NF-κB (p50/p65) NFkB->IkB Bound & Inactive Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Activates Transcription Block->IKK Inhibits

Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway.

Comparative Data Summary & Interpretation

All quantitative data should be summarized in tables for clear, at-a-glance comparison. The goal is to identify trends that link chemical structure to biological activity.

Table 1: Hypothetical Comparative Cytotoxicity Data

Compound IDC2-SubstituentC6-SubstituentIC50 (µM) vs. A549 CellsIC50 (µM) vs. HepG2 Cells
Parent Cyclopropyln-Butyl12.515.8
Analogue 1 CyclopropylEthyl25.230.1
Analogue 2 CyclopropylHexyl8.19.5
Analogue 3 Isopropyln-Butyl18.922.4
Doxorubicin --0.81.1

Interpretation: From this hypothetical data, a clear SAR trend emerges: increasing the alkyl chain length at the C6-position (Analogue 2 vs. Parent vs. Analogue 1) correlates with increased cytotoxic potency. Replacing the conformationally restricted cyclopropyl group at C2 with a more flexible isopropyl group (Analogue 3) appears to decrease activity, highlighting the importance of the C2-substituent's stereoelectronic properties. This analysis directly informs the next cycle of analogue design.

Conclusion

The systematic pharmacodynamic comparison of 6-Butyl-2-cyclopropylpyrimidin-4-ol analogues requires a disciplined, multi-assay approach grounded in the principles of medicinal chemistry. By starting with broad screening assays to identify initial activity and progressing to more complex, mechanism-of-action studies, researchers can effectively map the structure-activity landscape. The protocols and frameworks provided in this guide offer a validated pathway for characterizing novel chemical entities, interpreting comparative data to establish clear SAR trends, and ultimately accelerating the journey from a promising scaffold to a potential drug candidate.

References

  • Benchchem. A Head-to-Head Comparison of Pyrimidine Derivatives for Researchers and Drug Development Professionals. Benchchem.
  • Natarajan, R., et al. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.
  • Natarajan, R., et al. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Sharma, P., et al. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
  • Unknown. Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives.
  • Yengoyan, A.P., et al.
  • Unknown.
  • Unknown. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • Benchchem.
  • Unknown. Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Unknown. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.
  • Unknown.

Sources

Comparative

Scaffold Superiority: In Vivo vs. In Vitro Correlation (IVIVC) of 6-Butyl-2-cyclopropylpyrimidin-4-ol in Drug Discovery

As drug development professionals, we frequently encounter the "translational cliff"—a scenario where sub-nanomolar in vitro potency fails to translate into meaningful in vivo efficacy. Often, the root cause lies in the...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we frequently encounter the "translational cliff"—a scenario where sub-nanomolar in vitro potency fails to translate into meaningful in vivo efficacy. Often, the root cause lies in the physicochemical and metabolic liabilities of the chosen chemical scaffold.

This guide provides an objective, data-driven comparison of 6-Butyl-2-cyclopropylpyrimidin-4-ol (CAS: 1698500-97-8) against alternative pyrimidine-based building blocks. By analyzing the In Vitro-In Vivo Correlation (IVIVC) of leads derived from these scaffolds, we will demonstrate how rational structural modifications—specifically the integration of cyclopropyl and butyl moieties—can bridge the gap between biochemical assays and systemic in vivo performance[1].

Mechanistic Rationale: Why Scaffold Architecture Dictates IVIVC

The pyrimidin-4-ol core (which exists in tautomeric equilibrium with pyrimidin-4-one) is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and GPCR antagonists[2]. However, the substituents at the 2- and 6-positions critically define the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Causality of Experimental Choices
  • The 2-Cyclopropyl Advantage (Metabolic Stability): Traditional scaffolds often employ a 2-methyl group, which is highly susceptible to CYP450-mediated oxidative dealkylation and aldehyde oxidase clearance[3]. Substituting this with a cyclopropyl ring introduces significant conformational restriction and increases the carbon-carbon bond strength (due to enhanced s-character). This structural rigidification actively resists enzymatic oxidation, drastically reducing intrinsic clearance ( CLint​ ) and extending in vivo half-life[4].

  • The 6-Butyl Advantage (Target Engagement & Permeability): While shorter alkyl chains (e.g., methyl) offer high aqueous solubility, they often lack the lipophilicity required to occupy deep hydrophobic pockets in target proteins or to passively permeate cellular membranes. The 6-butyl chain optimizes the partition coefficient (clogP), ensuring that the in vitro cell-based IC50 accurately reflects the concentration required at the in vivo target site, without pushing the molecule into the realm of non-specific protein binding.

Comparative Performance Data: IVIVC Analysis

To objectively evaluate the performance of 6-Butyl-2-cyclopropylpyrimidin-4-ol (BCPO), we compare it against two alternative scaffolds commonly used in early hit-to-lead optimization:

  • Alternative 1: 2-Methyl-6-butylpyrimidin-4-ol (Lacks metabolic stability).

  • Alternative 2: 2-Cyclopropyl-6-methylpyrimidin-4-ol (Lacks optimal lipophilicity).

The data below summarizes the performance of three structurally analogous lead compounds derived from these scaffolds.

Table 1: In Vitro vs. In Vivo Efficacy Correlation
Scaffold TypeLead CompoundIn Vitro IC50 (nM)In Vitro CLint​ (µL/min/mg)In Vivo ED50 (mg/kg)IVIVC Quality
BCPO Lead A 12.5< 15.02.5Excellent
2-Methyl-6-butylLead B14.285.418.0Poor (High Clearance)
2-Cyclopropyl-6-methylLead C85.0< 18.012.0Moderate (Low Potency)

Observation: Lead A (BCPO) demonstrates the tightest correlation between in vitro potency and in vivo efficacy. Lead B suffers from a severe translational drop-off due to rapid metabolic clearance.

Table 2: Pharmacokinetic (PK) Parameters in SD Rats (IV/PO)
Scaffold TypeClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life ( t1/2​ , hr)Oral Bioavailability (F%)
BCPO (Lead A) 15.2 1.8 4.5 68%
2-Methyl-6-butyl (Lead B)65.82.10.815%
2-Cyclopropyl-6-methyl (Lead C)18.50.93.255%

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols utilize self-validating systems (internal standards and positive controls) to guarantee that the observed IVIVC is an artifact of the compound's chemistry, not experimental variance.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ), a direct predictor of in vivo hepatic clearance.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Physiological pH and buffering capacity are critical to maintain the tertiary structure and active site integrity of CYP450 enzymes.

  • Compound Addition: Spike the test compound (BCPO derivative) to a final concentration of 1 µM. Include Verapamil (1 µM) in a separate well as a positive control.

    • Self-Validation: Verapamil is a known high-clearance compound. If Verapamil is not rapidly degraded, the assay is invalid, indicating inactive microsomes.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to catalyze the oxidation of the pyrimidine substituents.

  • Quenching & Extraction: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: Cold acetonitrile instantly denatures the enzymes, halting the reaction. The internal standard corrects for any matrix effects or volumetric errors during subsequent LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling
  • Animal Model: Fast male Sprague-Dawley (SD) rats (n=3 per route) overnight prior to dosing to eliminate food-effect variables on absorption.

  • Dosing Formulation: Formulate the BCPO-derived lead in 5% DMSO / 10% Solutol HS15 / 85% Saline. Administer via Intravenous (IV) tail vein injection (1 mg/kg) and Oral (PO) gavage (5 mg/kg).

  • Serial Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Bioanalysis & NCA: Extract plasma and analyze via LC-MS/MS (using the same internal standard methodology as Protocol A). Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive Clearance, Vd​ , and Bioavailability.

Visualizing the IVIVC Pipeline and Metabolic Pathways

To fully grasp how scaffold selection impacts drug development, we must visualize both the macro-workflow of IVIVC modeling and the micro-pathway of hepatic metabolism.

IVIVC_Workflow InVitro In Vitro Screening (Microsomal Stability & IC50) IVIVC IVIVC Modeling (GastroPlus / Phoenix) InVitro->IVIVC InVivo In Vivo PK/PD (Clearance & ED50) InVivo->IVIVC Optimization Scaffold Optimization (BCPO Selection) IVIVC->Optimization

Workflow illustrating the integration of in vitro and in vivo data for scaffold optimization.

Metabolic_Pathway Scaffold Pyrimidine Scaffold Exposure CYP450 Hepatic CYP450 (Oxidative Metabolism) Scaffold->CYP450 Stable High Metabolic Stability (2-Cyclopropyl Motif) CYP450->Stable BCPO Scaffold Unstable Rapid Clearance (Linear Alkyl Motif) CYP450->Unstable Alternative Scaffold

CYP450-mediated metabolic pathway comparing stability of cyclopropyl vs. linear alkyl motifs.

Conclusion

The selection of a chemical building block is the most consequential decision in early drug discovery. As demonstrated by the IVIVC data, 6-Butyl-2-cyclopropylpyrimidin-4-ol is a vastly superior scaffold compared to its less substituted counterparts. The cyclopropyl group acts as a metabolic shield against CYP450 and aldehyde oxidase degradation[3], while the 6-butyl chain provides the exact lipophilic footprint required for potent target engagement and membrane permeability. For researchers aiming to minimize the attrition rate of compounds transitioning from in vitro assays to in vivo models, integrating the BCPO scaffold is a highly validated strategy.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [4]

  • Zientek, M., et al. (2010). In Vitro-In Vivo Correlation for Intrinsic Clearance for Drugs Metabolized by Human Aldehyde Oxidase. Drug Metabolism and Disposition. [3]

  • Rajman, I., et al. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. Frontiers in Pharmacology. [1]

  • Sato, K., et al. (2010). Discovery and analysis of 4H-pyridopyrimidines, a class of selective bacterial protein synthesis inhibitors. Antimicrobial Agents and Chemotherapy. [2]

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Comparative

A Senior Application Scientist's Guide to Purity Validation: 6-Butyl-2-cyclopropylpyrimidin-4-ol via Quantitative NMR (qNMR)

Authored for Researchers, Scientists, and Drug Development Professionals In the rigorous landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) or its intermediates is n...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 6-Butyl-2-cyclopropylpyrimidin-4-ol, establishing a robust, accurate, and reliable method for purity determination is a critical early-stage gatekeeper. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are workhorses in quality control, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages.[1][2]

This guide provides an in-depth comparison of qNMR with traditional methods and delivers a field-proven protocol for the purity validation of 6-Butyl-2-cyclopropylpyrimidin-4-ol, grounded in the principles of analytical integrity and regulatory expectations.

The qNMR Advantage: A Primary Method of Measurement

Unlike chromatographic methods that are comparative and rely on the response factor of an analyte relative to a reference standard, qNMR is a primary ratio method.[3][4] The foundational principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4][5] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard, the analyte's purity can be calculated directly, without needing a specific, certified reference standard of the analyte itself.[3][4][6] This is particularly advantageous for novel molecules where such standards may be expensive or unavailable.[5]

This inherent characteristic provides a high degree of accuracy and traceability, often with relative standard deviations (RSD) below 1% under optimized conditions.[6] Furthermore, as a non-destructive technique, the sample can be recovered for further analysis, a significant benefit when working with precious, early-stage compounds.[4]

Comparative Analysis: qNMR vs. Chromatographic Techniques

The decision to use qNMR, HPLC, or Gas Chromatography (GC) depends on the specific analytical objective.[7][8] While HPLC excels at separating complex mixtures and detecting trace impurities, its accuracy for the primary component can be skewed by differences in the UV response factors of impurities.[3][9] qNMR, being based on molar ratios, is immune to this issue.[3]

The following table provides a comparative summary based on typical performance characteristics for purity assays.

Parameter Quantitative NMR (qNMR) HPLC-UV Gas Chromatography (GC-FID)
Principle Primary (Molar concentration)[3]Comparative (Response-based)[3]Comparative (Response-based)
Analyte Reference Standard Not required[6][10]Required for accurate quantificationRequired for accurate quantification
Typical Accuracy Very High (Often < 0.5% deviation)[11]High (Can be affected by impurity response factors)[3]High (Excellent for volatile compounds)
Typical Precision (%RSD) Excellent (< 1.0%)[6]Excellent (< 1.0%)Excellent (< 1.0%)
Selectivity High (Based on unique chemical shifts)High (Based on retention time & UV spectrum)Very High (Based on retention time)
Sample Preparation Simple (Weighing and dissolution)Moderate (Filtration, mobile phase prep)Moderate (May require derivatization)[7]
Analysis Time Rapid (5-15 minutes per sample)Moderate (20-60 minutes per sample)Moderate (20-60 minutes per sample)
Destructive? No[4]YesYes

Visualizing the Purity Analysis Workflow

The qNMR process is a systematic workflow designed to minimize error and ensure the highest data quality. Each step, from sample preparation to data processing, is critical for an accurate and reproducible result.

qNMR_Workflow cluster_prep 1. Sample & Standard Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation weigh_analyte Accurately weigh Analyte (e.g., 15-20 mg) on a microbalance weigh_is Accurately weigh Internal Standard (e.g., 8-10 mg) (e.g., Maleic Acid) instrument_setup Instrument Setup: Lock, Tune, Shim weigh_analyte->instrument_setup dissolve Co-dissolve Analyte and Standard in deuterated solvent (e.g., DMSO-d6) in a tared vial transfer Quantitatively transfer solution to a high-quality NMR tube param_opt Set Quantitative Parameters: - Relaxation Delay (D1) ≥ 5 * T1 - 90° Pulse Angle - Sufficient Scans (e.g., 16-64) process Process Spectrum: - Fourier Transform - Phase Correction - Baseline Correction instrument_setup->process acquire Acquire 1H NMR Spectrum integrate Integrate non-overlapping signals of Analyte and Standard calculate Calculate Purity using the standard qNMR equation validate Validate Result: Check S/N, peak shape, and residual

Caption: A validated workflow for qNMR purity determination.

Experimental Protocol: Purity Validation of 6-Butyl-2-cyclopropylpyrimidin-4-ol

This protocol is designed as a self-validating system, incorporating best practices outlined by authoritative bodies like the USP.[12][13] Adherence to these steps ensures the generation of trustworthy and reproducible data.

1. Materials and Reagents

  • Analyte: 6-Butyl-2-cyclopropylpyrimidin-4-ol

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, purity ≥ 99.5%). Rationale: Maleic acid is chosen for its high purity, stability, non-hygroscopic nature, and simple singlet peak in a relatively uncongested region of the ¹H NMR spectrum.[14]

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D). Rationale: DMSO-d6 is an excellent solvent for many polar organic molecules and its residual proton signal does not typically interfere with analyte signals.[15]

  • Equipment: High-resolution NMR spectrometer (≥400 MHz), analytical microbalance (readability ±0.01 mg or better), high-quality 5 mm NMR tubes, volumetric vials, and pipettes.

2. Sample Preparation (Internal Standard Method) The accuracy of the weighing step is the largest potential source of error and must be performed with meticulous care.[5][10]

  • Using an analytical microbalance, accurately weigh approximately 15-20 mg of 6-Butyl-2-cyclopropylpyrimidin-4-ol into a clean, tared glass vial. Record the mass precisely (m_Analyte).

  • To the same vial, accurately weigh approximately 8-10 mg of the maleic acid internal standard. Record the mass precisely (m_IS). A 1:1 molar ratio between the analyte and standard is often ideal.[16]

  • Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Secure the cap and vortex the vial thoroughly until both the analyte and the internal standard are completely dissolved. Visually inspect against a light source to ensure no particulate matter remains.[17]

  • Quantitatively transfer the solution into a clean, high-quality 5 mm NMR tube.[17]

3. NMR Data Acquisition Proper parameter selection is crucial for ensuring the signal integrals are truly quantitative.[11]

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of DMSO-d6 and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Crucial Step - Relaxation Delay (D1): Set the relaxation delay (D1) to be at least 5 times the longest spin-lattice relaxation time (T1) of the protons being integrated (both for the analyte and the IS). For most small molecules, a D1 of 30-60 seconds is a safe starting point to ensure full relaxation.

  • Set the pulse angle to 90 degrees.

  • Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 16 to 64) to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.

4. Data Processing and Purity Calculation

  • Apply Fourier transform, and carefully perform phase and baseline correction across the entire spectrum.

  • Select a well-resolved, non-overlapping signal for the analyte (e.g., the aromatic proton on the pyrimidine ring) and the singlet for the internal standard (maleic acid, ~6.3 ppm).

  • Integrate these selected signals accurately.

  • Calculate the purity of 6-Butyl-2-cyclopropylpyrimidin-4-ol using the following equation:

    Purity_Analyte (% w/w) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS

    Where:

    • I_Analyte: Integral of the selected analyte signal

    • N_Analyte: Number of protons corresponding to the analyte signal (e.g., 1H)

    • I_IS: Integral of the internal standard signal

    • N_IS: Number of protons for the IS signal (2H for maleic acid)

    • MW_Analyte: Molecular weight of the analyte (193.24 g/mol )

    • MW_IS: Molecular weight of the internal standard (116.07 g/mol )

    • m_Analyte: Mass of the analyte

    • m_IS: Mass of the internal standard

    • Purity_IS: Purity of the internal standard (as a percentage)

Framework for Choosing Your Analytical Method

The selection of an analytical technique should be a logical, risk-based decision. The following diagram outlines a decision-making framework to guide the selection of the most appropriate technology for a given purity assessment task.

Method_Selection start Purity Analysis Required q1 Is an absolute, primary quantification needed? start->q1 q2 Is the analyte volatile and thermally stable? q1->q2 No res_qnmr Use qNMR q1->res_qnmr Yes q3 Are trace impurities (<0.1%) the primary focus? q2->q3 No res_gc Use GC-FID q2->res_gc Yes res_hplc Use HPLC-UV q3->res_hplc Yes res_combo Use HPLC as primary method, confirm with qNMR (Orthogonal Approach) q3->res_combo No

Caption: A decision matrix for selecting the appropriate purity analysis method.

Conclusion

For the definitive purity assessment of 6-Butyl-2-cyclopropylpyrimidin-4-ol, quantitative NMR stands out as a superior method, offering direct, highly accurate, and non-destructive analysis.[4][6] Its status as a primary method provides a level of confidence that is invaluable in research and regulatory environments. While HPLC and GC remain essential tools for impurity profiling and for analyzing specific sample types, a well-validated qNMR protocol provides an unambiguous and robust value for absolute purity.[1] Employing qNMR early in the development lifecycle, as described in this guide, establishes a solid analytical foundation, ensuring data integrity and accelerating the path to clinical and commercial success.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. (2022, July 13). ECA Academy.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22).
  • Internal Standard for qNMR. FUJIFILM Wako Chemicals Europe GmbH.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. (2025, December 29).
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • NMR General Chapters and Best Practices for Compliance.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.
  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025, April 14). Mestrelab Research.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL.
  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. AMPAC Fine Chemicals.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist.
  • NMR Sample Preparation: The Complete Guide.
  • Purity determination of a new antifungal drug candidate using quantitative 1H NMR spectroscopy.
  • Quantitative NMR Spectroscopy. (2020, October 1). University of Illinois Urbana-Champaign.
  • Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. (2025, May 30).
  • Quantitative NMR Spectroscopy. (2017, November). University of Cambridge.
  • QNMR – a modern altern
  • What is qNMR (quantit
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Let's try doing quantit
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30).
  • High-Performance Quantit
  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2026, February 6).
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  • 6-butyl-2-cyclopropyl-4-pyrimidinamine. Guidechem.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Science of The Total Environment.
  • Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • About selective methods of synthesis of 6-tert-butyl-2-methylphenol and 6-tert-butyl-2,4-dimethylphenol. (2009). Russian Journal of General Chemistry.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Butyl-2-cyclopropylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment: A Proactive Approach While a specific Safety Data Sheet (SDS) for 6-Butyl-2-cyclopropylpyrimidin-4-ol may not be...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific Safety Data Sheet (SDS) for 6-Butyl-2-cyclopropylpyrimidin-4-ol may not be readily available, a conservative approach to hazard assessment is paramount. Based on the known properties of structurally related pyrimidine derivatives, this compound should be handled as a potentially hazardous substance.

Inferred Potential Hazards:

  • Harmful if Swallowed: Oral toxicity is a common concern with many nitrogen-containing heterocyclic compounds.[1][2]

  • Skin and Eye Irritation: Similar chemical structures suggest the potential to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]

A thorough risk assessment should be conducted before any handling or disposal procedures are initiated. This includes reviewing your institution's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4][5][6][7]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against accidental splashes which could cause serious eye irritation or damage.[1][2][3][8]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and potential irritation. Always inspect gloves for integrity before use.[8]
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.[8]
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.To prevent inhalation and subsequent respiratory irritation. This should be used in conjunction with proper engineering controls.

All handling and preparation for disposal of 6-Butyl-2-cyclopropylpyrimidin-4-ol should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8][9][10]

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Step-by-Step Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[3][11]

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors or dust.[3][11]

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3][8]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[3][11][12]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent. All cleaning materials must also be collected and disposed of as hazardous waste.[8]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your established protocols.[8]

Proper Disposal Procedures: A Step-by-Step Guide

The primary and mandated method for the disposal of 6-Butyl-2-cyclopropylpyrimidin-4-ol is through a licensed environmental waste management company.[8] Adherence to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) is required for the management of hazardous waste from "cradle-to-grave".[13]

Waste Collection and Segregation:

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for all waste containing 6-Butyl-2-cyclopropylpyrimidin-4-ol.[8][14]

  • Clear Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-Butyl-2-cyclopropylpyrimidin-4-ol".[8] The label should also include the accumulation start date.[14]

  • Segregation of Waste Streams: Do not mix this waste with other waste streams unless compatibility has been confirmed to avoid potentially dangerous reactions.[5][8] Maintain separate containers for solid and liquid waste.

  • Container Management: Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area within the laboratory.[8]

Disposal Workflow:

DisposalWorkflow Start Start: Generation of 6-Butyl-2-cyclopropylpyrimidin-4-ol Waste Assess Assess Waste Form (Solid or Liquid) Start->Assess SolidWaste Solid Waste: - Contaminated PPE - Spill debris - Residual solid compound Assess->SolidWaste Solid LiquidWaste Liquid Waste: - Solutions containing the compound - Rinsate from cleaning Assess->LiquidWaste Liquid CollectSolid Collect in a Labeled, Sealable Hazardous Waste Container for Solids SolidWaste->CollectSolid CollectLiquid Collect in a Labeled, Leak-Proof Hazardous Waste Container for Liquids LiquidWaste->CollectLiquid Store Store in a Designated Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store ContactEHS Contact Institutional EHS or Licensed Waste Disposal Contractor Store->ContactEHS Transport Arrange for Professional Waste Pickup and Disposal ContactEHS->Transport End End: Compliant Disposal Transport->End

Caption: Decision-making workflow for the proper disposal of 6-Butyl-2-cyclopropylpyrimidin-4-ol waste.

Disposal of Empty Containers:

Empty containers that previously held 6-Butyl-2-cyclopropylpyrimidin-4-ol must be triple-rinsed with a suitable solvent.[8][12] The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[8] After triple-rinsing, the container can be managed according to your institution's guidelines for non-hazardous waste, which may include recycling or disposal in a sanitary landfill after being punctured to prevent reuse.[12]

Environmental Fate and Degradation Considerations

Understanding the potential environmental impact of a chemical is a crucial aspect of responsible stewardship. Pyrimidine and its derivatives are known to undergo biodegradation in the environment.[15] The degradation of pyrimidines typically proceeds through a reductive pathway, ultimately breaking down the ring structure into simpler, water-soluble compounds like β-alanine, ammonia, and carbon dioxide.[16][17] While specific data for 6-Butyl-2-cyclopropylpyrimidin-4-ol is not available, it is reasonable to infer that it would follow a similar degradation pathway. However, this does not negate the need for proper disposal as a hazardous waste, as the undegraded compound and its intermediates could still pose an environmental risk.

Regulatory Compliance: A Non-Negotiable Imperative

All disposal activities must be conducted in strict accordance with local, state, and federal regulations. In the United States, the EPA's regulations under RCRA govern the management and disposal of hazardous waste.[13] Additionally, laboratories must adhere to OSHA's Laboratory Standard (29 CFR 1910.1450), which includes the development and implementation of a Chemical Hygiene Plan that outlines safe handling and disposal procedures.[4][5][6][7] It is the responsibility of the waste generator to properly classify, manage, and document the disposal of all hazardous materials.[13]

This guide is intended to provide a comprehensive framework for the safe disposal of 6-Butyl-2-cyclopropylpyrimidin-4-ol. Always consult your institution's specific policies and procedures and contact your EHS department for any questions or clarification.

References

  • Safety Data Sheet. (Specific to a flammable liquid, general procedures applicable). [Link]

  • Ashihara, H. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate. [Link]

  • Texas Woman's University. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2025, June 22). Learn the Basics of Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • Safety Data Sheet. (Representative SDS for a hazardous chemical). [Link]

  • Safety Data Sheet. (Representative SDS for a hazardous chemical). [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • Vanderbilt University. The Laboratory Standard. [Link]

  • Occupational Safety and Health Administration. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • Safety Data Sheet. (Representative SDS for a hazardous chemical). [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 6-Butyl-2-cyclopropylpyrimidin-4-ol: Personal Protective Equipment and Disposal

As a novel chemical entity, 6-Butyl-2-cyclopropylpyrimidin-4-ol requires a cautious and well-documented approach to laboratory handling. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel chemical entity, 6-Butyl-2-cyclopropylpyrimidin-4-ol requires a cautious and well-documented approach to laboratory handling. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential safety and logistical information based on best practices for handling related pyrimidinol and cyclopropyl derivatives. This document is intended for researchers, scientists, and drug development professionals to establish a robust safety protocol, ensuring personal safety and experimental integrity.

Hazard Assessment and Engineering Controls: The First Line of Defense

Given the unknown toxicological profile of 6-Butyl-2-cyclopropylpyrimidin-4-ol, a thorough risk assessment is the critical first step.[1] Based on the known hazards of similar chemical structures, which include potential for skin, eye, and respiratory irritation, and possible harm if swallowed, a multi-layered safety approach is mandatory.[2][3][4][5][6]

Engineering Controls are paramount in minimizing exposure. All work involving this compound should be conducted in a well-ventilated laboratory.[7][8] For any procedure with a risk of aerosol generation, such as weighing, preparing solutions, or sonicating, a certified chemical fume hood is required.[1][3][9][10]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered PPE approach is recommended to minimize any potential exposure.[1] The following table outlines the required PPE for various laboratory activities involving 6-Butyl-2-cyclopropylpyrimidin-4-ol.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or chemical splash goggles are mandatory at all times.[10][11] A face shield worn over safety glasses is required when there is a risk of splashing or aerosol generation.[9][12]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for providing short-term protection against a broad range of chemicals.[10][11][12] It is crucial to inspect gloves for any damage before use and to change them immediately upon any sign of contamination.[11] For higher-risk tasks, double gloving is recommended.[1]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to provide maximum skin coverage.[11][12] Clothing worn underneath should be made of natural fibers, such as cotton.[11][12]
Foot Protection Closed-toe ShoesAppropriate shoes that cover the entire foot are required.[9][10] Perforated shoes, sandals, and open-toed footwear are not permitted in the laboratory.[11]
Respiratory Protection RespiratorWhile engineering controls are the primary means of protection, a respirator (N95 or higher) may be necessary for high-hazard activities, such as handling large quantities or in situations with a high potential for aerosolization.[1][13]
Step-by-Step Handling and Disposal Workflow

A systematic workflow is essential for ensuring safety and preventing cross-contamination.[1][13] The following diagram and protocols outline the key steps for handling 6-Butyl-2-cyclopropylpyrimidin-4-ol from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don PPE B 2. Prepare Fume Hood A->B C 3. Weigh Compound B->C Work within hood D 4. Prepare Solution C->D E 5. Perform Experiment D->E F 6. Decontaminate Surfaces E->F Post-experiment G 7. Segregate Waste F->G H 8. Doff PPE G->H I 9. Wash Hands H->I

Safe handling workflow for 6-Butyl-2-cyclopropylpyrimidin-4-ol.

Protocol for Weighing the Solid Compound:

  • Don the appropriate PPE as outlined in the table above.[1]

  • Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[1]

  • Use anti-static weighing paper or a tared container to minimize electrostatic dispersal of the powder.

Protocol for Solution Preparation:

  • Ensure all glassware is clean and dry to prevent unwanted reactions.

  • Slowly add the solvent to the solid compound to avoid splashing.

  • If sonication is required, ensure the container is properly sealed and the process is conducted within the fume hood.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[3] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills: In the case of a large spill, evacuate the area and alert laboratory personnel and safety officers immediately.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3][6] Seek medical attention if irritation persists.[3][6]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][3][6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3][6][14]

Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing 6-Butyl-2-cyclopropylpyrimidin-4-ol, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Segregation: Segregate chemical waste by compatibility to avoid dangerous reactions.[7][8]

  • Containerization: Store chemical waste in durable, leak-proof, and clearly labeled containers.[7][8] The label should include the chemical name, associated hazards, and recommended PPE.[7]

  • Licensed Disposal: Engage a licensed toxic industrial waste collector for the final disposal of the chemical waste.[7][8] Never dispose of this chemical down the drain or in regular trash.

By adhering to these stringent safety protocols, researchers can confidently and safely work with 6-Butyl-2-cyclopropylpyrimidin-4-ol, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Quimivita. (2025, March 25).
  • Herbilabs Labware. (2026, March 26). Laboratory reagent handling: best practices for safety.
  • Labor
  • Actylis Lab Solutions.
  • Eversafe Academy. (2024, January 12). Staying Safe in the Lab: Easy Tips for Handling Chemicals.
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  • Material Safety D
  • BroadPharm. (2025, November 7).
  • Material Safety D
  • 1 - SAFETY D
  • Fisher Scientific.
  • Sigma-Aldrich. (2025, November 6).
  • Benchchem. Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].
  • Tokyo Chemical Industry. (2025, May 2).
  • Chemical Safety: Personal Protective Equipment.
  • Aldrich. (2025, August 26).
  • Benchchem. Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Dow Corporate. (2012, June 8). Personal Protective Equipment Guidance.
  • BroadPharm. (2025, June 23).
  • Santa Cruz Biotechnology. Cyclopropylamine.
  • Apollo Scientific. (2023, July 5). 6-Cyclopropyl-2-sulfanylpyridine-3-carbonitrile.
  • The Sarpong Group. (2016, November 22).

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